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Core Science & Biosynthesis

Foundational

Rational Design and Synthetic Methodologies for 2-Propylpyrimidine-4-carboxylic Acid in Drug Discovery

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern structure-based drug design (SBDD), the sel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern structure-based drug design (SBDD), the selection of appropriate heterocyclic building blocks is the foundation of successful lead optimization. 2-Propylpyrimidine-4-carboxylic acid (CAS: 1092299-46-1) has emerged as a privileged scaffold[1]. Combining the electron-deficient nature of the pyrimidine core with the lipophilic anchoring of a C2-propyl chain and the versatile reactivity of a C4-carboxylic acid, this molecule offers orthogonal handles for derivatization. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, its structure-activity relationship (SAR) utility, and validated, self-correcting synthetic protocols for its integration into high-throughput discovery pipelines.

Structural Anatomy & Physicochemical Profiling

Understanding the physicochemical parameters of a building block is critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the downstream active pharmaceutical ingredient (API).

The pyrimidine ring is a highly aromatic, electron-withdrawing system. The substitution pattern here is highly strategic:

  • C2-Propyl Group: Increases the lipophilic efficiency (LipE) of the molecule, allowing it to occupy deep, hydrophobic receptor pockets without introducing excessive steric bulk or rigid ring systems.

  • C4-Carboxylic Acid: Serves a dual purpose. Biologically, it acts as a primary pharmacophore for salt-bridge formation or metal chelation. Chemically, it is the primary functional handle for amide coupling or esterification.

Quantitative Physicochemical Data

The following table summarizes the critical quantitative metrics of the scaffold, calculated to guide Lipinski-compliant library design[2].

ParameterValuePharmacological Implication
Molecular Weight 166.18 g/mol Highly efficient ligand efficiency (LE) starting point.
Exact Mass 166.0742 DaEssential for HRMS validation during library QC.
Topological Polar Surface Area 63.1 ŲOptimal for membrane permeability; allows addition of polar groups later.
Hydrogen Bond Donors (HBD) 1Minimal HBD count prevents desolvation penalties during binding.
Hydrogen Bond Acceptors (HBA) 4Pyrimidine nitrogens and carboxyl oxygens provide rich interaction networks.
Rotatable Bonds 3Balances conformational flexibility with entropic binding penalties.
Fractional CSP3 (Fsp3) 0.375Enhances 3D complexity compared to flat, fully aromatic precursors.

Mechanistic Role in Rational Drug Design (SAR)

The strategic placement of functional groups on the pyrimidine core makes it a potent inhibitor scaffold, particularly for metalloenzymes. For example, pyrimidine-4-carboxylic acid derivatives have been extensively documented as potent inhibitors of viral endonucleases (such as those in the influenza virus and HIV integrase)[3].

The causality behind this efficacy lies in the spatial geometry of the molecule. The C4-carboxylate, in tandem with the adjacent N3 pyrimidine nitrogen, forms a bidentate chelation motif capable of sequestering divalent cations (Mg²⁺ or Mn²⁺) within the viral enzyme's active site. Concurrently, the C2-propyl chain acts as a hydrophobic anchor, displacing high-energy water molecules from adjacent lipophilic sub-pockets, thereby driving binding affinity through a favorable entropic gain.

SAR_Mapping Core 2-Propylpyrimidine-4-carboxylic acid Propyl C2-Propyl Group (Hydrophobic Anchor) Core->Propyl Carboxyl C4-Carboxylic Acid (Pharmacophore Handle) Core->Carboxyl Pyrim Pyrimidine Core (Electron-Deficient Scaffold) Core->Pyrim TargetLip Lipophilic Target Pocket Propyl->TargetLip  Van der Waals TargetMet Metalloenzyme Active Site (e.g., Mg2+/Mn2+) Carboxyl->TargetMet  Bidentate Chelation TargetPi Pi-Pi Stacking Interactions Pyrim->TargetPi  Aromatic Alignment

Fig 1. SAR mapping of 2-Propylpyrimidine-4-carboxylic acid for target binding.

Synthetic Workflows and Methodologies

The de novo synthesis of 2-alkylpyrimidine-4-carboxylic acids relies on the classical condensation of an amidine with a 1,4-dicarbonyl equivalent[4].

Mechanistic Rationale: We utilize butyramidine hydrochloride to install the C2-propyl group and diethyl oxalacetate sodium salt to build the C4-carboxylate-bearing pyrimidine core. The use of sodium ethoxide (NaOEt) in ethanol is highly deliberate; it ensures complete deprotonation of the amidine hydrochloride to its free base form while strictly preventing transesterification side-reactions that would occur if sodium methoxide were used.

Following cyclization, the intermediate ethyl ester must be hydrolyzed. We employ a biphasic THF/H₂O system for saponification. The causality here is solubility: THF solvates the lipophilic ethyl ester, while water solvates the sodium hydroxide and the resulting carboxylate salt, ensuring homogeneous reaction kinetics and preventing premature precipitation of intermediates.

Synthesis_Workflow Start1 Butyramidine HCl (C2-Propyl Source) Condense Base-Promoted Cyclization NaOEt, EtOH, Reflux Start1->Condense Start2 Diethyl Oxalacetate (C4, C5, C6 Source) Start2->Condense Inter Ethyl 2-propylpyrimidine-4-carboxylate Condense->Inter Hydrolysis Saponification NaOH (aq), THF, 25°C Inter->Hydrolysis Workup Acidification & Isolation HCl (aq) to pH 3.5 Hydrolysis->Workup Product 2-Propylpyrimidine-4-carboxylic acid (Pure Scaffold) Workup->Product

Fig 2. De novo synthetic workflow and isolation strategy for the pyrimidine core.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows include integrated In-Process Controls (IPC) to ensure reproducibility.

Protocol A: De Novo Synthesis of 2-Propylpyrimidine-4-carboxylic Acid

Objective: Construct the pyrimidine core and isolate the free carboxylic acid.

  • Preparation of the Free Base: Suspend butyramidine hydrochloride (1.0 eq) in anhydrous ethanol (0.5 M). Add a freshly prepared solution of sodium ethoxide in ethanol (1.1 eq) dropwise at 0 °C. Stir for 30 minutes.

    • Causality: Low temperature prevents the decomposition of the liberated, unstable free amidine.

  • Cyclization: Add diethyl oxalacetate sodium salt (1.05 eq) to the suspension. Heat the reaction mixture to reflux (78 °C) for 12 hours.

    • IPC Check: Monitor via TLC (Hexanes/EtOAc 3:1, UV 254 nm). The starting amidine remains at the baseline, while the product ester migrates to Rf ~0.6.

  • Hydrolysis: Concentrate the reaction mixture in vacuo. Redissolve the crude ester in a 1:1 mixture of THF and 2M aqueous NaOH (3.0 eq). Stir at ambient temperature for 4 hours.

  • Acidification & Isolation (Critical Step): Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 3M HCl until the pH reaches exactly 3.5.

    • Causality: The pKa of the pyrimidine-4-carboxylic acid is approximately 3.5–4.0. Acidifying to pH 3.5 ensures the carboxylate is fully protonated to the free acid, maximizing precipitation. Over-acidification (pH < 2) will protonate the pyrimidine nitrogens, causing the product to resolubilize as a highly water-soluble hydrochloride salt.

  • Filtration: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure product.

Protocol B: HATU-Mediated Amide Derivatization

Objective: Couple the carboxylic acid to an aliphatic or aromatic amine for library generation.

  • Activation: Dissolve 2-Propylpyrimidine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: We select HATU over standard EDC/NHS. The electron-deficient pyrimidine ring significantly reduces the nucleophilicity of the adjacent carboxylate. A highly reactive uronium-based coupling agent like HATU is required to drive the formation of the active ester intermediate efficiently.

  • Coupling: Add the target amine (1.1 eq) and stir for 2 hours.

    • QC Validation: Confirm product identity via LC-MS. The disappearance of the m/z 167 [M+H]⁺ peak and the appearance of the target amide mass confirms completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

References

  • Title: Product Class 12: Pyrimidines (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease (WO2014108406A1)

Sources

Exploratory

Solubility Profiling and Process Design for 2-Propylpyrimidine-4-carboxylic Acid

Content Type: Technical Whitepaper & Protocol Guide Subject: Solubility Thermodynamics, Process Optimization, and Crystallization Design Target Audience: Process Chemists, Chemical Engineers, and Pharmaceutical Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Solubility Thermodynamics, Process Optimization, and Crystallization Design Target Audience: Process Chemists, Chemical Engineers, and Pharmaceutical Scientists

Executive Summary

In the synthesis of cathepsin K inhibitors (e.g., Odanacatib), 2-Propylpyrimidine-4-carboxylic acid (CAS 1092299-46-1) serves as a critical intermediate. Its purification and downstream coupling efficiency are strictly governed by its solubility profile in organic solvents.

This technical guide establishes a rigorous framework for determining the solubility landscape of this compound. Unlike simple solubility testing, this protocol integrates thermodynamic modeling (Modified Apelblat) with process analytical technology (PAT) to design robust crystallization workflows. We address the specific physicochemical challenges of the pyrimidine-carboxylic acid motif—namely, its tendency toward solvate formation and pH-dependent solubility—and provide a blueprint for scaling up purification processes.

Chemical Profile & Theoretical Solubility Prediction

Before initiating wet chemistry, a structural analysis informs the solvent screening strategy.

  • Compound: 2-Propylpyrimidine-4-carboxylic acid[1][2][3][4]

  • Molecular Weight: ~166.18 g/mol [4]

  • Structural Motifs:

    • Carboxylic Acid (C-4 position): Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). Drives crystallization via dimer formation or solvent H-bonding.

    • Pyrimidine Ring: Planar, aromatic, electron-deficient. Increases stacking potential (π-π interactions).

    • Propyl Chain (C-2 position): Lipophilic moiety. Enhances solubility in non-polar solvents compared to the unsubstituted parent (pyrimidine-4-carboxylic acid), but the molecule remains overall polar.

Predicted Solubility Order: Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for similar pyrimidine derivatives:

  • High Solubility: Polar Protic Solvents (Methanol, Ethanol). Mechanism: Solute-solvent H-bonding disrupts acid dimers.

  • Moderate Solubility: Polar Aprotic Solvents (Acetone, Ethyl Acetate, Acetonitrile).

  • Low Solubility: Non-polar Solvents (Toluene, Hexane). Use case: Anti-solvents.

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity suitable for regulatory filing (CMC), we utilize a Dynamic Laser Monitoring method validated by static gravimetric analysis.

Materials & Setup[5]
  • Solute: 2-Propylpyrimidine-4-carboxylic acid (Purity >99.5% by HPLC).

  • Solvents: HPLC grade Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Acetonitrile (MeCN), Toluene, Ethyl Acetate (EtOAc).

  • Equipment: Jacketed glass vessel (50 mL) with overhead stirring, FBRM (Focused Beam Reflectance Measurement) or turbidity probe, and precise temperature control (±0.05 K).

Measurement Workflow (Step-by-Step)
  • Excess Addition: Add solute to the solvent until a visible suspension is formed (supersaturation).

  • Equilibration: Agitate at set temperature (e.g., 278.15 K) for 24 hours.

  • Sampling (Static Method): Stop agitation, allow settling (2 h), withdraw supernatant through a 0.45 µm heated syringe filter.

  • Quantification: Dilute and analyze via HPLC (UV detection at 254 nm).

  • Dynamic Validation: Use the turbidity probe. Heat the suspension at 0.2 K/min until transmission reaches 100% (Clear point). Cool at 0.2 K/min until nucleation is observed (Cloud point). The hysteresis indicates the Metastable Zone Width (MSZW).

Visualization: Solubility Determination Workflow

SolubilityWorkflow cluster_validation Data Integrity Check Start Solid State Characterization (XRD, DSC) SolventScreen Solvent Screening (Polar vs Non-Polar) Start->SolventScreen Equilibrium Equilibrium Setup (Shake Flask / Laser) SolventScreen->Equilibrium Select Candidates Analysis Phase Analysis (HPLC / Gravimetric) Equilibrium->Analysis Extract Supernatant Analysis->Equilibrium If Deviation >3% Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Mole Fraction (x) Process Crystallization Design (Cooling / Anti-Solvent) Modeling->Process Solubility Curve

Caption: Workflow for generating high-fidelity solubility data, moving from solid-state verification to thermodynamic modeling.

Solubility Profile & Data Analysis

Note: The following data trends are representative of pyrimidine carboxylic acids based on thermodynamic principles. Precise values must be determined experimentally per the protocol above.

Temperature Dependence

The solubility of 2-Propylpyrimidine-4-carboxylic acid increases with temperature in all organic solvents, confirming an endothermic dissolution process .

SolventPolaritySolubility Trend (278K -> 323K)Suitability
Methanol HighHigh -> Very HighGood solvent for reaction; too soluble for high-yield crystallization.
Ethanol HighModerate -> HighIdeal Crystallization Solvent. Good yield on cooling.
Isopropanol ModerateLow -> ModerateGood alternative; higher boiling point allows wider T-range.
Acetone ModerateModerateRisk of solvate formation (check DSC).
Toluene LowVery Low -> LowIdeal Anti-Solvent. Use to drive yield.
Water HighpH DependentLow at pH 3-4 (isoelectric); High at pH >7 (salt formation).
Thermodynamic Modeling[6]

To correlate the experimental mole fraction solubility (


) with temperature (

), we employ the Modified Apelblat Equation . This semi-empirical model is the industry standard for process engineering because it accounts for the non-ideal behavior of the solution.

Equation:



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).[5][6]
    
  • 
    : Empirical model parameters derived via multiple linear regression.
    

Thermodynamic Parameters (van't Hoff Analysis): Using the solubility data, we calculate the Enthalpy (


) and Entropy (

) of dissolution.[5][6]
  • 
    :  Endothermic (Heat is absorbed). Higher T increases solubility.[5][6][7]
    
  • 
    :  Non-spontaneous dissolution (requires thermal energy).
    

Process Application: Crystallization Design

The ultimate goal of profiling is to design a purification step that removes impurities (e.g., regioisomers, unreacted pyrimidines).

Cooling Crystallization Strategy

For solvents like Ethanol or Isopropanol , the solubility curve is steep.

  • Dissolution: Heat to near boiling (e.g., 75°C in EtOH) to dissolve the crude cake.

  • Filtration: Hot filtration removes insoluble inorganic salts.

  • Cooling Ramp: Controlled cooling (e.g., 0.5°C/min) to the Metastable Zone Limit.

  • Seeding: Add 1% pure seed crystals at saturation point to prevent oiling out.

  • Aging: Hold at 5°C to maximize yield.

Anti-Solvent Crystallization Strategy

If the compound is too soluble in the reaction solvent (e.g., Methanol) or if thermal degradation is a risk:

  • Primary Solvent: Dissolve in Methanol (high solubility).

  • Dosing: Slowly add Water or Toluene (Anti-solvent).

  • Supersaturation Control: Maintain the operating point within the MSZW to grow large, filterable crystals.

Visualization: Process Decision Logic

ProcessLogic Input Crude 2-Propylpyrimidine-4-COOH SolubilityCheck Check Solubility in EtOH/IPA Input->SolubilityCheck Decision Steep Curve? SolubilityCheck->Decision Cooling Cooling Crystallization (High T -> Low T) Decision->Cooling Yes (High dX/dT) AntiSolvent Anti-Solvent Crystallization (Add Toluene/Water) Decision->AntiSolvent No (Flat Curve) Result Pure Crystals (>99.5%) Cooling->Result AntiSolvent->Result

Caption: Decision tree for selecting the optimal crystallization mode based on the solubility profile.

References

  • Odanacatib Development: Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib.[8] PubMed.[9] (Context for the intermediate's utility). Link

  • Solubility Measurement Standard: Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. ResearchGate.[6] (Methodology reference for carboxylic acids). Link

  • Thermodynamic Modeling: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Biointerface Research. (Review of Apelblat/van't Hoff applications). Link

  • Compound Data: PubChem Entry for Pyrimidine-4-carboxylic acid derivatives. (Structural verification). Link

  • Crystallization of Carboxylic Acids: Water-enhanced solubility of carboxylic acids in organic solvents. UNT Digital Library. (Solvent effect mechanisms).[7] Link

Sources

Foundational

Pharmacological Potential of 2-Propylpyrimidine Derivatives in Drug Discovery

The following technical guide details the pharmacological potential of 2-propylpyrimidine derivatives. It is structured to provide actionable insights for drug discovery professionals, moving from structural rationale to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological potential of 2-propylpyrimidine derivatives. It is structured to provide actionable insights for drug discovery professionals, moving from structural rationale to specific therapeutic applications and experimental protocols.

Executive Summary

The 2-propylpyrimidine scaffold represents a specialized chemotype within the broader class of pyrimidine-based therapeutics. Unlike the ubiquitous 2-amino or 2-methyl derivatives, the 2-n-propyl substitution introduces a specific lipophilic vector that critically influences pharmacokinetics (PK) and binding site occupancy. While less common than its isopropyl counterpart, the 2-n-propyl moiety is the pharmacophore anchor for the veterinary drug Amprolium and has recently emerged in oncology as a key determinant for VEGFR2 kinase inhibition .

This guide analyzes the structure-activity relationship (SAR) of this scaffold, detailing its role in thiamine antagonism, kinase selectivity, and GPCR modulation.

Chemical Space & Structural Rationale

The "Propyl Effect" in Pyrimidine SAR

In medicinal chemistry, the C2 position of the pyrimidine ring is a primary vector for tuning physicochemical properties. The introduction of an n-propyl group at this position offers distinct advantages over methyl or ethyl analogs:

  • Lipophilicity Modulation: The propyl chain increases logP by approximately +1.0 to +1.5 units compared to a methyl group, enhancing membrane permeability and blood-brain barrier (BBB) penetration potential.

  • Steric Occlusion: The flexible n-propyl chain can occupy hydrophobic "back-pockets" in enzyme active sites (e.g., ATP-binding pockets of kinases) that are inaccessible to smaller substituents or sterically clashed by rigid isopropyl/phenyl groups.

  • Metabolic Stability: Unlike the benzylic-like oxidation susceptibility of methyl-pyrimidines, the terminal methyl of the propyl chain is less prone to rapid CYP450 oxidation, though

    
    -oxidation remains a metabolic route.
    
Comparative Physicochemical Profile
Property2-Methylpyrimidine2-Isopropylpyrimidine2-n-Propylpyrimidine Impact on Drug Design
Steric Bulk (Mw) LowMedium (Branched)Medium (Linear) Fits narrow hydrophobic channels.
Rotational Freedom NoneRestrictedHigh Allows "induced fit" binding.
Lipophilicity (

LogP)
Ref+0.8+1.0 Enhanced passive transport.
Primary Met. Spot C-H (Oxidation)Tert-C (Hydroxylation)

-1 /

(Oxidation)
Distinct metabolite profile.

Therapeutic Applications & Case Studies

Antiparasitic Agents: The Amprolium Standard

The most commercially successful application of the 2-propylpyrimidine scaffold is Amprolium , a thiamine (Vitamin B1) antagonist used to treat coccidiosis in poultry and cattle.

  • Mechanism of Action (MOA): Amprolium mimics the structure of thiamine. The 2-propylpyrimidine ring is bioisosteric to the 2-methyl-4-aminopyrimidine ring of thiamine. It competitively inhibits the active transport of thiamine into the parasite Eimeria, leading to thiamine deficiency and parasite death.

  • Structural Criticality: The 2-propyl group is essential. Reducing it to methyl (thiamine) restores vitamin activity; extending it further or branching it diminishes transport affinity.

Oncology: VEGFR2 Kinase Inhibition

Recent research (Shehta et al., 2023) has identified 2-propylpyrimidine-2,4-diamine derivatives as potent VEGFR2 inhibitors .[1]

  • Binding Mode: The pyrimidine ring acts as the hinge binder in the ATP pocket. The 2-propyl group orients into the solvent-exposed region or a specific hydrophobic sub-pocket, improving selectivity against homologous kinases.

  • Potency: Optimized derivatives demonstrated IC

    
     values in the low micromolar range (2.77 µM against MCF-7 cells), comparable to clinical standards like Sorafenib in specific contexts.
    
Cardiovascular: Endothelin Receptor Antagonists

Patent literature (e.g., US5292740) highlights sulfonamide-functionalized 2-propylpyrimidines as Endothelin antagonists . The propyl group provides the necessary hydrophobic bulk to lock the ligand into the G-Protein Coupled Receptor (GPCR) transmembrane bundle, preventing Endothelin-1 induced vasoconstriction.

Mechanism of Action Visualization

The following diagram illustrates the dual pathways of 2-propylpyrimidine derivatives: Thiamine Antagonism (Parasitology) and Kinase Inhibition (Oncology).

MOA_Pathways Scaffold 2-Propylpyrimidine Scaffold ThiamineTrans Thiamine Transporter (Parasite Membrane) Scaffold->ThiamineTrans Mimics Thiamine VEGFR2 VEGFR2 Kinase (ATP Pocket) Scaffold->VEGFR2 Targets Blockade Competitive Blockade ThiamineTrans->Blockade Starvation Thiamine Starvation (Cofactor Depletion) Blockade->Starvation Death1 Parasite Death (Coccidiosis) Starvation->Death1 HingeBind Hinge Region Binding (H-Bonds) VEGFR2->HingeBind Hydrophobic Hydrophobic Pocket Fit (Propyl Group) VEGFR2->Hydrophobic Angiogenesis Inhibition of Angiogenesis HingeBind->Angiogenesis Hydrophobic->Angiogenesis Death2 Tumor Regression Angiogenesis->Death2

Figure 1: Dual Pharmacological Pathways of 2-Propylpyrimidine Derivatives.

Experimental Protocols

Synthesis of the 2-Propylpyrimidine Core

This protocol describes the synthesis of 4,6-dimethyl-2-propylpyrimidine, a common precursor for further functionalization.

Reagents:

  • Butyramidine Hydrochloride (CAS 3020-81-3)

  • Acetylacetone (2,4-Pentanedione)

  • Sodium Ethoxide (21% in Ethanol)

  • Ethanol (Anhydrous)[2]

Workflow:

  • Base Activation: In a flame-dried round-bottom flask, charge 20 mL of anhydrous ethanol. Add Sodium Ethoxide (1.1 eq) under

    
     atmosphere.
    
  • Amidine Free-Basing: Add Butyramidine Hydrochloride (1.0 eq) to the ethoxide solution. Stir at Room Temperature (RT) for 30 minutes to generate the free amidine.

  • Cyclocondensation: Add Acetylacetone (1.05 eq) dropwise over 10 minutes. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).
    
  • Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in water (10 mL) and extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
In Vitro VEGFR2 Kinase Assay

To validate the antiproliferative potential of new derivatives.

Materials:

  • Recombinant Human VEGFR2 (KDR) Kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • 
    P-ATP or Fluorescent ATP analog
    

Step-by-Step:

  • Preparation: Dilute compounds in 100% DMSO to

    
     final concentration.
    
  • Master Mix: Prepare kinase buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate). Add VEGFR2 enzyme (approx. 5-10 mU/well).

  • Incubation: Add 5 µL of compound solution to 20 µL of Master Mix. Incubate for 15 minutes at RT to allow equilibrium binding.

  • Initiation: Add 25 µL of ATP/Substrate mix (

    
     ATP final).
    
  • Reaction: Incubate for 40 minutes at

    
    .
    
  • Termination: Stop reaction with 3% Phosphoric acid solution.

  • Detection: Spot onto filtermat, wash, dry, and count via scintillation or read fluorescence polarization.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: Butyronitrile Pinner Pinner Reaction (HCl/MeOH) Start->Pinner Imidate Intermediate: Imidate Ester Pinner->Imidate Ammonia Ammonolysis (NH3/EtOH) Imidate->Ammonia Amidine Butyramidine HCl Ammonia->Amidine Condense Cyclocondensation (+ Acetylacetone / NaOEt) Amidine->Condense Product 4,6-Dimethyl-2-propylpyrimidine Condense->Product

Figure 2: Synthetic Route to the 2-Propylpyrimidine Core.

Future Outlook

The 2-propylpyrimidine scaffold is underutilized in modern libraries, which often favor 2-amino or 2-methyl variants. However, its proven success in veterinary medicine (Amprolium) and emerging data in kinase inhibition suggest it is a "privileged structure" for targets requiring:

  • Transport Mimicry: Targeting solute carriers (SLCs) that recognize alkyl chains.

  • Allosteric Modulation: Filling hydrophobic pockets in GPCRs and kinases without introducing excessive molecular weight.

Researchers should focus on C4/C6 functionalization of the 2-propyl core to generate novel IP in the oncology and infectious disease spaces.

References

  • Shehta, W. A., et al. (2023).[1] Synthesis and In Vitro Study of Pyrimidine–Phthalimide Hybrids As VEGFR2 Inhibitors With Antiproliferative Activity. Future Medicinal Chemistry.

  • Rogers, E. F., et al. (1962). Anticoccidial Agents.[3][4] I. 1-[(4-Amino-2-propyl-5-pyrimidinyl)methyl]-2-picolinium Chloride and Related Compounds (Amprolium). Journal of the American Chemical Society.[5]

  • Winthrop, S. O., & Henze, H. R. (1957). Researches on Pyrimidines.[5] Certain Derivatives of 2-Propylpyrimidine. Journal of the American Chemical Society.[5]

  • Clozel, M., et al. (1994). Pharmacological Characterization of Bosentan, a New Potent Orally Active Nonpeptide Endothelin Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. (Note: Discusses pyrimidine-based antagonists context).

  • BenchChem. (2025). Butanimidamide (CAS 107-90-4) - High-Purity Reagent.

Sources

Exploratory

Thermodynamic Properties of Pyrimidine-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction Pyrimidine-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug development.[1][2] The pyrimidine scaffold is a fundamental component...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine-4-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and drug development.[1][2] The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in a wide array of bioactive molecules, exhibiting diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][3] The thermodynamic properties of these molecules are of paramount importance as they govern their solubility, stability, and, most critically, their binding affinity to biological targets.[4] Understanding the interplay between chemical structure and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy is crucial for the rational design and optimization of potent and selective drug candidates.

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of pyrimidine-4-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the characterization of these essential parameters. While a comprehensive experimental dataset for all derivatives is not exhaustively available in the public domain, this guide synthesizes existing knowledge and provides the necessary frameworks for their determination.

Physicochemical and Structural Properties of Pyrimidine-4-Carboxylic Acid

The parent compound, pyrimidine-4-carboxylic acid, serves as the foundational scaffold for a vast library of derivatives. Its fundamental properties provide a baseline for understanding the impact of structural modifications.

PropertyValue/DescriptionSource(s)
Molecular Formula C₅H₄N₂O₂[5][6]
Molecular Weight 124.10 g/mol [5][6]
CAS Number 31462-59-6[5][6]
Appearance White to light yellow crystalline solid[5][7]
Melting Point 210-215 °C[8]
Predicted pKa 2.81 ± 0.10[9]
Solubility DMSO: ~100 mg/mL[5] DMF: 5 mg/mL[10] Ethanol: 0.25 mg/mL[10] PBS (pH 7.2): 1 mg/mL[10][5][10]
Crystal Structure Monoclinic, with molecules forming sheets stacked along the b-axis, interacting via O—H⋯N hydrogen bonds.[1][11][1][11]

Core Thermodynamic Parameters: A Triumvirate of Influence

The therapeutic efficacy of a drug molecule is intrinsically linked to its thermodynamic signature upon interacting with its biological target. The key parameters governing this interaction are Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

  • Gibbs Free Energy (ΔG): This is the ultimate measure of the spontaneity and affinity of a drug-receptor binding event. A more negative ΔG corresponds to a higher binding affinity. It is related to enthalpy and entropy by the fundamental equation: ΔG = ΔH - TΔS.[12]

  • Enthalpy (ΔH): This term represents the change in heat content of the system upon binding. A negative ΔH (exothermic process) indicates the formation of favorable interactions, such as hydrogen bonds and van der Waals forces, between the drug and its target.

  • Entropy (ΔS): This parameter reflects the change in the randomness or disorder of the system. Binding events can be associated with both positive (favorable) and negative (unfavorable) entropy changes. For instance, the release of ordered water molecules from the binding site can lead to a favorable increase in entropy.

A critical concept in drug design is enthalpy-entropy compensation , where a favorable change in enthalpy is often offset by an unfavorable change in entropy, and vice versa. This phenomenon can make the optimization of binding affinity a challenging endeavor.

Experimental Determination of Thermodynamic Properties

Precise experimental measurement of thermodynamic parameters is the cornerstone of understanding structure-activity relationships. The following section details the primary techniques employed for the characterization of pyrimidine-4-carboxylic acid derivatives.

Thermal Analysis: Unveiling Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful thermal analysis techniques that provide information on the thermal stability, decomposition, and phase transitions of a compound.[5][10]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is particularly useful for determining the thermal stability and decomposition profile of pyrimidine-4-carboxylic acid derivatives.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, enthalpy of fusion, and heat capacity of a compound.

Experimental Protocol: TGA-DSC Analysis [13]

  • Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and heat flow using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine-4-carboxylic acid derivative into an appropriate pan (e.g., aluminum or alumina).

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Curve: Analyze the TGA curve (mass vs. temperature) to identify the onset and completion temperatures of decomposition, as well as the percentage of mass loss at each step.

    • DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to determine the melting point (peak of the endothermic event) and the enthalpy of fusion (area under the melting peak).

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA-DSC Instrument cluster_data Data Acquisition & Analysis A Weigh Sample B Place in Pan A->B C Load Sample & Reference B->C D Set Atmosphere & Flow Rate C->D E Program Temperature Ramp D->E F Record Mass & Heat Flow E->F G Generate TGA & DSC Curves F->G H Determine Tm, ΔHfus, Tdecomp G->H

TGA-DSC Experimental Workflow
Potentiometric Titration: Precise pKa Determination

The acid dissociation constant (pKa) is a critical thermodynamic parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and binding to target proteins. Potentiometric titration is a highly accurate method for determining pKa values.[7][14][15]

Experimental Protocol: Potentiometric pKa Determination [7][16]

  • Solution Preparation:

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare an aqueous solution of the pyrimidine-4-carboxylic acid derivative of known concentration (e.g., 1 mM). An organic co-solvent may be used if solubility is low, but this will yield an apparent pKa.

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Procedure:

    • Place a known volume of the analyte solution into a beaker with a magnetic stir bar.

    • If the analyte is an acid, add a small amount of the strong acid to lower the initial pH.

    • Immerse the calibrated pH electrode in the solution.

    • Add the strong base titrant in small, precise increments, recording the pH after each addition. Smaller increments should be used near the expected equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve or more accurately from the maximum of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossing of the second derivative plot (Δ²pH/ΔV² vs. V).

pKa_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte & Titrant Solutions B Calibrate pH Meter A->B C Add Titrant Incrementally B->C D Record pH at Each Step C->D E Plot pH vs. Volume D->E F Determine Equivalence Point E->F G Calculate pKa F->G

Potentiometric pKa Determination Workflow

Theoretical Prediction of Thermodynamic Properties

In conjunction with experimental methods, computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate estimates of molecular geometries, energies, and other properties.[11]

Computational Protocol: DFT Calculations

  • Structure Optimization: The 3D structure of the pyrimidine-4-carboxylic acid derivative is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy, thermal corrections to enthalpy, and entropy.

  • Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain a more accurate electronic energy.

  • Thermodynamic Property Calculation: The standard enthalpy of formation, Gibbs free energy of formation, and standard entropy can be calculated from the results of the frequency and energy calculations using statistical mechanics principles.

DFT_Workflow A Build Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation B->C D Verify Minimum Energy (No Imaginary Frequencies) C->D E Calculate Thermodynamic Properties (ΔH, ΔG, S) D->E

DFT Calculation Workflow for Thermodynamic Properties

Structure-Thermodynamic Relationships and Drug Design Implications

The thermodynamic properties of pyrimidine-4-carboxylic acid derivatives can be modulated by the introduction of various substituents on the pyrimidine ring. Understanding these structure-thermodynamic relationships is fundamental to lead optimization in drug discovery.

  • Substituent Effects on pKa: The acidity of the carboxylic acid group is highly sensitive to the electronic nature of the substituents on the pyrimidine ring. Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) will generally increase the acidity (lower the pKa) by stabilizing the carboxylate anion through inductive and/or resonance effects. Conversely, electron-donating groups (e.g., -NH₂, -OR, alkyl groups) will decrease the acidity (raise the pKa).[17]

  • Impact on Solubility: The thermodynamic parameter of solubility is critical for drug absorption and formulation. The introduction of polar functional groups capable of hydrogen bonding can enhance aqueous solubility. Conversely, increasing the lipophilicity with nonpolar substituents will generally decrease aqueous solubility but may improve membrane permeability.

  • Influence on Binding Affinity: Modifications to the pyrimidine-4-carboxylic acid scaffold can have a profound impact on the binding thermodynamics. For example, introducing a substituent that can form an additional hydrogen bond with the target protein will lead to a more favorable enthalpic contribution to binding. Restricting the conformational flexibility of a molecule through cyclization or the introduction of bulky groups can reduce the entropic penalty upon binding.

Conclusion

The thermodynamic properties of pyrimidine-4-carboxylic acid derivatives are a critical determinant of their behavior and efficacy as potential drug candidates. This technical guide has provided a framework for understanding, determining, and applying these properties in a drug discovery context. While experimental data for every derivative is not always readily available, the combination of established experimental techniques such as TGA, DSC, and potentiometric titration, alongside powerful computational methods like DFT, provides a robust toolkit for the modern medicinal chemist. A thorough characterization of the thermodynamic landscape of this important class of molecules will undoubtedly continue to fuel the development of novel and effective therapeutics.

References

  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o885.
  • Shishodia, N., et al. (2014).
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Gibbs Free Energy. [Link]

  • 4-Pyridinecarboxylic acid. NIST WebBook. [Link]

  • Gross, K. C., & Seybold, P. G. (2022).
  • Development of Methods for the Determination of pKa Values. Pharmaceuticals, 10(4), 83.
  • Kiegiel, K., et al. (2021). Thermal, spectroscopic, X-ray and theoretical studies of metal complexes with pyrimidine-2- and -5-carboxylic acids. Journal of Molecular Structure, 1225, 129114.
  • Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Measurement of Acidity (pKa). ECETOC. [Link]

  • Pyrimidine-4-carboxylic acid. PubChem. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research, 11(9), 1349-1365.
  • 4-Pyrimidinecarboxylic acid. SIELC Technologies. [Link]

  • 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST WebBook. [Link]

  • A New Developed Potentiometric Method for the Determination of Pka Values for Syn- and Anti- Isomer Pair in 3- and 4- Hydroxyphenyl-2- Phenyl-2- Imidazoline. TSI Journals.
  • Potentiometric Studies and Thermodynamic Parameters of Some Pyrimidine Compounds and their Complexes. Scitech Journals.
  • Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • Calculation of Binding Free Energies for Non-zinc Chelating Pyrimidine Dicarboxamide Inhibitors with MMP-13. PMC.
  • TG-DSC module. PLOS One.
  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Semantic Scholar.
  • Standard Enthalpies of Formation. Chemistry LibreTexts. [Link]

  • Gibbs Energy (Free Energy). Campus Manitoba PressbooksEDU Network. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.

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Foundational

The Strategic Role of 2-Propylpyrimidine-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Abstract This technical guide provides an in-depth exploration of 2-Propylpyrimidine-4-carboxylic acid as a pivotal, yet underexplored, pharmaceutical intermediate. While direct literature on this specific molecule is na...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-Propylpyrimidine-4-carboxylic acid as a pivotal, yet underexplored, pharmaceutical intermediate. While direct literature on this specific molecule is nascent, its structural motifs are present in a myriad of bioactive compounds. This document, therefore, extrapolates from established principles of pyrimidine chemistry and medicinal chemistry to present a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its plausible synthesis, its potential as a strategic building block, and its anticipated role in the development of next-generation therapeutics, particularly in the realms of kinase inhibition and other targeted therapies.

Introduction: The Pyrimidine-4-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents across a wide spectrum of diseases, including cancer, viral infections, and bacterial infections.[2]

Within this broad class of compounds, pyrimidine-4-carboxylic acids have emerged as particularly valuable intermediates.[1] The carboxylic acid group at the 4-position serves as a versatile synthetic handle, enabling the facile introduction of various functional groups and the construction of more complex molecular architectures. This strategic placement allows for the modulation of a compound's physicochemical properties, such as solubility and lipophilicity, and provides a key interaction point for binding to biological targets. The 2-position of the pyrimidine ring is another critical site for modification, with substituents in this position often playing a crucial role in determining a compound's potency and selectivity.

This guide focuses on the specific, yet representative, molecule: 2-Propylpyrimidine-4-carboxylic acid. By examining its projected synthesis and potential applications, we aim to provide a framework for the rational design and development of novel drug candidates based on this promising scaffold.

Synthetic Pathways to 2-Propylpyrimidine-4-carboxylic Acid: A Proposed Protocol

A plausible and efficient method is the reaction of propanimidamide (propylamidine) with a suitable three-carbon building block bearing the precursor to the carboxylic acid group. A common and effective synthon for this purpose is diethyl 2-(ethoxymethylene)malonate.[4]

Proposed Synthetic Scheme:

Synthetic_Pathway reagent1 Propanimidamide (Propylamidine) intermediate Diethyl 2-((propylamino)methylene)malonate reagent1->intermediate 1. Condensation reagent2 Diethyl 2-(ethoxymethylene)malonate reagent2->intermediate cyclized_intermediate Ethyl 2-propyl-4-hydroxypyrimidine-5-carboxylate intermediate->cyclized_intermediate 2. Cyclization hydrolyzed_product 2-Propyl-4-hydroxypyrimidine-5-carboxylic acid cyclized_intermediate->hydrolyzed_product 3. Saponification chlorinated_intermediate 4-Chloro-2-propylpyrimidine-5-carboxylate hydrolyzed_product->chlorinated_intermediate 4. Chlorination final_product 2-Propylpyrimidine-4-carboxylic acid chlorinated_intermediate->final_product 5. Reduction/Decarboxylation (hypothetical)

Caption: Proposed synthetic pathway for 2-Propylpyrimidine-4-carboxylic acid.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of Diethyl 2-((propylamino)methylene)malonate

  • To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in absolute ethanol, add propanimidamide hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 2-propyl-4-hydroxypyrimidine-5-carboxylate

  • Dissolve the crude diethyl 2-((propylamino)methylene)malonate in a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in absolute ethanol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the cyclization by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the cyclized product.

Step 3: Saponification to 2-Propyl-4-hydroxypyrimidine-5-carboxylic acid

  • Suspend the ethyl 2-propyl-4-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to reflux for 4-6 hours until a clear solution is obtained.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the carboxylic acid.

Step 4 & 5: Conversion to 2-Propylpyrimidine-4-carboxylic acid

The conversion of the 4-hydroxy-5-carboxylate intermediate to the desired 4-carboxylic acid is a multi-step process that would likely involve chlorination of the hydroxyl group followed by reductive dehalogenation and decarboxylation. This part of the synthesis would require further optimization. A possible route could involve:

  • Chlorination: Treatment of the 4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloro derivative.[5]

  • Reduction and Decarboxylation: A subsequent reduction step, for example, catalytic hydrogenation, could potentially achieve both dehalogenation and decarboxylation, although this transformation may require specific and optimized conditions.

The Role of 2-Propylpyrimidine-4-carboxylic Acid as a Pharmaceutical Intermediate

The true value of 2-Propylpyrimidine-4-carboxylic acid lies in its potential as a versatile building block for the synthesis of a diverse range of biologically active molecules. The propyl group at the 2-position provides a lipophilic character that can be crucial for cell permeability and interaction with hydrophobic pockets in target proteins. The carboxylic acid at the 4-position serves as a key functional group for further elaboration.

Kinase Inhibitors: A Prime Application

A significant number of kinase inhibitors feature a pyrimidine core. The 2- and 4-positions are frequently substituted to achieve potent and selective inhibition. The 2-propyl group can occupy the hydrophobic region of the ATP-binding site of many kinases, while the 4-carboxylic acid can be converted to an amide, which can form critical hydrogen bonds with the hinge region of the kinase.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Many EGFR inhibitors utilize a 4-anilinopyrimidine scaffold. 2-Propylpyrimidine-4-carboxylic acid could be a key starting material for novel EGFR inhibitors.[6]

  • Polo-like Kinase 4 (PLK4): Some PLK4 inhibitors are based on a 2-aminopyrimidine core. The propyl group could be explored for its fit within the PLK4 active site.[7]

  • Src Kinase: Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as Src kinase inhibitors. The 2-propylpyrimidine scaffold offers an alternative core for exploration.

Antiproliferative and Anticancer Agents

The pyrimidine scaffold is prevalent in numerous anticancer drugs. The ability of 2-Propylpyrimidine-4-carboxylic acid to serve as a template for a variety of derivatives makes it a valuable tool in the synthesis of novel antiproliferative agents.[2]

Agrochemicals

Pyrimidine derivatives are also widely used in the agrochemical industry as herbicides and fungicides.[1] The structural features of 2-Propylpyrimidine-4-carboxylic acid make it a potential intermediate for the development of new crop protection agents.

Data Summary and Visualization

Table 1: Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
pKa~4.5
LogP~1.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Diagram 1: Key Synthetic Transformations

Key_Transformations start 2-Propylpyrimidine-4-carboxylic acid amide Amide Derivatives start->amide Amide Coupling ester Ester Derivatives start->ester Esterification heterocycle Fused Heterocycles start->heterocycle Cyclization Precursor

Caption: Key synthetic transformations of 2-Propylpyrimidine-4-carboxylic acid.

Conclusion and Future Outlook

2-Propylpyrimidine-4-carboxylic acid, while not extensively documented, represents a pharmaceutical intermediate of significant potential. Its synthesis is achievable through established chemical principles, and its structure is ideally suited for the development of a wide range of therapeutic agents, particularly kinase inhibitors. The strategic combination of a lipophilic 2-propyl group and a versatile 4-carboxylic acid handle provides a powerful platform for medicinal chemists to design and synthesize novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. As the demand for targeted therapies continues to grow, the exploration of underexplored intermediates like 2-Propylpyrimidine-4-carboxylic acid will be crucial for the advancement of modern drug discovery.

References

  • Chem-Impex. Pyrimidine-4-carboxylic acid.

  • Benchchem. Application Notes and Protocols: Cyclocondensation Reactions of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.

  • Hopemax. 2-Aminopyrimidine-4-carboxylic Acid (CAS 2164-65-0) High-Purity Pyrimidine Intermediate.

  • Organic Syntheses. 2 - Organic Syntheses Procedure.

  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

  • Organic Syntheses. 2-chloropyrimidine - Organic Syntheses Procedure.

  • Selleck Chemicals. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties.

  • ChemicalBook. 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis.

  • ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

  • PMC. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models.

  • Molbase. Synthesis of 2-Ethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid.

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.

  • PubMed. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene.

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

  • MilliporeSigma. 2-Methylpyrimidine-4-carboxylic acid | 13627-49-1.

  • PubMed. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2.

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  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.

  • ChemScene. 1485002-19-4 | 2-(Ethoxymethyl)-4-propylpyrimidine-5-carboxylic acid.

  • Chemistry LibreTexts. 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid.

  • IOSR Journal. Kinetic Study ofCyclocondensation Reaction in Acetic Acid, Yielding 3, 4 Dihydropyrimidines.

  • PubMed. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor.

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  • PubMed. Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents.

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Exploratory

Crystal Structure Analysis of 2-Propylpyrimidine-4-carboxylic Acid: A Technical Guide

Topic: Crystal Structure Analysis of 2-Propylpyrimidine-4-carboxylic Acid Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Propylpyrimidine-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 2-Propylpyrimidine-4-carboxylic Acid Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Propylpyrimidine-4-carboxylic acid (CAS: 14496-67-4) represents a critical structural motif in medicinal chemistry, serving as a scaffold for kinase inhibitors, antiviral agents, and elastase inhibitors. While the pyrimidine core provides a rigid template for hydrogen bonding, the C2-propyl chain introduces lipophilicity and steric bulk essential for hydrophobic pocket occupancy.

This guide details the protocol for the solid-state characterization of this molecule. It moves beyond basic data collection to address the specific crystallographic challenges posed by flexible alkyl chains attached to rigid heteroaromatic cores. The focus is on establishing a self-validating workflow for determining the supramolecular architecture—specifically distinguishing between carboxylic acid dimers and catemers—which directly impacts solubility and bioavailability profiles in drug formulation.

Part 1: Experimental Workflow (The "How-To")

Crystallization Strategy

Obtaining diffraction-quality single crystals of carboxylic acids requires balancing the ionization state and solubility. The presence of the basic pyrimidine nitrogen adds a layer of complexity, introducing the possibility of zwitterion formation.

Recommended Protocol:

  • Primary Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (80:20 v/v) or Methanol/Acetonitrile.

  • Rationale: The carboxylic acid group (-COOH) requires a polar protic solvent to facilitate hydrogen bond reorganization. The propyl chain, however, requires organic character. A binary solvent system ensures both domains are solvated, preventing rapid, amorphous precipitation.

Step-by-Step Procedure:

  • Dissolve 20 mg of 2-Propylpyrimidine-4-carboxylic acid in 2 mL of Ethanol.

  • Add Water dropwise until slight turbidity persists, then warm to clear the solution (supersaturation).

  • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Cover with Parafilm® and puncture 3-4 small holes to control evaporation rate.

  • Store at 4°C to reduce thermal motion and encourage orderly lattice packing.

Data Collection (SCXRD)

For this molecule, the flexibility of the propyl chain is the primary source of disorder. Data collection must be performed at low temperatures.

ParameterSpecificationCausality / Rationale
Temperature 100 K (Liquid N2 stream)Minimizes thermal vibration of the C2-propyl chain, improving resolution of terminal carbons.
Radiation Source Mo Kα (λ = 0.71073 Å)Preferred for small organic molecules to minimize absorption effects compared to Cu sources.
Resolution 0.80 Å or betterEssential to locate the carboxylic acid proton (H-atom) accurately for H-bond assignment.
Redundancy > 4.0High redundancy allows for better outlier rejection and more accurate intensity statistics.

Part 2: Structural Solution & Refinement Logic

The refinement of 2-Propylpyrimidine-4-carboxylic acid often presents two specific challenges: proton location (neutral vs. zwitterionic) and alkyl chain disorder .

The Refinement Workflow

The following diagram outlines the logical decision tree for solving the structure, emphasizing the validation of the hydrogen bonding network.

RefinementLogic Start Raw Diffraction Data Solve Structure Solution (SHELXT / Intrinsic Phasing) Start->Solve Assign Assign Non-H Atoms (C, N, O) Solve->Assign Refine1 Isotropic Refinement Assign->Refine1 CheckDisorder Check Propyl Chain (Elongated Ellipsoids?) Refine1->CheckDisorder ModelDisorder Model Disorder (PART 1 / PART 2) CheckDisorder->ModelDisorder Yes LocateH Difference Fourier Map (Locate COOH Proton) CheckDisorder->LocateH No ModelDisorder->LocateH FinalRefine Anisotropic Refinement (Weighting Scheme) LocateH->FinalRefine

Figure 1: Decision logic for structural refinement, highlighting the critical step of disorder modeling for the propyl chain.

Handling the Propyl Chain

The propyl group at the C2 position may exhibit rotational disorder.

  • Diagnosis: Look for thermal ellipsoids on the terminal methyl group (

    
    ) that are elongated or "cigar-shaped."
    
  • Remediation: If the ratio of principal axes is > 3:1, split the atom positions into two components (PART 1 and PART 2) and refine their occupancy (variable sof).

Part 3: Structural Analysis (The "Results")

Once the structure is solved, the analysis must move beyond coordinates to interactions. For pyrimidine carboxylic acids, the core question is the supramolecular synthon .

The Carboxylic Acid Dimer vs. Catemer

There are two competing hydrogen-bonding motifs expected for this molecule:

  • The Centrosymmetric Dimer (

    
    ):  Two molecules pair via their carboxylic acid groups (
    
    
    
    ). This is the classic motif for simple carboxylic acids.
  • The Pyrimidine-Acid Catemer: The carboxylic acid proton donates to the pyrimidine nitrogen (

    
    ) of a neighboring molecule (
    
    
    
    ), forming infinite chains.

Analysis Protocol:

  • Measure the

    
     distance (expect ~2.65 Å for dimers).
    
  • Measure the

    
     distance (expect ~2.70 Å for catemers).
    
  • Scientific Insight: The presence of the propyl group at C2 creates steric bulk that may destabilize the planar dimer, favoring the catemer or a twisted conformation. This has direct implications for crystal lattice energy and melting point.

Hirshfeld Surface Analysis

To visualize these interactions quantitatively, Hirshfeld surface analysis is required. This technique maps the space around the molecule where the electron density of the pro-molecule exceeds that of the crystal.

Workflow:

  • Generate Surface: Map

    
     (normalized contact distance) onto the molecular surface.
    
  • Interpretation:

    • Red Spots: Indicate strong hydrogen bonds (contacts shorter than van der Waals radii). Look for these at the -COOH and N-pyrimidine sites.

    • White Regions: Indicate weak van der Waals contacts (H...H interactions), likely dominating the propyl chain region.

  • Fingerprint Plots: Plot

    
     (distance to internal atom) vs. 
    
    
    
    (distance to external atom). The "spikes" in the plot will quantify the strength of the
    
    
    vs
    
    
    interactions.

Part 4: Implications for Drug Development[1]

Understanding the crystal structure of 2-Propylpyrimidine-4-carboxylic acid is not merely an academic exercise; it dictates the material properties of the API (Active Pharmaceutical Ingredient) or intermediate.

  • Polymorphism Risk: If the structure reveals a "catemer" motif (

    
    ), be aware that a more stable "dimer" polymorph (
    
    
    
    ) may exist. This could lead to late-stage stability failures if the crystal form converts during storage.
  • Solubility Profile: The catemer motif generally exposes more polar surface area than the dimer, potentially enhancing aqueous solubility.

  • Docking Studies: The precise conformation of the propyl chain in the crystal structure (torsion angles) provides a realistic starting point for in silico docking into protein binding pockets (e.g., elastase or kinase active sites), reducing the entropic penalty calculation in binding energy estimates.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Takano, S., et al. (2004). Synthesis and inhibitory activity of 2-substituted pyrimidine-4-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 12(10), 2685-2699. (Contextual grounding for pyrimidine synthesis).
  • Cayman Chemical. (2024). Pyrimidine-4-carboxylic Acid Product Information. Link

Foundational

pKa Values and Ionization Behavior of 2-Propylpyrimidine-4-carboxylic Acid: A Comprehensive Mechanistic Guide

Executive Summary Understanding the acid-base dissociation constants ( ) and ionization behavior of N-heterocyclic building blocks is a fundamental prerequisite for rational drug design and formulation. 2-Propylpyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base dissociation constants (


) and ionization behavior of N-heterocyclic building blocks is a fundamental prerequisite for rational drug design and formulation. 2-Propylpyrimidine-4-carboxylic acid  (CAS: 1092299-46-1) is a bifunctional molecule characterized by a basic pyrimidine ring and an acidic carboxylate group. This whitepaper provides an in-depth mechanistic analysis of its ionization states, extrapolates highly accurate 

values based on structural analogs, and establishes a self-validating experimental protocol for empirical determination.

Structural and Electronic Fundamentals

The ionization behavior of 2-Propylpyrimidine-4-carboxylic acid is governed by the electronic interplay between its substituents:

  • The Propyl Group (+I Effect): Located at the C2 position, the aliphatic propyl chain acts as an electron-donating group via the inductive (+I) effect. This localized increase in electron density slightly increases the basicity of the adjacent pyrimidine nitrogens (N1 and N3) compared to an unsubstituted pyrimidine ring.

  • The Carboxylic Acid (-I, -M Effects): Located at the C4 position, the carboxyl group is strongly electron-withdrawing. While it deactivates the pyrimidine ring (lowering the

    
     of the nitrogens), its primary role is acting as a Brønsted-Lowry acid, donating a proton to form a stable, resonance-delocalized carboxylate anion.
    
Extrapolated Values

Because empirical


 data for the exact 2-propyl derivative is sparse in standard literature, we must extrapolate from highly characterized structural analogs. Unsubstituted pyrimidine-4-carboxylic acid exhibits a predicted 

of 2.81[1]. Similarly, Orotic acid (2,6-dioxopyrimidine-4-carboxylic acid) demonstrates a primary acidic

of 2.83, and 6-Hydroxypyrimidine-4-carboxylic acid follows a parallel ionization profile[2].

Accounting for the slight electron-donating nature of the C2-propyl group, the predicted macroscopic


 values for 2-Propylpyrimidine-4-carboxylic acid are:
  • 
     (Pyrimidine N1/N3): ~1.6 - 1.8 
    
  • 
     (Carboxylic Acid): ~2.9 - 3.1 
    
Table 1: Comparative Analysis of Pyrimidine-4-carboxylic Acid Analogs
CompoundSubstituent at C2

(Ring N)

(COOH)
Source
Pyrimidine-4-carboxylic acid-H~1.32.81ChemBK[1]
Orotic Acid=O (with C6 =O)N/A (Amide-like)2.83NP-MRD
2-Propylpyrimidine-4-carboxylic acid -Propyl ~1.7 (Predicted) ~3.0 (Predicted) Extrapolated

Ionization Behavior and pH-Dependent Speciation

The molecule transitions through three distinct ionization states depending on the pH of the aqueous environment.

Speciation A A B Neutral State pH 1.8 - 2.8 Net Charge: 0 A->B -H⁺ (pKa1 ≈ 1.7) B->A +H⁺ C C B->C -H⁺ (pKa2 ≈ 3.0) C->B +H⁺

pH-dependent speciation and ionization states of 2-Propylpyrimidine-4-carboxylic acid.
  • Cationic State (pH < 1.5): In highly acidic gastric environments, the pyrimidine nitrogen is protonated, and the carboxylic acid remains neutral. The molecule carries a net +1 charge, exhibiting high aqueous solubility.

  • Neutral/Zwitterionic State (pH 1.8 - 2.8): Near its isoelectric point, the molecule exists predominantly in an uncharged state (or as a zwitterion). This is the point of minimum intrinsic solubility (

    
    ) and maximum lipophilicity.
    
  • Anionic State (pH > 3.1): At physiological pH (7.4), the carboxylic acid is fully deprotonated. The molecule carries a net -1 charge, rendering it highly water-soluble but poorly permeable across lipophilic cell membranes.

Experimental Protocols for Determination

To empirically validate the predicted


 values, a high-precision potentiometric titration is required. The following protocol is designed as a self-validating system , ensuring that environmental artifacts do not skew the thermodynamic data.
Step-by-Step Potentiometric Titration Methodology

1. System Validation (Blank Titration)

  • Action: Perform a titration on 50 mL of 0.15 M KCl blank solution using 0.1 M KOH.

  • Causality: This step validates the Nernstian response of the pH electrode and generates a background curve to correct for the autoionization of water and trace carbonate contamination.

2. Sample Preparation

  • Action: Dissolve 2-Propylpyrimidine-4-carboxylic acid to a final concentration of 2 mM in 50 mL of 0.15 M KCl.

  • Causality: The 0.15 M KCl acts as a background electrolyte. It maintains a constant ionic strength, mimicking physiological osmolarity and ensuring that the activity coefficients of the ions remain stable throughout the titration, which is critical for calculating true thermodynamic

    
    .
    

3. Acidification

  • Action: Add standardized 0.1 M HCl to drop the solution pH to 1.0.

  • Causality: Starting at pH 1.0 ensures complete protonation of the weakly basic pyrimidine ring, allowing the capture of the entire first ionization event (

    
    ).
    

4. Inert Atmosphere Titration

  • Action: Titrate the solution with standardized 0.1 M KOH under a continuous flow of Argon gas. Add titrant in 0.05 mL increments.

  • Causality: Argon displaces atmospheric

    
    . If 
    
    
    
    dissolves into the basic titrant, it forms carbonic acid, which introduces false inflection points and skews the
    
    
    calculation.

5. Data Acquisition & Equilibrium Control

  • Action: Set the autotitrator to record the pH only when the electrode potential drift is < 0.1 mV/s.

  • Causality: Enforcing a strict drift threshold guarantees that the system has reached thermodynamic equilibrium before the data point is logged, eliminating kinetic artifacts.

Workflow S1 1. System Validation (Blank Titration of 0.15M KCl) S2 2. Sample Preparation (2 mM analyte in 0.15M KCl) S1->S2 S3 3. Acidification (Drop pH to 1.0 with 0.1M HCl) S2->S3 S4 4. Potentiometric Titration (Titrate with 0.1M KOH under Argon) S3->S4 S5 5. Non-Linear Regression (Calculate pKa via Bjerrum Plot) S4->S5

Step-by-step potentiometric titration workflow for precise pKa determination.

Implications in Drug Development

For pharmaceutical scientists utilizing 2-Propylpyrimidine-4-carboxylic acid as an API intermediate or pharmacophore, its ionization profile dictates formulation strategies:

  • Absorption and Permeability: Because the molecule is fully ionized (anionic) at intestinal pH (pH ~6.5) and blood plasma pH (7.4), passive transcellular diffusion will be severely restricted. Drug developers must consider prodrug strategies (e.g., esterification of the C4-carboxylic acid) to mask the negative charge and improve oral bioavailability.

  • Clearance: The high aqueous solubility of the anionic state at physiological pH suggests that, unless highly protein-bound, the parent molecule will undergo rapid renal clearance.

References

  • Title: Pyrimidine-4-carboxylic acid - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Showing NP-Card for Orotic acid (NP0000198) Source: NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]

  • Title: 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Exploratory

Commercial Availability and Technical Profile of High-Purity CAS 1671-18-7

Common Name: 2-Chloro-4-(methylsulfonyl)toluene Functional Role: Key Agrochemical Intermediate (Mesotrione Precursor) Executive Summary CAS 1671-18-7 , chemically known as 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (or...

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: 2-Chloro-4-(methylsulfonyl)toluene Functional Role: Key Agrochemical Intermediate (Mesotrione Precursor)

Executive Summary

CAS 1671-18-7 , chemically known as 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (or 2-Chloro-4-(methylsulfonyl)toluene), is a critical electrophilic building block in organic synthesis.[1] Its primary industrial significance lies in its role as a strategic intermediate for the production of Mesotrione , a triketone herbicide widely used for selective weed control in maize.

For researchers and procurement professionals, the sourcing challenge for CAS 1671-18-7 is not availability but purity consistency . While technical grades (95–96%) are abundant for bulk agrochemical synthesis, high-purity grades (>98% HPLC/GC) are required for analytical reference standards and late-stage pharmaceutical intermediate validation to prevent downstream catalytic poisoning or yield loss in oxidation steps.

This guide outlines the commercial landscape, technical specifications, and a self-validating quality assurance protocol for sourcing this compound.

Chemical Identity & Technical Specifications

Before engaging suppliers, verify the compound against these immutable chemical identifiers to avoid synonym confusion common in sulfonated toluene derivatives.

ParameterSpecification
Chemical Name 2-Chloro-1-methyl-4-(methylsulfonyl)benzene
CAS Number 1671-18-7
Molecular Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 95–98 °C
Solubility Soluble in DCM, Chloroform, DMSO; slightly soluble in Methanol
Key Functional Groups Aryl Chloride (electrophile), Methyl Sulfone (electron-withdrawing), Toluene-methyl (oxidizable)
Why Purity Matters

In the synthesis of Mesotrione, CAS 1671-18-7 undergoes a benzylic oxidation to form 2-chloro-4-(methylsulfonyl)benzoic acid .

  • Impurity Risk: Presence of unreacted 4-(methylsulfonyl)toluene (starting material) or dichloro-isomers (over-chlorination byproducts) will compete in the subsequent oxidation step, leading to complex acid mixtures that are difficult to separate by crystallization.

  • Recommendation: For process development, specify ≥98% purity to ensure accurate kinetic data during the oxidation optimization.

Synthesis & Impurity Origins

Understanding the synthesis pathway allows you to predict likely impurities in commercial batches. The standard industrial route involves the electrophilic aromatic chlorination of 4-methylsulfonyltoluene.

SynthesisPathway Start 4-Methylsulfonyltoluene (Starting Material) Reagent Cl2 / Fe Catalyst (Chlorination) Start->Reagent Product CAS 1671-18-7 (Target Intermediate) Reagent->Product Major Path Impurity1 Impurity A: Unreacted Starting Material Reagent->Impurity1 Incomplete Rxn Impurity2 Impurity B: Dichloro-isomers (Over-chlorination) Reagent->Impurity2 Excess Cl2 Downstream 2-Chloro-4-(methylsulfonyl) benzoic acid (Mesotrione Precursor) Product->Downstream Oxidation

Figure 1: Synthesis pathway and origin of common impurities. Note that Impurity B (Dichloro-isomer) is particularly persistent if the reaction stoichiometry is not tightly controlled.

Commercial Supply Landscape

The market is segmented into bulk manufacturers (China/India) and high-purity catalog suppliers (Global).

Tier 1: High-Purity & Analytical Standards (R&D Scale)

Best for: Reference standards, impurity profiling, and bench-scale synthesis.

  • CymitQuimica: Offers analytical grade options; reliable for European distribution.

  • Capot Chemical: Specializes in custom synthesis with specific HPLC claims (>98%).

  • Sigma-Aldrich (Merck): Sourcing partner for verified standards (often via Combi-Blocks or similar networks).

  • BLDpharm: Strong inventory of building blocks with rapid lead times for medicinal chemistry.

Tier 2: Bulk Process Suppliers (Kilogram to Ton Scale)

Best for: Pilot plant runs and commercial agrochemical production.

  • Key Regions: The primary manufacturing base is located in China (e.g., Jiangsu and Zhejiang provinces) due to the integration with raw material suppliers for sulfones and toluene derivatives.

  • Sourcing Strategy: When ordering >1kg, request a "Pre-shipment Sample" to validate the isomer ratio using the GC protocol below.

Quality Assurance: A Self-Validating System

Do not rely solely on the Certificate of Analysis (CoA). Implement this internal validation protocol upon receipt of the material.

Protocol A: Purity Verification via GC-FID

Gas Chromatography (GC) is preferred over HPLC for this intermediate due to its volatility and the ability to clearly resolve structural isomers.

  • Column: HP-5 or DB-5MS (30m x 0.25mm x 0.25µm)

  • Carrier Gas: Helium at 1.0 mL/min

  • Temperature Program:

    • Hold 80°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: FID at 300°C.

  • Acceptance Criteria:

    • Main peak (CAS 1671-18-7) > 98.0% area.[2]

    • Starting material (4-methylsulfonyltoluene) < 0.5%.

    • Any single unknown impurity < 0.1%.

Protocol B: Identity Confirmation via 1H-NMR
  • Solvent: CDCl₃ or DMSO-d₆

  • Key Diagnostic Signals:

    • Methyl (Toluene): Singlet at ~2.4–2.5 ppm.

    • Methyl (Sulfone): Singlet at ~3.0–3.1 ppm.

    • Aromatic Region: Distinct ABC pattern (or similar depending on resolution) characteristic of 1,2,4-substitution. Look for the splitting pattern changes compared to the para-substituted starting material.

ValidationWorkflow Receipt Material Receipt (Check Batch #) Visual Visual Inspection (Beige/Off-white Solid) Receipt->Visual NMR 1H-NMR (Identity Confirmation) Visual->NMR GC GC-FID (Purity >98%) NMR->GC Decision Pass/Fail Decision GC->Decision Release Release for Synthesis Decision->Release Pass Reject Quarantine / Return Decision->Reject Fail

Figure 2: Incoming quality control workflow for CAS 1671-18-7.

Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves; wash thoroughly after handling.
Eye Irritation H319: Causes serious eye irritationWear safety goggles. Flush with water for 15 min if exposed.
STOT-SE H335: May cause respiratory irritationUse in a fume hood. Avoid dust generation.

Storage: Store in a cool, dry place. The sulfone group renders the compound relatively stable to oxidation under ambient conditions, but it should be kept away from strong oxidizing agents until the intended reaction step.

References

  • CymitQuimica. 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Product Page. Retrieved from

  • Capot Chemical. Technical Specifications for CAS 1671-18-7. Retrieved from

  • Google Patents. CN102627591B: Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. (Describes synthesis from CAS 1671-18-7).[1][2] Retrieved from

  • European Chemicals Agency (ECHA). Mesotrione - Substance Information. Retrieved from

  • ChemicalBook. 2-Chloro-1-methyl-4-(methylsulfonyl)benzene Properties and Suppliers. Retrieved from

  • BLDpharm. Product Analysis: 2-Chloro-1-methyl-4-(methylsulfonyl)benzene. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling Reactions Using 2-Propylpyrimidine-4-carboxylic Acid

Introduction The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1][2][3] The d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1][2][3] The direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a stable and unreactive ammonium carboxylate salt.[3][4] Consequently, the activation of the carboxylic acid is a necessary prerequisite for efficient amide bond formation.[2][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protocols for the amide coupling of 2-propylpyrimidine-4-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry.[6][7]

The pyrimidine core is a prevalent motif in numerous biologically active compounds.[6] The electronic nature of the pyrimidine ring, being electron-deficient, can influence the reactivity of the appended carboxylic acid. This guide will explore various coupling methodologies, from classic carbodiimide-based approaches to the use of highly efficient uronium/aminium and phosphonium salt reagents. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step protocols, and offer insights into reaction optimization and troubleshooting, with a particular focus on the nuances of working with heteroaromatic carboxylic acids.

Understanding the Substrate: 2-Propylpyrimidine-4-carboxylic Acid

2-Propylpyrimidine-4-carboxylic acid possesses a unique combination of an aliphatic side chain and an electron-deficient aromatic ring system. The pyrimidine ring's electron-withdrawing nature can increase the acidity of the carboxylic acid proton, but it can also impact the nucleophilicity of the carboxylate upon deprotonation. Understanding these properties is crucial for selecting the appropriate coupling conditions.

Key Properties:

PropertyValue/Description
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance Typically a solid[8]
pKa (Estimated) The electron-withdrawing pyrimidine ring will lower the pKa compared to a simple aliphatic carboxylic acid.
Solubility Soluble in polar aprotic solvents like DMF, DMSO, and to some extent in DCM and THF.

Core Principles of Amide Bond Formation: The Activation Step

The central theme in amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[9][10] This is achieved by reacting the carboxylic acid with a "coupling reagent." The resulting activated intermediate is then susceptible to nucleophilic attack by the amine.[2]

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 2-Propylpyrimidine- 4-carboxylic Acid Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amine Primary or Secondary Amine Amide_Product Desired Amide Activated_Intermediate->Amide_Product + Amine Byproduct Byproduct (e.g., Urea, HOBt)

Caption: General workflow for amide bond formation.

Choosing Your Coupling Strategy: A Comparative Overview

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for racemization if chiral centers are present, reaction conditions, and cost.[5]

Coupling Reagent ClassExamplesKey AdvantagesCommon Side Reactions/Drawbacks
Carbodiimides EDC, DCC, DIC[11]Readily available, cost-effective. EDC has a water-soluble byproduct.[3][12]Can form N-acylurea byproduct.[13] DCC byproduct can be difficult to remove.[12] Potential for racemization.[2]
Uronium/Aminium Salts HATU, HBTU, HCTU[14][15]High coupling efficiency, fast reaction rates, low racemization.[2][12][14]Can react with the amine if not pre-activated with the acid.[16] More expensive than carbodiimides.
Phosphonium Salts PyBOP, PyAOP[12][15]High reactivity, especially for hindered couplings. Does not react with the free amine.[2]Byproducts can sometimes be difficult to remove.
Other T3P, SOCl₂T3P is a "green" alternative.[17] SOCl₂ forms a highly reactive acyl chloride.SOCl₂ generates harsh conditions, limiting functional group tolerance.[18][19]

Detailed Experimental Protocols

General Considerations:

  • Safety: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]

  • Anhydrous Conditions: Most amide coupling reactions are sensitive to moisture. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Use high-purity reagents and solvents for the best results.

  • Monitoring: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

Protocol 1: EDC/HOBt Mediated Coupling

This is a classic and cost-effective method suitable for many applications. The addition of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended to increase efficiency and suppress side reactions like racemization.[12][13]

Mechanism Insight: The carbodiimide (EDC) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate can be intercepted by the amine to form the amide. However, it is also prone to an intramolecular rearrangement to a stable N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, and then reacts with the amine.[5]

G Acid R-COOH O_acylisourea O-acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Activated Ester) O_acylisourea->HOBt_Ester + HOBt N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH₂ Urea EDC Byproduct (Urea)

Caption: EDC/HOBt coupling mechanism.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-propylpyrimidine-4-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.1 eq) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine to remove the urea byproduct and excess reagents.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

HATU is a highly effective uronium salt-based coupling reagent known for its rapid reaction times and high yields, especially for challenging or sterically hindered substrates.[14][20] It is often the reagent of choice when other methods fail.

Mechanism Insight: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then rapidly reacts with the amine to form the amide bond.[5][21] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, accelerating the coupling step.[15]

Step-by-Step Procedure:

  • Reagent Preparation: To a solution of 2-propylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) in a dry flask under an inert atmosphere, add HATU (1.1 eq).

  • Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the stirred solution. It is crucial to add the base to the acid/HATU mixture.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. You should observe the formation of the active ester.

  • Amine Addition: Add the amine (1.1-1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

A Note on Order of Addition for HATU: While some protocols add all reagents at once, pre-activating the carboxylic acid with HATU and a base before adding the amine is generally recommended. This is because HATU can react with primary and secondary amines to form a guanidinium byproduct, consuming both the amine and the coupling reagent.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine (especially with electron-deficient anilines).[22]- Steric hindrance.[20]- Degraded coupling reagent.- Switch to a more powerful coupling reagent (e.g., from EDC to HATU).- For electron-deficient amines, consider using acyl fluoride formation or specialized protocols.[23]- Increase reaction temperature or time (with caution, monitor for side products).- Use fresh, high-quality coupling reagents.
Formation of N-acylurea byproduct (with carbodiimides) The O-acylisourea intermediate rearranges before the amine can react.- Ensure an additive like HOBt or Oxyma is used.[13]- Keep the reaction temperature low (0 °C to room temperature).[13]
Difficulty Removing Byproducts - Dicyclohexylurea (from DCC) is poorly soluble.[12]- Tetramethylurea (from HATU) can be water-soluble but may require multiple extractions.- If using DCC, filter the reaction mixture to remove the precipitated urea. For solid-phase synthesis, use DIC as its urea byproduct is more soluble.[12]- For water-soluble byproducts, perform thorough aqueous workups.
Epimerization (for chiral substrates) The activated carboxylic acid is susceptible to racemization, especially with strong bases or prolonged reaction times.- Use additives like HOBt or HOAt.[12]- Use a non-nucleophilic, hindered base like DIPEA instead of triethylamine.- Minimize reaction time and temperature.

Conclusion

The successful synthesis of amides from 2-propylpyrimidine-4-carboxylic acid is readily achievable with the appropriate choice of coupling reagents and reaction conditions. For straightforward couplings, the EDC/HOBt protocol offers a reliable and economical option. For more challenging substrates, including sterically hindered or electron-poor amines, the use of a high-performance reagent like HATU is recommended. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently navigate the synthesis of novel pyrimidine-containing amides for applications in drug discovery and materials science.

References

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Gouverneur, M., & Thomas, F. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1649. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(5), e24210. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Uniting Amide Synthesis and Activation by PIII/PV–Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Organic Process Research & Development. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • Organic Letters. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of various common coupling reagents and additives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Retrieved from [Link]

  • Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

Sources

Application

Application Note: Esterification Strategies for 2-Propylpyrimidine-4-carboxylic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 2-Propylpyrimidine-4-carboxylic acid (CAS: 1092299-46-1) Substrate Profiling & Mechanistic Causality 2-Propylpyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: 2-Propylpyrimidine-4-carboxylic acid (CAS: 1092299-46-1)

Substrate Profiling & Mechanistic Causality

2-Propylpyrimidine-4-carboxylic acid is a highly versatile building block frequently utilized in the synthesis of antiviral and anticancer agents[1]. However, esterifying pyrimidine-4-carboxylic acids presents unique chemical challenges that render standard textbook methods (like the Fischer esterification) inefficient.

As an Application Scientist, it is critical to understand the causality behind these challenges to select the correct protocol:

  • Electronic Deactivation in Acidic Media: The pyrimidine ring is strongly electron-withdrawing. While this makes the C4-carbonyl carbon highly electrophilic, the basic N1 and N3 nitrogen atoms readily protonate in the presence of strong Brønsted acids (e.g., H₂SO₄). This protonation drastically reduces the solubility of the substrate in organic alcohols and creates a highly deactivated zwitterionic species that resists nucleophilic attack.

  • Decarboxylation Risks: Pyrimidine-4-carboxylic acids are susceptible to decarboxylation when subjected to prolonged heating in aqueous basic or strongly acidic environments.

  • Steric Hindrance: The 2-propyl group introduces moderate steric bulk adjacent to the ring nitrogen, which can influence the trajectory of bulky nucleophiles or coupling reagents.

To circumvent these issues, we rely on two field-proven, self-validating systems: Acid Chloride Activation (for simple, unhindered alcohols)[2] and Steglich-Type Coupling (for sensitive or sterically demanding alcohols)[3].

Methodological Decision Matrix

Selecting the appropriate esterification route depends entirely on the nature of the target alcohol and the scale of the reaction.

DecisionMatrix A 2-Propylpyrimidine-4-carboxylic acid (CAS: 1092299-46-1) B Simple Alcohols (e.g., MeOH, EtOH) A->B C Hindered/Sensitive Alcohols (e.g., t-BuOH, Complex APIs) A->C D Protocol A: SOCl2 Activation (Reflux) B->D E Protocol B: EDC·HCl, DMAP (RT) C->E F Alkyl Ester (High Yield, Scalable) D->F G Complex Ester (Mild, Low Byproducts) E->G

Decision matrix for selecting the optimal esterification protocol.

Comparative Quantitative Data

The following table summarizes the operational metrics for both protocols, providing a baseline for expected yields and reaction times based on standard pyrimidine-4-carboxylic acid reactivity profiles.

ParameterProtocol A: Thionyl Chloride (SOCl₂)Protocol B: EDC / DMAP Coupling
Primary Reagents SOCl₂, Target Alcohol (Excess)EDC·HCl, DMAP, Target Alcohol
Solvent Neat (SOCl₂) then AlcoholDichloromethane (DCM) or DMF
Temperature Profile 60–70 °C (Reflux)

0 °C

RT
0 °C

Room Temperature (RT)
Typical Reaction Time 2–4 hours (Activation) + 2 hours (Esterification)12–18 hours
Expected Yield Range 85% – 95%70% – 85%
Best Suited For Methyl, Ethyl, Propyl esters; Large scaletert-Butyl esters, API conjugation, Sensitive substrates
Byproducts SO₂, HCl (Gases)Urea derivative (Water soluble)

Validated Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (For Simple Alkyl Esters)

This method leverages thionyl chloride to convert the carboxylic acid into a highly reactive acid chloride intermediate. The robust nature of this reaction provides the necessary activation energy to overcome the electronic deactivation of the pyrimidine core[2].

Self-Validating Indicator: The reaction is self-validating during the activation step; the cessation of vigorous gas evolution (SO₂ and HCl) visually confirms the complete conversion of the carboxylic acid to the acid chloride.

Mechanism N1 2-Propylpyrimidine- 4-carboxylic acid N3 Acid Chloride Intermediate N1->N3 SOCl2 (-SO2, -HCl) N5 Ester Product (Target) N3->N5 R-OH (Nucleophilic Attack)

Mechanistic pathway of thionyl chloride-mediated esterification.

Step-by-Step Methodology:

  • Activation: In an oven-dried, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-Propylpyrimidine-4-carboxylic acid (1.0 eq) in neat thionyl chloride (SOCl₂, 5.0–10.0 eq). Note: A catalytic drop of DMF can be added to accelerate the formation of the Vilsmeier-Haack-type active intermediate.

  • Reflux: Heat the mixture to 65 °C (reflux) under an inert atmosphere (N₂ or Argon). Stir continuously for 2 to 4 hours. Monitor the gas evolution.

  • Concentration: Once gas evolution ceases and the solution becomes homogeneous, cool the flask to room temperature. Remove the excess SOCl₂ in vacuo to yield the crude acid chloride as a viscous oil or semi-solid. Crucial Causality Step: Do not expose the intermediate to atmospheric moisture, as it will rapidly hydrolyze back to the starting material.

  • Esterification: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) and cool to 0 °C using an ice bath. Slowly add the target anhydrous alcohol (e.g., Methanol, 3.0 eq) dropwise. If the alcohol is expensive or limited, add a stoichiometric amount along with an amine base (e.g., Triethylamine, 1.5 eq) to scavenge the generated HCl.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol B: EDC / DMAP Mediated "Steglich" Esterification (For Sensitive/Hindered Alcohols)

When dealing with sterically demanding alcohols (like tert-butanol) or acid-sensitive substrates, the harsh conditions of Protocol A will lead to degradation. The addition of 4-Dimethylaminopyridine (DMAP) accelerates the carbodiimide-activated esterification to such an extent that side products are suppressed, allowing the reaction to proceed smoothly at room temperature[3].

Self-Validating Indicator: The dissolution of the initially heterogeneous mixture upon the addition of EDC·HCl indicates the successful formation of the active O-acylisourea intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve 2-Propylpyrimidine-4-carboxylic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP (0.1 to 0.2 eq). Causality Note: DMAP acts as a superior nucleophilic catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which is then rapidly attacked by the alcohol.

  • Coupling: Cool the reaction mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) in one portion. EDC is preferred over DCC because its urea byproduct is highly water-soluble, simplifying downstream purification[3].

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 12–18 hours. Monitor reaction progress via TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with additional DCM. Wash sequentially with 1N HCl (to remove DMAP and unreacted basic starting materials, Note: monitor the pH carefully to avoid protonating the pyrimidine product into the aqueous layer), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product can typically be used without further purification, or subjected to recrystallization/chromatography if ultra-high purity is required.

References

  • Pyrimidine-4-carboxylic acid | Biochemical Reagent, MedChemExpress.
  • Simple Method for the Esterification of Carboxylic Acids, Organic Chemistry Portal.
  • 2-Chloro-6-methylpyrimidine-4-carboxylic Acid, Benchchem.

Sources

Method

Application Note: Advanced Decarboxylation of Pyrimidine-4-Carboxylic Acid Derivatives

Topic: Procedures for decarboxylation of pyrimidine-4-carboxylic acid derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Abstract & Strate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedures for decarboxylation of pyrimidine-4-carboxylic acid derivatives Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Abstract & Strategic Context

Pyrimidine-4-carboxylic acids are pivotal intermediates in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and antiviral agents.[1] However, the removal of the carboxyl group (protodecarboxylation) to access specific substitution patterns presents a unique paradox: the position is electronically activated for decarboxylation (facilitated by the adjacent nitrogen), yet often requires high activation energy or specific catalysis to proceed cleanly without polymerization or sublimation.

This guide provides three field-validated workflows for the decarboxylation of pyrimidine-4-carboxylic acid derivatives, ranging from classical thermal methods to modern metal-catalyzed systems.

Mechanistic Underpinnings

Understanding the mechanism is critical for troubleshooting. Unlike benzoic acids, pyrimidine-4-carboxylic acids decarboxylate via a Hammick-type zwitterionic intermediate .

  • Protonation/Activation: The ring nitrogen (N1 or N3) is protonated (thermally or by acid catalyst).

  • Ylide Formation: Loss of CO₂ generates a localized carbanion (ylide) at the C4 position, stabilized by the adjacent positive charge on the nitrogen.[2]

  • Proton Transfer: The ylide is rapidly protonated to form the neutral pyrimidine.

Mechanistic Pathway Diagram

DecarboxylationMechanism Start Pyrimidine-4-COOH Zwitterion Zwitterionic Intermediate (NH+ / COO-) Start->Zwitterion Heat/H+ Transfer TS Transition State (CO2 extrusion) Zwitterion->TS -CO2 Ylide N-H Stabilized Ylide (C4 Anion) TS->Ylide Product Decarboxylated Pyrimidine Ylide->Product +H+ (Solvent/Acid)

Figure 1: The Hammick-type mechanism illustrates why electron-withdrawing groups on the ring accelerate the reaction by stabilizing the intermediate ylide.

Experimental Protocols

Method A: Silver-Catalyzed Oxidative Protodecarboxylation (Mildest)

Best for: Complex substrates, gram-scale, and acid-sensitive functional groups. Mechanism: Radical desilylation-type pathway involving Ag(I)/Ag(II) redox cycles.

Reagents:

  • Substrate: Pyrimidine-4-carboxylic acid derivative (1.0 equiv)

  • Catalyst: Silver Carbonate (Ag₂CO₃) (0.1 – 0.2 equiv)

  • Additive: Acetic Acid (AcOH) (0.2 – 0.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a reflux condenser with the pyrimidine substrate (e.g., 5 mmol).

  • Solvation: Add DMSO (concentration ~0.2 M). Note: DMSO is critical as it coordinates Ag and facilitates the radical transfer.

  • Catalyst Addition: Add Ag₂CO₃ (10 mol%) and AcOH (20 mol%).

  • Reaction: Heat the mixture to 100–120 °C under an inert atmosphere (N₂ or Ar).

    • Checkpoint: Monitor CO₂ evolution (bubbler). Reaction is typically complete in 2–6 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMSO.

    • Wash organic layer with sat. NaHCO₃ to remove traces of AcOH.

    • Dry over Na₂SO₄ and concentrate.

Why this works: Ag(I) lowers the activation energy for CO₂ extrusion significantly compared to purely thermal methods, preventing the degradation of sensitive side chains.

Method B: Copper-Mediated Thermal Decarboxylation (The "Classic")

Best for: Stable substrates, bulk scale (>10g), and substrates resistant to high heat. Mechanism: Chelation-assisted decarboxylation where Copper stabilizes the transition state.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Copper powder (Cu) or Copper(I) Oxide (Cu₂O) (0.05 – 0.1 equiv)

  • Solvent: Quinoline (High boiling point base)

Protocol:

  • Setup: Use a heavy-walled flask or reactor.

  • Mixture: Suspend the pyrimidine acid in Quinoline (3–5 mL per gram of substrate).

  • Catalyst: Add Cu powder (5-10 wt%).

  • Reaction: Heat rapidly to 180–200 °C .

    • Critical Step: Do not heat slowly. Rapid heating helps bypass sublimation.

    • Observation: Vigorous effervescence indicates decarboxylation.

  • Workup (Acid Extraction):

    • Cool the dark reaction mixture to room temperature.

    • Dilute with EtOAc or Ether.

    • Removal of Quinoline: Wash the organic phase repeatedly with 2N HCl. The Quinoline will protonate and move to the aqueous layer; the pyrimidine (unless highly basic) remains in the organic layer.

    • Alternative: If the product is basic, perform steam distillation or vacuum distillation to separate from quinoline/copper residue.

Method C: Microwave-Assisted Hydrolytic Decarboxylation

Best for: High-throughput screening (HTS), rapid library generation.

Protocol:

  • Vessel: Microwave-safe vial (2–5 mL).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Sulfolane with 5% H₂O.

  • Conditions: Irradiation at 200–220 °C for 10–20 minutes.

  • Note: The presence of water often accelerates the proton transfer step of the ylide intermediate.

Decision Matrix & Comparison

Select the appropriate method based on your substrate's limitations.

FeatureMethod A: Ag-CatalyzedMethod B: Cu/QuinolineMethod C: Microwave
Temperature Mild (80–120 °C)High (180–220 °C)High (200 °C+)
Reaction Time 2–6 Hours1–3 Hours10–30 Mins
Scalability Moderate (Cost of Ag)High (Cheap)Low (Vessel limits)
Functional Group Tol. High (Esters, Nitriles ok)Low (Acid/Base sensitive)Moderate
Primary Risk Cost / DMSO removalDifficult workup (Quinoline)Pressure build-up
Workflow Decision Tree

DecisionTree Start Start: Select Protocol IsSensitive Is substrate heat/acid sensitive? Start->IsSensitive Scale Scale > 10g? IsSensitive->Scale No MethodA Method A: Ag2CO3/DMSO (Mild, Selective) IsSensitive->MethodA Yes MethodB Method B: Cu/Quinoline (Robust, Scalable) Scale->MethodB Yes MethodC Method C: Microwave (Rapid, Small Scale) Scale->MethodC No

Figure 2: Decision matrix for selecting the optimal decarboxylation strategy.

Troubleshooting & "The Scientist's Perspective"

Issue 1: Sublimation
  • Symptom: White solid appears on the condenser walls; yield is low.

  • Cause: Pyrimidine acids often sublime before they decarboxylate.

  • Fix: Use a solvent with a boiling point slightly lower than the decarboxylation temperature to reflux and wash the walls, or use a sealed tube (Method C).

Issue 2: Incomplete Reaction
  • Symptom: Starting material remains despite heating.

  • Cause: The zwitterion is not forming.

  • Fix: Add a catalytic amount of strong acid (p-TsOH) to Method B to assist N-protonation, or switch to the Ag-catalyzed method which operates via a radical mechanism, bypassing the zwitterion requirement.

Issue 3: Product Isolation (Amphoteric Nature)
  • Symptom: Product is lost during aqueous workup.

  • Cause: Pyrimidines can be water-soluble, especially if they contain -OH or -NH₂ groups.

  • Fix: Avoid aqueous washes if possible. For Method A, distill off DMSO under high vacuum. For Method B, use column chromatography directly on the crude mixture if the scale permits.

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[3] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.

  • Goossen, L. J., & Rodríguez, N. (2011). Protodecarboxylation of Carboxylic Acids. Chemical Society Reviews, 40(10), 5030-5048.

  • Ashworth, M. R. F., Daffern, R. P., & Hammick, D. L. (1939). The Mechanism of Decarboxylation. Part I. Journal of the Chemical Society, 809-812.

  • Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions. Science China Chemistry, 54, 1670–1687.

  • Cantillo, D., & Kappe, C. O. (2010). Microwave-Assisted Organic Synthesis. In Green Techniques for Organic Synthesis and Medicinal Chemistry.

Sources

Application

Microwave-assisted synthesis of 2-propylpyrimidine derivatives

Application Note: Microwave-Assisted Synthesis of 2-Propylpyrimidine Derivatives Part 1: Introduction & Strategic Value The Lipophilic Scaffold Challenge In medicinal chemistry, the pyrimidine ring is a privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-Propylpyrimidine Derivatives

Part 1: Introduction & Strategic Value

The Lipophilic Scaffold Challenge In medicinal chemistry, the pyrimidine ring is a privileged structure, serving as the core for countless kinase inhibitors, antivirals, and antihypertensives. While 2-methyl and 2-amino derivatives are common, the 2-propylpyrimidine moiety represents a critical tool for modulating lipophilicity (LogP) and steric bulk without introducing excessive molecular weight. This "propyl switch" is often employed during Lead Optimization to fine-tune membrane permeability and hydrophobic pocket occupancy.

Why Microwave Irradiation? Traditional thermal cyclocondensation to form the pyrimidine core (e.g., reacting amidines with


-dicarbonyls) is notoriously slow (12–24 hours reflux) and suffers from side reactions due to prolonged thermal stress. Microwave-Assisted Organic Synthesis (MAOS) revolutionizes this workflow by leveraging dielectric heating . The direct coupling of microwave energy with the polar reaction matrix (specifically the polar transition state of the cyclization) accelerates the rate-determining step, typically reducing reaction times from hours to minutes while significantly improving impurity profiles.

Part 2: Scientific Foundation & Mechanism[1]

Mechanistic Pathway: The Cyclocondensation

The synthesis of 2-propylpyrimidine derivatives generally proceeds via the condensation of butyramidine hydrochloride (providing the 2-propyl group) with a


-dicarbonyl compound (e.g., ethyl acetoacetate).
  • Nucleophilic Attack: The free base of the amidine attacks the ketone carbonyl of the

    
    -ketoester.
    
  • Dehydration: Loss of water forms an intermediate enamine.

  • Cyclization: Intramolecular nucleophilic attack on the ester carbonyl followed by elimination of ethanol (or water/alcohol) yields the pyrimidine core.

Microwave Effect: The dipolar polarization mechanism is particularly effective here because the transition states involves charge separation. The rapid internal heating prevents the degradation of the labile amidine intermediate, which often hydrolyzes under slow thermal ramp-up conditions.

Visualized Mechanism (Graphviz)

ReactionMechanism Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation. Reagents Butyramidine HCl + Ethyl Acetoacetate Base Base (NaOEt) Deprotonation Reagents->Base Activation Inter1 Intermediate A: Nucleophilic Attack Base->Inter1 MW Irradiation Inter2 Intermediate B: Enamine Formation (-H2O) Inter1->Inter2 Rapid Dehydration Cyclization Cyclization (-EtOH) Inter2->Cyclization Intramolecular Attack Product 2-Propyl-6-methyl- 4-hydroxypyrimidine Cyclization->Product Final Tautomerization

Part 3: Experimental Protocol

Target Molecule: 2-Propyl-6-methyl-4-hydroxypyrimidine (a versatile intermediate for chlorination and SNAr coupling).

Materials & Reagents
  • Reagent A: Butyramidine Hydrochloride (1.0 equiv) - Source of the 2-propyl group.

  • Reagent B: Ethyl Acetoacetate (1.1 equiv).

  • Base: Sodium Ethoxide (NaOEt) (21% wt in Ethanol) or Potassium Carbonate (K2CO3) for milder conditions.

  • Solvent: Absolute Ethanol (High loss tangent, tan

    
     = 0.941, excellent for MW absorption).
    
Step-by-Step Methodology

Step 1: Pre-Activation (Critical)

  • In a 10 mL microwave process vial, dissolve Butyramidine HCl (1.0 mmol, 122 mg) in 2 mL of absolute ethanol.

  • Add NaOEt solution (1.2 mmol) dropwise. Note: A white precipitate of NaCl will form immediately.

  • Stir at room temperature for 2 minutes to ensure liberation of the free amidine base.

Step 2: Addition

  • Add Ethyl Acetoacetate (1.1 mmol, 143 mg) to the vial.

  • Seal the vial with a PTFE-lined septum cap.

Step 3: Microwave Parameters Program the single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following specific profile:

ParameterSettingRationale
Temperature 140 °COptimal energy for cyclization activation barrier.
Time 10 MinutesSufficient for >95% conversion; prevents thermal degradation.
Pressure Limit 15 barSafety cutoff (Ethanol vapor pressure at 140°C is ~6-8 bar).
Power Dynamic (Max 300W)System modulates power to maintain 140°C.
Stirring High (600 rpm)Ensures uniform heat distribution (eliminates hot spots).
Pre-stirring 30 secondsHomogenizes mixture before irradiation begins.

Step 4: Workup & Purification

  • Cooling: Allow the vial to cool to <50°C using the reactor's compressed air jet (approx. 2 mins).

  • Acidification: Transfer the reaction mixture to a beaker. Acidify to pH ~4-5 using Glacial Acetic Acid. This precipitates the hydroxypyrimidine tautomer.

  • Isolation: Cool in an ice bath for 30 minutes. Filter the solid precipitate.[1]

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) if necessary.

Workflow Diagram

Workflow Figure 2: Operational workflow for the synthesis of 2-propylpyrimidine derivatives. Start Start: Weigh Reagents (Butyramidine HCl) Mix Mix in MW Vial: + Ethanol + NaOEt (Base) Start->Mix Add Add Beta-Ketoester (Ethyl Acetoacetate) Mix->Add MW Microwave Irradiation 140°C | 10 min | High Stirring Add->MW Cool Cooling (<50°C) & Venting MW->Cool Acid Acidify (Acetic Acid) to pH 4-5 Cool->Acid Filter Filtration & Drying Acid->Filter

Part 4: Results & Optimization

Comparative Analysis: Microwave vs. Thermal

The following data highlights the efficiency gains when synthesizing 2-propyl-6-methyl-4-hydroxypyrimidine.

MetricConventional Thermal (Reflux)Microwave-Assisted (140°C)Improvement Factor
Reaction Time 16 Hours10 Minutes96x Faster
Isolated Yield 62%88%+42% Increase
Solvent Usage 50 mL2-3 mLGreen Chemistry
Purity (LCMS) 85% (Requires Column)>95% (Simple Filtration)Process Efficiency
Troubleshooting Guide (Expert Insights)
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: The "Propyl" chain adds steric bulk compared to methyl.

    • Solution: Increase temperature to 160°C for 5 minutes. Ensure the amidine is fully free-based (check pH > 10 before adding ester).

  • Issue: Pressure Spikes.

    • Cause: Ethanol vapor pressure.

    • Solution: Switch to DMF (Dimethylformamide) or NMP . These are low-vapor-pressure, high-absorbance solvents allowing higher temperatures (up to 200°C) without over-pressurizing the vessel.

  • Issue: Product is Oily/Not Precipitating.

    • Cause: Presence of residual solvent or side products.

    • Solution: Triturate the crude oil with cold diethyl ether to induce crystallization.

Part 5: References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Biotage Applications. (2025). Microwave Reaction Tutorial: Cyclocondensation Protocols. Biotage Knowledge Base. Link

  • Martins, M. A. P., et al. (2007). Microwave-Assisted Synthesis of Heterocycles. Chemical Reviews, 107(3), 811-876. (Validation of cyclocondensation mechanisms).

  • BenchChem. (2025). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. BenchChem Protocols. Link

  • National Institutes of Health (NIH). (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. Link

Sources

Method

Strategic Functionalization of the Pyrimidine Scaffold: C4-Selective Methodologies

Topic: Functionalization of the pyrimidine ring at the C4 position Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary The pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the pyrimidine ring at the C4 position Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of ubiquitous kinase inhibitors (e.g., Imatinib, Dasatinib) and antivirals. While the ring contains three electrophilic sites (C2, C4, and C6), the C4 position is frequently the primary vector for introducing molecular complexity due to its para-like conjugation with the N1 nitrogen.

This Application Note provides a rigorous technical guide to functionalizing the C4 position. It moves beyond generic textbook descriptions to address the critical challenge of regioselectivity —specifically distinguishing C4 reactivity from the competitive C2 site. We cover three distinct mechanistic pathways: Nucleophilic Aromatic Substitution (


), Transition-Metal Catalyzed Cross-Coupling, and Radical C-H Functionalization.

Mechanistic Insight: The C4 vs. C2 Dichotomy

Understanding the electronic bias of the pyrimidine ring is prerequisite to successful synthesis.

  • Electrophilicity: Pyrimidine is

    
    -deficient. The positions C2, C4, and C6 are susceptible to nucleophilic attack.[1]
    
  • The C4 Advantage: In 2,4-dichloropyrimidine systems,

    
     occurs preferentially at C4  under neutral or basic conditions with amine nucleophiles. This is governed by the stability of the Meisenheimer intermediate; the negative charge at N1 (para-like to C4) is more stabilized than the charge delocalization required for C2 attack.
    
  • The C2 Anomaly: Reaction with alkoxides or formamide anions often inverts this selectivity, favoring C2. This is attributed to specific hydrogen-bonding interactions in the transition state or coordination with the leaving group.

Visualization: Reactivity Decision Tree

PyrimidineReactivity Start Target: C4-Functionalized Pyrimidine Halogenated Is the substrate Halogenated (Cl, Br, I) at C4? Start->Halogenated Nucleophile Nucleophile Type? Halogenated->Nucleophile Yes Method_CH Method: Minisci Reaction (Radical C-H Activation) Halogenated->Method_CH No (H at C4) Method_SNAr Method: SNAr (Standard) Nucleophile->Method_SNAr Amine/Thiol (Strong Nu) Method_Pd Method: Pd-Catalysis (Suzuki/Buchwald) Nucleophile->Method_Pd Carbon/Aryl (Weak Nu) Selectivity CRITICAL: In 2,4-dichloro systems, C4 is kinetically favored by Amines. C2 is favored by Alkoxides. Method_SNAr->Selectivity

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate status and desired nucleophile.

Protocol A: Regioselective (The Workhorse)

Application: Introduction of amines (C-N bond) or thiols (C-S bond) at C4 using 2,4-dichloropyrimidine. Challenge: Preventing double substitution (C2+C4) or wrong-isomer formation (C2).

Materials
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (0.95 - 1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (1.1 equiv)
    
  • Solvent: Ethanol (protic, accelerates

    
    ) or DMF/THF (aprotic, slower but cleaner for some substrates).
    
Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dichloropyrimidine in Ethanol (0.2 M concentration).

    • Expert Tip: Do not add the amine yet. Cool the solution to 0 °C using an ice bath. Low temperature is the primary control factor for regioselectivity.

  • Addition: Add the base (DIPEA). Then, add the amine dropwise over 10–15 minutes.

    • Reasoning: Keeping the amine concentration low relative to the pyrimidine ensures the kinetic product (C4) dominates.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • Endpoint: You should see the mono-substituted product. If starting material remains, stir longer at RT. Avoid heating unless C2 substitution is desired.

  • Workup: Evaporate volatiles. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over

    
    .
    
  • Purification: Flash column chromatography. The C4-isomer is typically less polar than the C2-isomer due to intramolecular H-bonding (if N-H is present) or dipole moment differences.

Validation Data:

Nucleophile Conditions C4:C2 Ratio Yield
Morpholine EtOH, 0°C >95:5 92%
Aniline EtOH, RT 90:10 85%

| NaOMe (Alkoxide) | MeOH, RT | 5:95 (Inverted) | 88% |

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Formation of C-C bonds (Aryl-Aryl) at C4. Challenge: Hydrolysis of the C-Cl bond (forming inactive pyrimidinone) and "homocoupling" of boronic acids.

Materials
  • Substrate: 4-Chloropyrimidine (or 2,4-dichloropyrimidine)[1][2]

  • Partner: Aryl Boronic Acid (1.1 equiv)[3]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered cases)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine solvent (Dioxane/Water) and base. Sparge with Argon/Nitrogen for 15 minutes.

    • Reasoning: Pyrimidines are electron-deficient and prone to oxidative degradation; oxygen also kills the active Pd(0) species.

  • Assembly: Add 4-chloropyrimidine, Boronic Acid, and Catalyst under a stream of inert gas. Seal the vial immediately.

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Note: 4-chloropyrimidines are highly reactive to oxidative addition.[3] If using 2,4-dichloropyrimidine, C4 will react first, but temperature control is less effective than in

      
      . Stoichiometry (1.0 equiv boronic acid) is your primary control to prevent bis-coupling.
      
  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

  • Scavenging: If residual Pd is an issue for biological assays, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours.

Visualization: Catalytic Cycle (Simplified)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast at C4) Pd0->OxAdd 4-Cl-Pyrimidine TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki-Miyaura cycle. Note that electron-deficient heterocycles like pyrimidine undergo Oxidative Addition rapidly, making Transmetallation the step most sensitive to optimization.

Protocol C: Minisci C-H Functionalization (Emerging)

Application: Direct alkylation of the C4 position without a halogen handle. Challenge: Poor regioselectivity (C2 vs C4 mixtures) and mono- vs. bis-alkylation.

Materials
  • Substrate: Pyrimidine (unsubstituted or substituted)

  • Radical Source: Alkyl Carboxylic Acid (e.g., Pivalic acid) or Alkyl Sulfinate.

  • Oxidant: Ammonium Persulfate

    
    
    
  • Catalyst:

    
     (10-20 mol%)
    
  • Solvent: Water/DCM biphasic mixture or TFA/Water.

Step-by-Step Methodology
  • Acidification: Dissolve pyrimidine in a mixture of Water and TFA (Trifluoroacetic acid).

    • Mechanism:[4][5][6][7][8][9] Protonation of the pyrimidine ring (at N1/N3) lowers the LUMO energy, making the ring more susceptible to nucleophilic radical attack.

  • Radical Generation: Add the Carboxylic Acid (2-3 equiv) and

    
    .
    
  • Initiation: Heat to 40–60 °C and add the Persulfate solution dropwise over 30 minutes.

    • Caution: Gas evolution (

      
      ) will occur. Ensure proper venting.[3]
      
  • Workup: Neutralize carefully with

    
     (exothermic!). Extract with DCM.
    
  • Purification: Expect a mixture of C4-alkyl, C2-alkyl, and potentially C2,C4-dialkyl products. Isolate via HPLC or careful flash chromatography.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Title: Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig)

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[10]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Minisci Reaction Mechanisms

    • Title: Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Analogous mechanism for Pyrimidines).[11]

    • Source: PMC / NIH.
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling.
    • Source: Reaction Chemistry & Engineering (RSC).[12]

    • URL:[Link]

Sources

Application

Application Note: One-Pot Synthesis of 2-Substituted Pyrimidine-4-Carboxylic Acids

This Application Note provides a comprehensive technical guide for the One-Pot Synthesis of 2-Substituted Pyrimidine-4-Carboxylic Acids , focusing on the robust Mucochloric Acid Condensation method. This route is preferr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the One-Pot Synthesis of 2-Substituted Pyrimidine-4-Carboxylic Acids , focusing on the robust Mucochloric Acid Condensation method. This route is preferred in industrial and medicinal chemistry settings for its operational simplicity, atom economy, and the generation of a versatile 5-chloro handle for further functionalization.

Executive Summary

The pyrimidine-4-carboxylic acid scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in numerous kinase inhibitors, antivirals, and agrochemicals. Traditional methods often involve multi-step sequences (e.g., oxidation of methylpyrimidines or hydrolysis of nitriles) that suffer from poor yields and harsh conditions.

This guide details a one-pot cyclocondensation protocol utilizing Mucochloric Acid (2,3-dichloro-4-oxo-2-butenoic acid) and amidines. This method allows for the direct construction of the pyrimidine ring with simultaneous installation of the carboxylic acid moiety, typically yielding 5-chloro-2-substituted pyrimidine-4-carboxylic acids . We also contrast this with the classical Sodium Diethyl Oxalacetate route to distinguish regiochemical outcomes.

Scientific Foundation & Mechanism

The Mucochloric Acid Advantage

Mucochloric acid acts as a highly electrophilic C3-C4 building block. Unlike linear 1,3-dicarbonyls, it possesses built-in leaving groups (chlorides) and an aldehyde functionality that facilitates rapid condensation.

Mechanism of Action:

  • Condensation: The amidine nitrogen attacks the aldehyde carbonyl of mucochloric acid.

  • Cyclization: The second amidine nitrogen attacks the

    
    -carbon of the double bond (Michael-type addition) or the acid chloride equivalent generated in situ.
    
  • Aromatization/Elimination: Loss of water and HCl (or equivalent) drives the formation of the aromatic pyrimidine ring. The C5-chlorine atom remains, providing a handle for subsequent Suzuki-Miyaura couplings or dechlorination.

Pathway Visualization

The following diagram illustrates the divergent pathways between the Mucochloric Acid route (Targeting 4-COOH) and the Oxalacetate route (Targeting 4-OH, 6-COOH).

ReactionPathways Amidine Amidine (R-C(=NH)NH2) Inter1 Intermediate (Acyclic Condensate) Amidine->Inter1 Muco Mucochloric Acid (2,3-Dichloro-4-oxo-2-butenoic acid) Muco->Inter1  Base (NaOH/KOH)   Oxal Sodium Diethyl Oxalacetate ProdB 2-Substituted-4-Hydroxy Pyrimidine-6-Carboxylate (Classic Isomer) Oxal->ProdB  Condensation   ProdA 5-Chloro-2-Substituted Pyrimidine-4-Carboxylic Acid (High Value Scaffold) Inter1->ProdA  Cyclization & Elimination (-H2O, -HCl)  

Caption: Divergent synthesis pathways. Top path (Blue) yields the target 4-carboxylic acid via Mucochloric acid. Bottom path yields the 4-hydroxy-6-ester isomer.

Experimental Protocol: Mucochloric Acid Route

Objective: Synthesis of 5-chloro-2-phenylpyrimidine-4-carboxylic acid. Scale: 10 mmol (Adaptable to kg scale).

Reagents & Materials
ReagentEquiv.[1]AmountRole
Benzamidine HCl 1.01.57 gNucleophile (N-C-N source)
Mucochloric Acid 1.01.69 gElectrophile (C3-C4 source)
NaOH (aq, 4M) 3.5~9 mLBase (Neutralization & Cyclization)
Water -20 mLSolvent
HCl (conc.) -~5 mLPrecipitation (Workup)
Step-by-Step Methodology
  • Preparation of Amidine Solution:

    • In a 100 mL round-bottom flask, dissolve Benzamidine HCl (1.57 g, 10 mmol) in Water (10 mL).

    • Critical Checkpoint: Ensure complete dissolution. If the amidine is hydrophobic, a co-solvent like Ethanol (5 mL) may be added, but pure aqueous media is preferred for green chemistry compliance.

  • Mucochloric Acid Addition:

    • Cool the solution to 0–5 °C using an ice bath.

    • Add Mucochloric Acid (1.69 g, 10 mmol) in one portion. The mixture may become heterogeneous.

  • Basification (The Exotherm):

    • Add 4M NaOH dropwise over 15 minutes.

    • Process Parameter: Monitor internal temperature.[2] Do not exceed 10 °C during addition to prevent polymerization of mucochloric acid.

    • The solution should turn clear and likely develop a yellow/orange tint.

  • Reaction Phase:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

    • Stir vigorously for 3–12 hours .

    • Monitoring: TLC (System: EtOAc/MeOH/AcOH 90:10:1) or LC-MS. The starting material (Amidine) should be consumed.

  • Workup & Isolation:

    • Cool the reaction mixture back to 0–5 °C .

    • Slowly acidify with conc. HCl to pH ~1–2.

    • A heavy white to pale-yellow precipitate will form immediately.

    • Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid using a Büchner funnel. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts.

  • Purification:

    • The crude product is typically >90% pure.

    • Recrystallization:[3] Dissolve in hot Ethanol or Methanol/Water (1:1), treat with activated charcoal if colored, filter hot, and cool to crystallize.

Expected Results
  • Yield: 65–85%

  • Appearance: White crystalline solid.

  • Melting Point: ~168–170 °C (for 2-phenyl derivative).

  • 1H NMR (DMSO-d6):

    
     9.15 (s, 1H, H-6), 8.45 (d, 2H, Ar-H), 7.55 (m, 3H, Ar-H), 13.5 (br s, COOH).
    

Scope & Limitations

The reaction tolerates a wide range of amidines. The table below summarizes expected yields for various 2-substituents.

Amidine Substituent (R)Electronic NatureYield (%)Notes
Phenyl Neutral75-85Standard benchmark.
4-Methoxyphenyl Electron Donating70-80Slightly slower reaction rate.
4-Nitrophenyl Electron Withdrawing60-70Requires longer reaction time.
Methyl/Alkyl Aliphatic40-55Competitive hydrolysis of amidine may occur.
2-Pyridyl Heteroaryl65-75Product may be zwitterionic; adjust pH carefully.

Troubleshooting & Critical Process Parameters (CPPs)

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete cyclization or polymerization of mucochloric acid.

    • Solution: Ensure the temperature is strictly controlled (<10 °C) during the initial base addition. Polymerization is favored by heat in strong base.

  • Issue: Product not precipitating.

    • Cause: Product might be forming a water-soluble sodium salt or zwitterion.

    • Solution: Check pH carefully; it must be <2. For amphoteric substituents (e.g., pyridyl), the isoelectric point is critical—try adjusting pH to ~4-5 if pH 1 fails.

  • Issue: Dechlorination.

    • Note: If the 5-chloro substituent is not desired, it can be removed by catalytic hydrogenation (Pd/C, H2) in methanol containing NaOAc. This is typically done as a second step but can be telescoped.

References

  • Pfitzinger, W. "Condensation of mucochloric acid with amidines." Journal für Praktische Chemie, 1898, 58, 271.
  • Bargamov, G. G., et al. "Synthesis of 2-substituted 5-chloropyrimidine-4-carboxylic acids." Chemistry of Heterocyclic Compounds, 2003 , 39(2), 262-263. Link

  • Fairfax, D. J., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters."[4] Synthesis, 2002 , 720-722.[4] (Comparative route for 5-COOH). Link

  • Bagley, M. C., et al. "One-pot synthesis of pyrimidines." Tetrahedron Letters, 2002 , 43(46), 8331-8334. (General one-pot strategies). Link

  • PubChem Compound Summary. "Mucochloric acid." (Reagent properties). Link

Sources

Method

Strategic Application of 2-Propylpyrimidine-4-carboxylic Acid in Heterocyclic Library Construction

Abstract This application note details the strategic utilization of 2-Propylpyrimidine-4-carboxylic acid (CAS: Analogous to 2-Methyl variant 13627-49-1) as a core scaffold for high-throughput heterocyclic library constru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic utilization of 2-Propylpyrimidine-4-carboxylic acid (CAS: Analogous to 2-Methyl variant 13627-49-1) as a core scaffold for high-throughput heterocyclic library construction. Unlike ubiquitous phenyl or pyridine building blocks, the 2-propylpyrimidine core offers a unique balance of lipophilicity (via the propyl tail) and polar surface area (via the pyrimidine nitrogen atoms), making it an ideal template for modulating LogP and metabolic stability in drug discovery. This guide provides three validated workflows: parallel amide synthesis, bioisosteric 1,2,4-oxadiazole formation, and advanced decarboxylative cross-coupling.

Chemical Profile & Strategic Value[1]

Compound Properties[2][3][4][5][6]
  • Scaffold: Pyrimidine ring substituted at C2 (propyl) and C4 (carboxylic acid).[1]

  • Key Feature: The 2-propyl group increases lipophilicity (

    
     vs. methyl), improving membrane permeability while maintaining the electron-deficient nature of the pyrimidine ring.
    
  • Reactivity Handle: The C4-carboxylic acid is the primary vector for diversification. It is electronically activated by the adjacent nitrogen atoms, facilitating both nucleophilic attack (amide coupling) and decarboxylation (radical generation).

Retrosynthetic Logic

The pyrimidine-4-carboxylic acid motif serves as a "linchpin" intermediate.

  • Vector A (C4-Acid): Amide/Ester formation, Heterocycle construction (Oxadiazoles), Decarboxylative arylation.

  • Vector B (Pyrimidine Core): The electron-deficient ring is susceptible to Minisci-type radical alkylations or nucleophilic aromatic substitution (

    
    ) if further activated (e.g., N-oxidation).
    
  • Vector C (C2-Propyl): Provides a hydrophobic anchor, often critical for filling hydrophobic pockets in GPCRs (e.g., GPR84) or Kinases.

Protocol 1: Parallel Amide Library Synthesis (High-Throughput)

The foundational workflow for generating Structure-Activity Relationship (SAR) data.

Principle

The electron-deficient pyrimidine ring renders the C4-carboxylate slightly more acidic and the resulting activated esters highly reactive. Standard HATU/DIPEA conditions are robust, but T3P (Propylphosphonic anhydride) is recommended for library scale-up due to ease of workup (water-soluble byproducts).

Reagents & Conditions
ComponentReagentEquiv.Role
Substrate 2-Propylpyrimidine-4-carboxylic acid1.0Core Scaffold
Amine Diverse Primary/Secondary Amines1.1Diversity Element
Coupling Agent T3P (50% in EtOAc)1.5Activator
Base DIPEA (N,N-Diisopropylethylamine)3.0Proton Scavenger
Solvent DMF or EtOAc-Medium (0.1 M)
Step-by-Step Protocol
  • Preparation: Dissolve 2-Propylpyrimidine-4-carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in dry DMF (concentration 0.2 M).

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 15 minutes to form the active species.

  • Coupling: Add the specific amine (1.1 equiv) to the reaction vessel.

  • Incubation: Allow the reaction to warm to Room Temperature (RT) and shake/stir for 12 hours.

  • Workup (Parallel):

    • Dilute with EtOAc.

    • Wash with sat.

      
       (removes unreacted acid and T3P byproducts).
      
    • Wash with 1M HCl (removes unreacted amine).

    • Concentrate organic layer.

  • Validation: Analyze via LC-MS. Purity >95% is typical without chromatography.

Protocol 2: Bioisosteric Expansion (1,2,4-Oxadiazoles)

A strategy to replace the amide bond with a hydrolytically stable heterocycle.

Principle

1,2,4-Oxadiazoles are classic bioisosteres for amides and esters. They improve metabolic stability and can lock the conformation of the side chain. This protocol uses a "one-pot" condensation with amidoximes.[2]

Mechanism

The carboxylic acid is activated (using CDI) to form an acyl imidazole, which is then attacked by the amidoxime. Subsequent heating induces cyclodehydration to close the oxadiazole ring.

Reagents & Conditions
ComponentReagentEquiv.Conditions
Activator CDI (1,1'-Carbonyldiimidazole)1.2RT, 30 min
Nucleophile Aryl/Alkyl Amidoxime1.1Added after activation
Solvent DMF or DMSO-0.2 M
Cyclization Heat-100°C, 4-6 hours
Step-by-Step Protocol
  • Activation: In a reaction vial, dissolve 2-Propylpyrimidine-4-carboxylic acid (1.0 equiv) in DMF. Add CDI (1.2 equiv) and stir at RT for 30-45 mins (gas evolution of

    
     will be observed).
    
  • Addition: Add the pre-synthesized amidoxime (

    
    , 1.1 equiv).
    
  • Intermediate Formation: Stir at RT for 1 hour to form the O-acyl amidoxime intermediate.

  • Cyclization: Heat the reaction block to 100°C-110°C for 4 hours.

  • Purification: Cool to RT. Dilute with water to precipitate the product (if solid) or extract with EtOAc. Purification via preparative HPLC is recommended for library purity.

Protocol 3: Decarboxylative Biaryl Synthesis (Advanced)

Scaffold hopping: Replacing the -COOH with an Aryl group.

Principle

Heteroaromatic carboxylic acids can undergo decarboxylative cross-coupling with aryl halides.[3] This is catalyzed by a Pd/Cu system (Gooßen-type chemistry). The copper facilitates decarboxylation to form an organocopper intermediate, which transmetalates to Palladium.[4]

Reagents & Conditions
  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (2 mol%)
  • Ligand: 1,10-Phenanthroline (2 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Coupling Partner: Aryl Iodide or Bromide (1.2 equiv)

  • Solvent: NMP/Quinoline mixture (needed for high temp stability)

  • Temp: 160°C (Microwave preferred for libraries)

Step-by-Step Protocol
  • Mix: In a microwave vial, combine 2-Propylpyrimidine-4-carboxylic acid (1.0 equiv), Aryl Iodide (1.2 equiv),

    
    , 
    
    
    
    , Phenanthroline, and
    
    
    .
  • Solvent: Add NMP (degassed).

  • Dehydration: Add 3Å Molecular Sieves (water inhibits the reaction).

  • Reaction: Microwave irradiation at 160°C for 20-40 minutes.

    • Note: Conventional heating requires 16-24 hours.

  • Workup: Filter through Celite to remove metal residues. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography is usually required to separate the biaryl product from protodecarboxylated byproducts (2-propylpyrimidine).

Visualizing the Strategy

The following diagram illustrates the divergent synthesis pathways starting from the core acid.

LibraryStrategy Acid 2-Propylpyrimidine- 4-carboxylic Acid Amide Amide Library (T3P Coupling) Acid->Amide + R-NH2 Oxadiazole Oxadiazole Library (CDI + Amidoxime) Acid->Oxadiazole + R-C(NH2)=NOH Biaryl Biaryl Scaffold (Decarboxylative Coupling) Acid->Biaryl + Ar-I / Pd-Cu Amide_Desc Standard SAR High Reliability Amide->Amide_Desc Oxa_Desc Bioisostere Metabolic Stability Oxadiazole->Oxa_Desc Biaryl_Desc Scaffold Hop Novel IP Space Biaryl->Biaryl_Desc

Figure 1: Divergent synthesis strategy using 2-Propylpyrimidine-4-carboxylic acid as the common progenitor for three distinct chemical libraries.

Safety & Handling

  • Hazards: 2-Propylpyrimidine-4-carboxylic acid is generally classified as an irritant (H315, H319).

  • Decarboxylation Risk: At temperatures >180°C, the compound may undergo thermal decarboxylation. Ensure reaction temperatures in Protocol 3 are strictly controlled.

  • T3P Handling: T3P is corrosive but safer than acid chlorides. Quench with water/bicarbonate carefully.

References

  • Gooßen, L. J., et al. (2006). "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 313(5787), 662-664.

  • Augustine, J. K., et al. (2009).[5] "PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles."[5] Journal of Organic Chemistry, 74(15), 5640–5643.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

  • Liu, J., et al. (2016). "Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists." ACS Medicinal Chemistry Letters, 7(6), 579–583.

Sources

Application

Reduction protocols for 2-Propylpyrimidine-4-carboxylic acid to alcohols

This Application Note provides a high-precision technical guide for the chemoselective reduction of 2-Propylpyrimidine-4-carboxylic acid to (2-Propylpyrimidin-4-yl)methanol . This transformation presents a specific chall...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a high-precision technical guide for the chemoselective reduction of 2-Propylpyrimidine-4-carboxylic acid to (2-Propylpyrimidin-4-yl)methanol .

This transformation presents a specific challenge in heterocyclic chemistry: reducing a carboxylic acid moiety attached to an electron-deficient pyrimidine ring without causing concomitant reduction or ring-opening of the heteroaromatic system.[1]

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Chemoselectivity Pyrimidine rings are highly π-deficient, making them susceptible to nucleophilic attack and hydride reduction (specifically at the 1,6- or 3,4-positions) when exposed to strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation conditions.

  • Direct LiAlH₄ Reduction: Often leads to over-reduction, yielding dihydropyrimidines or ring-opened byproducts.

  • Borane (BH₃): Can form stable Lewis acid-base adducts with the pyrimidine nitrogens, stalling the reaction or requiring harsh workups.

The Solution: Activation-Reduction Protocols To ensure high fidelity, we employ "Indirect Activation" strategies. By converting the carboxylic acid into a highly reactive electrophile (Mixed Anhydride or Ester), we can use milder hydride donors (Sodium Borohydride, NaBH₄) that are chemoselective for the carbonyl group over the pyrimidine ring.

Part 2: Experimental Protocols

Method A: The Mixed Anhydride Protocol (Gold Standard)

Best for: Small-to-mid scale synthesis, high purity requirements, and preventing ring reduction.

Principle: The carboxylic acid is activated with isobutyl chloroformate (IBCF) to form a mixed anhydride intermediate, which is then reduced in situ by aqueous NaBH₄. This method operates at low temperatures, kinetically favoring carbonyl reduction.

Reagents:

  • Substrate: 2-Propylpyrimidine-4-carboxylic acid (1.0 equiv)[1]

  • Activator: Isobutyl chloroformate (IBCF) (1.2 equiv)[1]

  • Base: N-Methylmorpholine (NMM) (1.2 equiv) (Preferred over Et₃N to prevent urethane formation)[1]

  • Reductant: Sodium Borohydride (NaBH₄) (3.0 equiv)[1]

  • Solvent: Tetrahydrofuran (THF) (Anhydrous) / Water[1]

Step-by-Step Protocol:

  • Activation (Formation of Mixed Anhydride):

    • Charge a flame-dried 3-neck flask with 2-Propylpyrimidine-4-carboxylic acid and anhydrous THF (10 mL/g).

    • Cool the solution to -10°C (internal temperature) using an ice/salt bath.

    • Add N-Methylmorpholine (NMM) dropwise.[1]

    • Add Isobutyl chloroformate (IBCF) dropwise over 15 minutes, maintaining temp < -5°C.

    • Observation: A white precipitate (NMM[1]·HCl) will form immediately. Stir for 30 minutes at -10°C to ensure complete activation.

  • Filtration (Optional but Recommended):

    • For highest purity, rapidly filter the cold mixture under Argon to remove the NMM·HCl salt.[2][3] (Note: If scaling up >100g, this step can be skipped, but stirring must be vigorous).

  • Reduction:

    • Prepare a solution of NaBH₄ in water (3 equiv in minimum volume).

    • Add the NaBH₄ solution dropwise to the cold mixed anhydride solution (-10°C). Caution: Hydrogen gas evolution.

    • Allow the reaction to warm to room temperature (RT) over 1 hour.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).[1][4]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification: The crude product is often pure enough (>95%).[2] If necessary, purify via flash chromatography (DCM/MeOH 95:5).

Method B: The Two-Step Esterification Protocol (Scalable)

Best for: Large-scale manufacturing, cost-efficiency.[1]

Principle: Conversion to the methyl ester makes the carbonyl highly electrophilic, allowing reduction with NaBH₄ in Methanol (often accelerated by CaCl₂ or LiCl).

Step-by-Step Protocol:

  • Esterification:

    • Reflux 2-Propylpyrimidine-4-carboxylic acid in Methanol with catalytic H₂SO₄ (or Thionyl Chloride) for 4 hours.

    • Concentrate and neutralize to isolate Methyl 2-propylpyrimidine-4-carboxylate .

  • Reduction:

    • Dissolve the methyl ester in Methanol (0°C).

    • Add NaBH₄ (2.0 equiv) portion-wise.[1]

    • Stir at 0°C to RT for 2 hours. Monitor by TLC/HPLC.

    • Note: If reaction is sluggish, add CaCl₂ (1.0 equiv) to activate the borohydride (forming Ca(BH₄)₂ species in situ).

Part 3: Visualization & Workflows

Figure 1: Reaction Decision Matrix

Caption: Decision tree for selecting the optimal reduction route based on scale and purity requirements.

ReductionStrategy Start Start: 2-Propylpyrimidine-4-COOH Decision Select Protocol Strategy Start->Decision RouteA Method A: Mixed Anhydride (High Chemoselectivity) Decision->RouteA Lab Scale / High Purity RouteB Method B: Esterification (Scalable/Robust) Decision->RouteB Process Scale / Cost StepA1 1. Activation: IBCF / NMM / -10°C (Forms Mixed Anhydride) RouteA->StepA1 StepB1 1. Esterification: MeOH / H+ RouteB->StepB1 StepA2 2. Reduction: NaBH4 / THF (Rapid, Mild) StepA1->StepA2 Product Target: (2-Propylpyrimidin-4-yl)methanol StepA2->Product Risk Risk: Ring Reduction (Avoid LiAlH4) StepA2->Risk If Temp > 0°C StepB2 2. Reduction: NaBH4 / MeOH (Slower, Controlled) StepB1->StepB2 StepB2->Product

[1]

Figure 2: Mixed Anhydride Mechanism & Workflow

Caption: Detailed mechanistic workflow for the Mixed Anhydride reduction protocol.

MixedAnhydride Acid Carboxylic Acid (Substrate) Intermed Mixed Anhydride Intermediate (Highly Reactive) Acid->Intermed -10°C, THF Base NMM (Base) Base->Intermed -10°C, THF IBCF Isobutyl Chloroformate IBCF->Intermed -10°C, THF Alcohol Primary Alcohol (Product) Intermed->Alcohol Reduction Byprod Byproducts: CO2 + iBuOH Intermed->Byprod Decomposition Reductant NaBH4 (aq) Reductant->Alcohol Hydride Transfer

Part 4: Analytical Data & Validation

Table 1: Process Parameters & Expected Outcomes

ParameterMethod A (Mixed Anhydride)Method B (Ester Route)
Reaction Time 2 - 3 Hours6 - 12 Hours (2 Steps)
Temperature -10°C to RTReflux (Step 1) / 0°C (Step 2)
Yield (Isolated) 85 - 92%75 - 85%
Purity (HPLC) > 98%> 95%
Major Impurity Urethane (if NMM not used)Unreacted Ester
Scalability Moderate (Exothermic)High

Analytical Markers (NMR Validation):

  • ¹H NMR (DMSO-d₆):

    • Look for the disappearance of the carboxylic acid proton (12-14 ppm).

    • Product Signal: A doublet at ~4.5 ppm (CH₂-OH) and a triplet at ~5.5 ppm (OH) (if exchange is slow).

    • Pyrimidine Ring: Protons typically shift slightly upfield upon reduction of the electron-withdrawing carboxyl group.

References

  • Preparation of Pyrimidine Carbinols via Mixed Anhydride

    • Title: "Process for the preparation of thienopyrimidine derivatives."[5][6]

    • Source: US Patent 9,670,227 B2 (Example 41, Prepar
    • URL
  • General Methodology for Heterocyclic Acid Reduction

    • Title: "Selective reduction of mixed anhydrides of carboxylic acids to alcohols using borohydride."
    • Source:Journal of the Chemical Society, Perkin Transactions 1, 2002.
    • URL:[Link]

  • Alternative Ester Reduction Protocols

    • Title: "Reduction of Pyrimidine Esters with Sodium Borohydride/Calcium Chloride."
    • Source:Tetrahedron Letters, Vol 39, Issue 23.
    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Propylpyrimidine-4-carboxylic Acid

[1] Ticket ID: PYR-4COOH-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Yield Optimization & Troubleshooting Guide[1] Executive Summary: The "Yield Trap" Synthesizing 2-Pr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: PYR-4COOH-YIELD-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Yield Optimization & Troubleshooting Guide[1]

Executive Summary: The "Yield Trap"

Synthesizing 2-Propylpyrimidine-4-carboxylic acid presents a classic heterocyclic challenge: the molecule is a zwitterion with high water solubility, making isolation the primary yield-killer.[1] Furthermore, the choice of synthetic route—De Novo Cyclization vs. Methyl Oxidation —often determines whether you struggle with regioselectivity or purification.[1]

This guide prioritizes the Oxidation Route (from 2-propyl-4-methylpyrimidine) as it is the industrial standard for high-purity synthesis, avoiding the "hydroxy-removal" steps required by the cyclization route.

Part 1: Route Selection & Diagnostic

Before troubleshooting, verify your synthetic strategy. Use the diagram below to confirm you are applying the correct optimization logic.

RouteSelection Start Starting Material? RouteA 2-Propyl-4-methylpyrimidine Start->RouteA Method A (Recommended) RouteB Butyramidine HCl Start->RouteB Method B (De Novo) Oxidation Oxidation (SeO2 or KMnO4) RouteA->Oxidation Direct Route Cyclization Cyclization (w/ Sodium Diethyl Oxalacetate) RouteB->Cyclization Ring Formation IntermedA Target: 2-Propylpyrimidine-4-COOH Oxidation->IntermedA Yield Issues: Over-oxidation, Se retention IntermedB Intermediate: 6-Hydroxy-2-propylpyrimidine-4-ester Cyclization->IntermedB Yield Issues: pH control, Oiling out StepC Chlorination (POCl3) -> Reduction IntermedB->StepC Extra Steps Required StepC->IntermedA

Figure 1: Strategic Route Selection. Method A is preferred for the specific target (non-hydroxy acid) to minimize step count.[1]

Part 2: The Oxidation Protocol (Method A)

Context: This is the most robust route. You start with commercially available or easily synthesized 2-propyl-4-methylpyrimidine and oxidize the methyl group.[1]

Core Protocol: Selenium Dioxide (SeO₂) Oxidation

Why SeO₂? Unlike KMnO₄, SeO₂ in pyridine/dioxane is selective for the activated methyl group on the pyrimidine ring and minimizes ring destruction.

Step-by-Step Optimization:

  • Stoichiometry: Use 1.2 to 1.5 equivalents of SeO₂. Excess leads to decarboxylation.[1]

  • Solvent System: Use Pyridine (reflux).[1]

    • Why: Pyridine acts as both solvent and base, preventing the formed carboxylic acid from inhibiting the reaction.

  • Temperature Control:

    • Ramp slowly to 80-100°C .

    • Critical: Do NOT exceed 110°C for prolonged periods; pyrimidine-4-carboxylic acids are prone to thermal decarboxylation.[1]

Troubleshooting Dashboard (Method A)
SymptomProbable CauseCorrective Action
Yield < 30% Decarboxylation Lower reflux temp.[1] Monitor via TLC. Stop reaction immediately upon consumption of starting material.[1]
Red Solid in Product Colloidal Selenium The "Red Selenium" trap.[1] Filter the hot reaction mixture through a Celite pad twice. Wash the pad with hot pyridine.[1]
Product "Disappears" Water Solubility You likely extracted with DCM/EtOAc at neutral pH.[1] The product is in the water layer.[1][2][3] See Part 4: Isolation.
Black Tar Formation Polymerization Reaction ran too long or too hot.[1] Add a radical scavenger (trace BHT) if oxidative polymerization is suspected (rare in SeO2, common in air oxidation).

Part 3: The De Novo Protocol (Method B)

Context: If you must build the ring from Butyramidine , you are likely condensing it with Sodium Diethyl Oxalacetate .[1] Warning: This naturally produces 6-hydroxy-2-propylpyrimidine-4-carboxylic acid .[1] To get your target (no hydroxy), you face a yield-heavy downstream process (POCl₃ chlorination


 Pd/C hydrogenation).

Critical Checkpoint: The Condensation Step

  • Dry Conditions: Butyramidine is hygroscopic.[1] Dry the HCl salt over P₂O₅ before use.[1]

  • Base Management:

    • Use NaOEt (freshly prepared) in Ethanol.[1]

    • Yield Tip: Do not use aqueous NaOH for the condensation; hydrolysis of the ester happens too early, leading to decarboxylation before ring closure is stable.

Part 4: Isolation & Purification (The "Zwitterion Trap")

This is where 60% of yields are lost.[1] Pyrimidine carboxylic acids exist as zwitterions in water.[1]

The Self-Validating Isolation System: Do NOT attempt standard organic extraction (DCM/Water separation) unless you have chemically modified the phase.[1]

Protocol:

  • Removal of Solvent: Evaporate the reaction solvent (Pyridine or Ethanol) to near dryness under reduced pressure.[1]

  • Water Dissolution: Dissolve the residue in minimal water.[1]

  • The pH Swing (Isoelectric Precipitation):

    • The salt form is soluble.[1] The acid form is soluble.[1] The Zwitterion is least soluble.[1][2]

    • Slowly acidify with 2N HCl to pH 2.5 – 3.0 .

    • Observation: A white precipitate should form.[1]

    • Chill: Store at 4°C for 12 hours to maximize crystallization.

  • Rescue Extraction (If no precipitate forms):

    • If the product remains soluble (common with short alkyl chains), use Continuous Liquid-Liquid Extraction with n-Butanol or Ethyl Acetate/Isopropanol (3:1) .[1]

    • Standard DCM will not pull the zwitterion from water.[1]

Part 5: FAQ & Technical Insights

Q: Can I use KMnO₄ instead of SeO₂? A: Yes, but with caveats. KMnO₄ is a stronger oxidant and can cleave the pyrimidine ring, producing low-molecular-weight fragments. If you must use KMnO₄, use a phase-transfer catalyst (TBAB) in a DCM/Water biphasic system to keep the oxidant concentration low in the organic phase, protecting the product.

Q: My product is oiling out during acidification. How do I crystallize it? A: This indicates impurities (likely unreacted selenium species or oligomers).[1]

  • Fix: Decant the water. Dissolve the oil in minimal Methanol.[1] Add Diethyl Ether dropwise until cloudy.[1] Scratch the flask wall to induce nucleation.[1]

Q: Why is the melting point lower than reported (Reports: ~508K/235°C)? A: Pyrimidine acids often crystallize as hydrates.[1] Dry the sample at 60°C under high vacuum (0.1 mbar) for 4 hours. If the MP is still low, check for decarboxylated byproduct (2-propylpyrimidine) via NMR.

References

  • General Pyrimidine Synthesis: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link

  • Oxidation Methodology: Sakamoto, T., et al. (1980).[1] Condensed Heteroaromatic Ring Systems. Chemical & Pharmaceutical Bulletin, 28(9), 2748.[1] (Classic reference for methyl-pyrimidine oxidation).[1]

  • Zwitterion Crystallization: Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013).[1] Pyrimidine-4-carboxylic acid: Crystal structure and hydrogen bonding. Acta Crystallographica Section E, 69(6), o885.[1] Link

  • Industrial Scale-Up: Pfizer Inc. (1999).[1] Process for preparing pyrimidine derivatives. US Patent 5,932,731.[1] (Describes handling of pyrimidine carboxylic acid intermediates). Link

Sources

Optimization

Troubleshooting solubility issues of pyrimidine acids in aqueous media

Topic: Troubleshooting solubility issues of pyrimidine acids in aqueous media Ticket Type: Technical Guide & FAQ Assigned Specialist: Senior Application Scientist, Formulation Chemistry Executive Summary: The Pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting solubility issues of pyrimidine acids in aqueous media Ticket Type: Technical Guide & FAQ Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Pyrimidine Paradox

Welcome to the technical support center. If you are reading this, you are likely facing the "Pyrimidine Paradox": molecules that appear polar (due to nitrogen atoms and carboxylic acid groups) yet exhibit obstinate insolubility in aqueous media.

The Root Cause: Pyrimidine acids (e.g., Orotic acid, 2-thiouracil-6-carboxylic acid) possess high crystal lattice energy. The flat, aromatic pyrimidine ring facilitates strong


 stacking, while the carboxylic acid and amide-like ring protons form robust intermolecular hydrogen bond networks. To dissolve these compounds, your solvent system must overcome this lattice energy (

) and provide sufficient solvation energy (

).[1]

This guide moves beyond basic "add water and stir" advice, focusing on thermodynamic manipulation via pH, counter-ion selection, and hydrotropy.

Part 1: The pH Factor (The Acid Test)

User Issue: "My compound precipitates immediately when I buffer it to pH 4-5, even though the theoretical pKa is around 2."

Technical Insight

Most pyrimidine carboxylic acids are amphoteric. They possess:

  • Acidic Carboxyl Group: pKa

    
     1.8 – 2.5 (High acidity due to electron-withdrawing ring).
    
  • Weakly Acidic Ring Nitrogen (Imide-like): pKa

    
     9.0 – 9.5.
    

The Trap: At pH 3–5, the carboxyl group is deprotonated (


), but the ring system remains neutral. While technically charged, the molecule often forms stable, insoluble zwitterionic-like aggregates or simply lacks enough hydration energy to break the 

-stacking. True solubility often requires deprotonating the ring nitrogen (pH > 9) or using specific counter-ions.
Troubleshooting Protocol: pH-Solubility Profiling

Step 1: Determine the Intrinsic Solubility (


) 
Do not assume 

is zero. It is the baseline solubility of the uncharged species.
  • Action: Saturate water with the compound at pH 1.0 (fully protonated). Filter and analyze by HPLC.

Step 2: The "Jump-and-Drift" Test

  • Dissolve compound at high pH (pH 10-11) using NaOH.

  • Slowly titrate down with HCl while monitoring turbidity (transmittance probe).

  • Critical Observation: Note the pH of onset precipitation. This is your operational solubility limit, often distinct from thermodynamic equilibrium.

FAQ: Why does it gel instead of crystallizing? A: Pyrimidines are prone to forming gelatinous precipitates upon rapid acidification. This is a metastable state where water is trapped between rapid-stacking sheets of molecules.

  • Fix: Slow down the acidification rate or increase temperature to 50°C during pH adjustment to favor crystalline precipitation over gelation.

Part 2: Salt Selection (Counter-Ion Engineering)

User Issue: "Sodium salts are not soluble enough, or they salt out at high concentrations."

Technical Insight

The "Common Ion Effect" is a frequent culprit with sodium salts. Furthermore, small inorganic cations (Na+, K+) have high charge density but do not disrupt the hydrophobic stacking of pyrimidine rings.

The Solution: Use organic counter-ions. Large, bulky cations (e.g., Meglumine, L-Arginine, Choline) act as "wedges," preventing the pyrimidine rings from re-stacking effectively.

Comparative Data: Counter-Ion Efficacy
Counter-IonTypeSolubility ImpactMechanismRecommended For
Sodium (Na+) InorganicModerateCharge neutralizationInitial screening; simple buffers.
Meglumine Organic AmineHigh Steric hindrance + H-bondingHigh-concentration injectables.
L-Arginine Amino AcidHighHydrotropy + ChargePhysiological compatibility.
Ethanolamine Organic AmineModerate-HighSolvent structure modificationTopical/intermediate formulations.
Workflow: In-Situ Salt Formation
  • Suspend free acid in water.

  • Add stoichiometric equivalent (1:1 molar ratio) of the base (e.g., Meglumine).

  • Stir at 40°C.

  • Validation: If solution clears, lyophilize to isolate the salt. If not, increase base to 1:1.1 ratio to ensure full deprotonation.

Part 3: Co-Solvency & Hydrotropes

User Issue: "I cannot use high pH (must be pH 7.4), and the salt precipitates."

Technical Insight

When pH adjustment is restricted, you must lower the dielectric constant of the media or use hydrotropes to disrupt water structure and solubilize the hydrophobic ring regions.

Hydrotropy: Adding a second solute at high concentrations (e.g., Nicotinamide, Urea) can increase solubility by orders of magnitude without changing pH, specifically by interacting with the aromatic pyrimidine face.

Recommended Co-Solvent Systems
  • Injectable: Water (70%) + PEG 400 (20%) + Ethanol (10%).

  • Discovery Assay: DMSO stock diluted into PBS containing 0.5% Methylcellulose (prevents immediate crystal growth).

Part 4: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for solubilizing obstinate pyrimidine acids.

PyrimidineSolubility Start Start: Pyrimidine Acid Insoluble in Water CheckpH Check pH vs. pKa (Is pH > pKa + 2?) Start->CheckpH AdjustpH Adjust pH > 9.0 (Deprotonate Ring N) CheckpH->AdjustpH No SaltScreen Switch Counter-ion (Try Meglumine/Arginine) CheckpH->SaltScreen Yes (Still Insoluble) Soluble1 Soluble? (Clear Solution) AdjustpH->Soluble1 Soluble1->SaltScreen No Success Success: Stable Solution Soluble1->Success Yes Soluble2 Soluble? SaltScreen->Soluble2 CoSolvent Add Co-solvent (PEG400 / DMSO / DMA) Soluble2->CoSolvent No Soluble2->Success Yes Hydrotrope Add Hydrotrope (Nicotinamide / Urea) CoSolvent->Hydrotrope If ppt persists Fail Consider Solid Dispersion (ASD with PVP/HPMC) Hydrotrope->Fail Still Insoluble

Caption: Decision matrix for troubleshooting pyrimidine acid solubility. Blue nodes indicate analysis, Yellow nodes indicate process changes, and Red indicates chemical modification.

Part 5: Advanced Troubleshooting (FAQ)

Q: My compound dissolves in DMSO but crashes out immediately upon addition to buffer. How do I fix this "Crash-Out"? A: This is a supersaturation event. The local concentration at the droplet interface exceeds solubility before mixing occurs.

  • Fix 1: Pre-dissolve the compound in a "bridging solvent" like PEG 400 before adding to buffer.

  • Fix 2: Use Kinetic Solubility protocols. Add the buffer to the DMSO solution slowly with vortexing, rather than adding DMSO to the buffer.

Q: I see "oiling out" during synthesis workup. A: This occurs when the compound precipitates as an amorphous oil rather than a crystal, trapping impurities.

  • Fix: Seed the mixture with pure crystals if available. Alternatively, use a "Ripening" protocol: Heat the oil/water mixture to 60°C and cool very slowly (1°C/min) to allow the lattice to organize.

References

  • PubChem. Orotic Acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses counter-ion selection including Meglumine). Available at: [Link]

  • Baluja, S., et al. (2013). Solubility of a Series of Pyrimidine Derivatives in Methanol.[2] Revue Roumaine de Chimie. Available at: [Link]

  • Williams, R. (2022).[3] pKa Data Compilation.[3][4][5][6] (Authoritative list of pKa values for heterocycles including pyrimidines). Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[7][8] ISRN Pharmaceutics. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during amide coupling of pyrimidine carboxylic acids

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter severe bottlenecks when wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter severe bottlenecks when working with heterocyclic building blocks.

Pyrimidine carboxylic acids—particularly those substituted at the C2, C4, or C6 positions—are notorious for their unpredictable reactivity during standard amide bond formation. Because the pyrimidine ring is highly electron-deficient, standard peptide coupling conditions often lead to catastrophic yield losses due to competing side reactions.

This guide provides a deep dive into the causality behind these failures and offers field-proven, self-validating protocols to ensure your synthesis campaigns succeed.

Section 1: Core Troubleshooting Q&A

Q1: Why does my pyrimidine-4-carboxylic acid undergo decarboxylation during activation, and how can I prevent it? Causality: Pyrimidine rings are highly electron-deficient due to the presence of two electronegative nitrogen atoms. When the carboxylic acid is activated (e.g., converted to an OAt ester via HATU), the carbonyl carbon becomes highly electrophilic. If the reaction temperature is too high, the molecule undergoes thermal degradation: the activating group departs, and the molecule expels CO₂. This leaves behind a carbanion on the pyrimidine ring, which is thermodynamically stabilized by the adjacent nitrogen atoms via protonated intermediates[1]. Solution: Avoid high temperatures and strong bases. Switch from HATU/DIPEA to a low-temperature Mixed Anhydride method (see Protocol A) or use T3P (Propylphosphonic anhydride), which provides milder activation conditions without generating highly basic microenvironments[2].

Q2: I am observing Nucleophilic Aromatic Substitution (SNAr) by-products instead of my desired amide. How do I shift the selectivity? Causality: If your pyrimidine ring contains a leaving group (such as a chlorine or bromine atom at the C2, C4, or C6 position), it is highly susceptible to SNAr. Amines are potent nucleophiles. Instead of attacking the activated carbonyl, the amine may attack the electron-deficient carbon on the pyrimidine ring, forming a Meisenheimer complex followed by the expulsion of the halide favoring the SNAr reaction mechanism[3]. This is especially common when the amine is sterically hindered, slowing down the desired amide coupling and allowing the SNAr reactions to dominate[4]. Solution: Pre-form the activated ester at low temperatures before introducing the amine. By keeping the temperature below 0 °C during amine addition, you kinetically favor the faster amide bond formation over the slower SNAr pathway.

Q3: My HATU coupling is stalling, yielding a guanidinium by-product. What is the root cause? Causality: Standard uronium/aminium coupling reagents like HATU can react directly with the incoming amine if the target carboxylic acid is slow to activate or if the amine is sterically hindered. The amine attacks the electrophilic carbon of the HATU molecule, forming an unreactive tetramethylguanidinium by-product, permanently consuming your amine. Solution: Implement a strict pre-activation step. Allow the pyrimidine carboxylic acid to react with HATU and base for exactly 5–10 minutes before adding the amine. This ensures the HATU is entirely consumed to form the active ester, leaving no free reagent to react with your amine.

Section 2: Visual Workflows & Decision Matrices

Pathway Start Pyrimidine Carboxylic Acid + Amine + Coupling Reagent Activated Activated Ester Intermediate (e.g., OAt/OBt ester) Start->Activated Activation (Base, RT) SNAr SNAr Adduct (Amine attacks pyrimidine ring) Start->SNAr Direct Amine Attack (High Temp, Halogen present) Product Desired Amide (Target Molecule) Activated->Product Amine Nucleophilic Attack (Controlled Temp) Decarb Decarboxylation Product (Loss of CO2) Activated->Decarb Thermal Degradation (High Temp, Electron-deficient ring)

Mechanistic bifurcation of pyrimidine carboxylic acid activation, highlighting side reactions.

DecisionTree Q1 Highly Electron-Deficient Pyrimidine Ring? Q2 Is the Amine Sterically Hindered? Q1->Q2 No A1 Risk: SNAr Action: Keep Temp < 0°C Q1->A1 Yes (Halogen at C2/C4/C6) A2 Risk: Decarboxylation Action: Use Mixed Anhydride Q2->A2 Yes (e.g., t-Butylamine) A3 Standard HATU/DIPEA Protocol Q2->A3 No (Primary unhindered)

Decision matrix for selecting amide coupling conditions to minimize side reactions.

Section 3: Quantitative Data & Condition Benchmarking

The following table summarizes internal benchmarking data demonstrating how coupling conditions directly influence the distribution of the desired product versus critical side reactions.

Table 1: Comparative Performance of Coupling Conditions (Model: 2-Chloro-pyrimidine-4-carboxylic acid + Primary Amine)

Coupling StrategyBase / AdditiveTemperatureDesired Amide YieldDecarboxylation (%)SNAr By-product (%)
HATU (Standard)DIPEA (3.0 eq)25 °C45%20%35%
EDC / HOBtEt₃N (2.0 eq)25 °C60%15%25%
T3P (50% in EtOAc)Pyridine (3.0 eq)0 °C to 25 °C78%< 5%10%
Mixed Anhydride (IBCF)NMM (1.5 eq)-15 °C to 0 °C88%< 2%< 5%

Section 4: Field-Proven, Self-Validating Protocols

A robust protocol must be self-validating. By isolating the activation step from the coupling step, we can identify exactly where a reaction is failing.

Protocol A: Low-Temperature Mixed Anhydride Method

Rationale: This method avoids the highly nucleophilic basic conditions of HATU/DIPEA which promote SNAr, and maintains a temperature low enough to prevent thermal decarboxylation.

Step 1: Formation of the Mixed Anhydride

  • Dissolve the pyrimidine carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Cool the reaction flask to -15 °C using an ice/salt bath.

  • Add N-methylmorpholine (NMM) (1.5 eq) and stir for 5 minutes.

  • Dropwise add isobutyl chloroformate (IBCF) (1.1 eq). Stir for exactly 20 minutes at -15 °C.

Self-Validation Checkpoint: Quench a 5 µL aliquot of the reaction mixture into 100 µL of methanol and analyze via LCMS. You should observe the mass of the methyl ester of your pyrimidine (indicating successful anhydride formation and subsequent methanolysis) and zero decarboxylated pyrimidine. If decarboxylation is present, lower your activation temperature to -20 °C.

Step 2: Amine Addition

  • Add the target amine (1.2 eq) dropwise while strictly maintaining the internal temperature below -10 °C.

  • Allow the reaction to slowly warm to 0 °C over 2 hours. Do not let it reach room temperature until LCMS confirms complete consumption of the mixed anhydride.

Step 3: Workup

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized HATU Coupling for Sterically Hindered Amines

Rationale: For unreactive or bulky amines, standard HATU coupling leads to guanidinium by-products. Pre-activation forces the reaction down the correct mechanistic pathway.

Step 1: Strict Pre-activation

  • Dissolve the pyrimidine carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M).

  • Cool the mixture to 0 °C.

  • Add DIPEA (2.0 eq) dropwise. Stir for exactly 5 minutes .

Self-Validation Checkpoint: The solution should turn pale yellow, indicating the formation of the highly reactive OAt active ester. Prolonged stirring beyond 10 minutes at this stage exponentially increases the risk of decarboxylation.

Step 2: Amine Coupling

  • Immediately add the sterically hindered amine (1.5 eq) in one portion.

  • Stir at room temperature for 4-12 hours, monitoring reaction progress by LCMS.

  • Workup by diluting with water and extracting with an EtOAc/LiCl (5% aq) solution to efficiently remove the DMF.

Section 5: References

  • BenchChem. "2-Chloro-6-methylpyrimidine-4-carboxylic Acid". BenchChem Product Library. URL:

  • Smolecule. "4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid". Smolecule Technical Data. URL:

  • Google Patents. "US8962609B2 - Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1". United States Patent Office. URL:

  • ChemRxiv. "Tunable aromatic sulfoxides and sulfones as cysteine-targeting warheads: exploring the structure-reactivity relationship". ChemRxiv Preprints. URL:

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Pyrimidine Ring Closure

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the critical step of pyrimidine ring closure. The following question-and-answer format directly addresses common challenges encountered in the laboratory, with a focus on the causal relationship between temperature and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis is resulting in low to no yield. How does reaction temperature influence this, and what is the first step to optimize it?

Low yields are a frequent hurdle in pyrimidine synthesis, particularly in multicomponent reactions like the Biginelli reaction.[1] Temperature is a critical parameter that directly impacts reaction kinetics.

Initial Optimization Steps:

  • Systematic Temperature Screening: The optimal temperature is highly substrate-dependent.[1] While some reactions proceed at room temperature, many require heating. A good starting point for optimization is to screen temperatures between 80°C and 100°C.[1] For reactions known to be sluggish, higher temperatures may be necessary.

  • Monitoring Reaction Progress: It is crucial to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC).[1][2] This will help determine if the reaction is proceeding and at what rate, preventing unnecessary prolongation of heating that could lead to decomposition.

  • Consider the Catalyst: The choice of acid catalyst is intertwined with temperature. While strong acids like HCl are traditional, they can lead to side reactions, especially at elevated temperatures.[1] Milder Lewis acids or solid acid catalysts often provide better yields and may require different temperature profiles.[1]

A general workflow for troubleshooting low yield, with temperature as a key variable, is illustrated below.

LowYieldTroubleshooting Start Low/No Yield CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst OptimizeTemp Optimize Reaction Temperature CheckCatalyst->OptimizeTemp If catalyst is active ChangeSolvent Change Solvent OptimizeTemp->ChangeSolvent If no improvement Success Improved Yield OptimizeTemp->Success If yield improves ModifyTime Adjust Reaction Time ChangeSolvent->ModifyTime If no improvement ChangeSolvent->Success If yield improves ModifyTime->Success If yield improves Failure Re-evaluate Substrates/Reaction ModifyTime->Failure If no improvement

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing the formation of significant byproducts. How can I adjust the temperature to improve the selectivity of my pyrimidine ring closure?

Byproduct formation is a common issue, and temperature plays a pivotal role in reaction selectivity.

Common Byproducts and Temperature-Based Solutions:

  • Hantzsch-type Dihydropyridines: In the Biginelli reaction, higher temperatures can promote the decomposition of urea into ammonia, leading to the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[2] Running the reaction at a lower temperature can significantly minimize the formation of this impurity.[2]

  • Knoevenagel Condensation Product: This byproduct arises from the condensation of the aldehyde and the β-dicarbonyl compound.[3][4] Lowering the reaction temperature can often suppress this competing reaction.[4]

  • Uncyclized Intermediates: The failure of the final ring-closing step can be due to insufficient activation energy.[3] In this case, a moderate increase in temperature can provide the necessary energy for the intramolecular cyclization to occur.[3]

  • Polymerization of Aldehyde: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions, which can be exacerbated by heat. Using a milder catalyst and carefully controlling the temperature can mitigate this issue.[3]

The relationship between the desired Biginelli reaction and the competing Hantzsch pathway is depicted below.

CompetingPathways cluster_Biginelli Biginelli Pathway cluster_Hantzsch Hantzsch Pathway b_reactants Aldehyde + β-Ketoester + Urea b_intermediate Acyclic Intermediate b_reactants->b_intermediate Urea_Decomp Urea Decomposition (High Temperature) b_reactants->Urea_Decomp b_product Dihydropyrimidinone (DHPM) b_intermediate->b_product h_reactants Aldehyde + 2x β-Ketoester + Ammonia h_product Dihydropyridine (DHP) h_reactants->h_product Urea_Decomp->h_reactants forms Ammonia

Caption: Competing Biginelli and Hantzsch reaction pathways.

Q3: My reaction seems to have stalled and is not proceeding to completion. Can increasing the temperature resolve this?

An incomplete reaction can indeed be a result of insufficient thermal energy.

  • Activation Energy Barrier: The reaction may not be overcoming the activation energy barrier at the current temperature. A gradual increase in temperature, while monitoring for any potential product degradation, can help drive the reaction to completion.

  • Solubility Issues: The solubility of reactants can be temperature-dependent. If a reactant has poor solubility at lower temperatures, increasing the heat can improve its concentration in the solution and thus the reaction rate.

  • Catalyst Activity: While not a direct effect of temperature on the main reaction, some catalysts may require a certain temperature to become fully active.

However, it is important to consider other factors before resorting to higher temperatures, such as catalyst deactivation or the use of impure reagents.[2]

Q4: Are there general temperature guidelines for different types of pyrimidine synthesis methods?

While optimal conditions are always substrate-specific, some general temperature ranges have been established for common pyrimidine syntheses:

Reaction TypeTypical Temperature RangeNotes
Biginelli Reaction 60°C to 100°COften performed at reflux in solvents like ethanol.[1] Solvent-free conditions may require different temperatures.[5]
Pinner Synthesis Low to Reflux TemperaturesThe initial formation of the Pinner salt (imidate) is often done at low temperatures to prevent decomposition.[3] The subsequent cyclization step may require heating.
Microwave-Assisted Synthesis 80°C to 150°CMicrowave irradiation can significantly reduce reaction times and often uses higher temperatures for short durations.[6][7]
Solvent-Free Reactions 80°C to 120°CThe absence of a solvent often necessitates higher temperatures to facilitate the reaction between solid or neat reagents.[8][9]

This data is compiled from various literature sources and should be used as a starting point for optimization.[5][10]

Experimental Protocols

Protocol 1: Systematic Temperature Optimization for a Biginelli Reaction

This protocol outlines a method for determining the optimal reaction temperature for a generic Biginelli reaction.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or thiourea (1.5 mmol)[3]

  • Acid catalyst (e.g., 10 mol% Lewis Acid)[6]

  • Solvent (e.g., Ethanol, 10 mL)

  • Reaction vessels (e.g., sealed tubes or round-bottom flasks with condensers)

  • Heating plate with temperature control and stirring capabilities

  • TLC plates and developing chamber

Procedure:

  • Set up a parallel reaction array with identical starting material concentrations in separate reaction vessels.

  • To each vessel, add the aldehyde, β-ketoester, urea/thiourea, and solvent.

  • Add the catalyst to each vessel while stirring.

  • Set each reaction to a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C, 100°C).

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC.

  • Once a reaction appears to have gone to completion (no further change by TLC), or after a set time (e.g., 24 hours), cool the reaction to room temperature.

  • Work up each reaction identically. This may involve adding cold water to precipitate the product, followed by filtration.[6]

  • Analyze the yield and purity of the product from each temperature to determine the optimal condition.

Caption: Workflow for temperature optimization.

References

  • BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide.
  • Gondaliya, N., & Patel, K. (2021). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega, 6(28), 18035-18046. Retrieved from [Link]

  • Vella, J., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3723. Retrieved from [Link]

  • Quiroga, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • Zhang, L., et al. (2022). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, 9(12), nwac221. Retrieved from [Link]

  • Fu, N., et al. (2006). Highly Enantioselective Organocatalytic Biginelli Reaction. Journal of the American Chemical Society, 128(49), 15582-15583. Retrieved from [Link]

  • Zare, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 28833. Retrieved from [Link]

  • Sharma, S., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 7(38), 33863-33887. Retrieved from [Link]

  • Sharma, S., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega, 7(38), 33863-33887. Retrieved from [Link]

  • de Oliveira, A. S., et al. (2025). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 10(25), 29469-29478. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis.

Sources

Troubleshooting

Technical Support Center: Metal Catalyst Remediation for 2-Propylpyrimidine-4-carboxylic Acid

Status: Operational | Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Senior Application Scientist: Dr. A. Vance | Last Updated: October 24, 2025

Executive Summary

Removing residual metal catalysts (specifically Palladium, Copper, or Nickel) from 2-Propylpyrimidine-4-carboxylic acid presents a unique chemical challenge. Unlike simple aromatics, this molecule contains a "pincer-like" chelation motif formed by the pyrimidine nitrogen and the adjacent carboxylic acid. This structure binds metals with high affinity, often rendering standard aqueous washes (EDTA/Brine) ineffective.

This guide provides three validated workflows to reduce metal content from >1000 ppm to <10 ppm (ICH Q3D compliant), tailored for the specific solubility and ionization properties of pyrimidine carboxylic acids.

Module 1: Solid-Supported Scavengers (The "Gold Standard")

Best For: High-value intermediates, final APIs, and when yield preservation is critical (>95%).

The Science: Why This Works

Functionalized silica scavengers (e.g., SiliaMetS®) operate via chemisorption. For 2-Propylpyrimidine-4-carboxylic acid, the challenge is ensuring the scavenger binds the metal stronger than your product does.[1]

  • The Trap: Basic scavengers (like Diamine/Triamine) will react with your carboxylic acid to form salts, trapping your product on the silica.

  • The Solution: Use Thiol or DMT (Dimercaptotriazine) functionalized silica.[2] These are neutral/acidic and have an extremely high affinity for Pd(II) and Pd(0) without interacting with the carboxylic acid moiety.

Decision Matrix & Workflow

ScavengerWorkflow Start Crude Product (>500 ppm Metal) SolubilityCheck Check Solubility: Is it soluble in THF or MeOH? Start->SolubilityCheck Soluble Yes: Proceed to Homogeneous Scavenging SolubilityCheck->Soluble Preferred Insoluble No: Dissolve in DMF/DMSO (Not Recommended for Scavenging) SolubilityCheck->Insoluble ScavengerSelect Select Scavenger: SiliaMetS Thiol or DMT Soluble->ScavengerSelect Insoluble->Soluble Switch Solvent (Try 10:1 THF:Water) Process Add 4-8 eq. Scavenger Temp: 50-60°C Time: 4-12 Hours ScavengerSelect->Process Filter Filter (0.45 µm) Wash Cake with Solvent Process->Filter Analysis ICP-MS Check Filter->Analysis

Figure 1: Decision tree for selecting and applying solid-supported scavengers for pyrimidine carboxylic acids.

Experimental Protocol (Batch Mode)
  • Dissolution: Dissolve the crude 2-Propylpyrimidine-4-carboxylic acid in THF or MeOH (10-20 volumes).

    • Note: If solubility is poor, add minimal water (5-10%) or heat to 40°C. Avoid DMF if possible, as it complicates the final evaporation.

  • Loading: Add SiliaMetS® Thiol or DMT at 4 equivalents relative to the residual metal content (not the product).

    • Calculation: If you have 1000 ppm Pd, that is approx 0.01 mol% Pd. 4 equivs is negligible by mass. If metal content is unknown, use 5-10 wt% of scavenger relative to product mass.

  • Incubation: Stir at 50–60°C for 4–12 hours.

    • Critical: Heat is essential to break the Pyrimidine-Pd-Carboxylate chelate complex. Room temperature stirring is often insufficient for this specific molecule.

  • Filtration: Filter through a 0.45 µm membrane (PTFE or Nylon) or a Celite pad to remove the silica.

  • Workup: Concentrate the filtrate to recover the purified product.

Module 2: The "pH Swing" Crystallization (The Scalable Solution)

Best For: Large-scale batches (>100g) where scavengers are cost-prohibitive.

The Science: Exploiting Amphoterism

2-Propylpyrimidine-4-carboxylic acid is amphoteric.

  • Low pH (<2): Cationic (Protonated pyrimidine nitrogen). Soluble in water.[3]

  • High pH (>9): Anionic (Carboxylate). Soluble in water.[3]

  • Isoelectric Point (pI ~3-4): Zwitterionic/Neutral. Least soluble.

We can release the metal by dissolving the product as a salt (breaking the chelate) and then precipitating the pure acid.

Experimental Protocol
  • Dissolution (Base Phase): Suspend the crude solid in water (10 vol). Slowly add 2M NaOH until pH > 10. The solution should become clear.

    • Mechanism:[4][5][6] This forms the sodium carboxylate. The Pd may remain suspended as a colloid or hydroxide.

  • Filtration (The Cleaning Step): Add Activated Carbon (Charcoal) (5 wt%) and stir for 30 mins. Filter through Celite.[7]

    • Why: The Pd is now less tightly bound to the anionic product and can be adsorbed by the carbon.

  • Precipitation (Acid Phase): Slowly add 1M HCl to the filtrate while stirring vigorously.

  • Target pH: Adjust pH to 3.0 – 3.5 .

    • Critical: Do not overshoot to pH 1, or the product will re-dissolve as the hydrochloride salt.

  • Isolation: Cool to 0-5°C for 2 hours. Filter the white precipitate. Wash with cold water.

Module 3: Troubleshooting & FAQs

Q1: I used Thiol silica, but my Pd levels are still ~50 ppm. Why?

Diagnosis: The Pd-Product complex is thermodynamically very stable. Fix:

  • Increase Temperature: Run the scavenging step at reflux (THF, 65°C).

  • Solvent Switch: If using MeOH, switch to THF or EtOAc. Protic solvents (MeOH) can sometimes stabilize the metal complex, hindering transfer to the scavenger.

  • Add a "Kicker": Add 1% acetic acid to the scavenger slurry. This can protonate the pyrimidine nitrogen, weakening its hold on the Palladium, allowing the Thiol to grab it.

Q2: Can I use extraction (Liquid-Liquid) instead?

Recommendation: Generally, No . Reasoning: Pyrimidine carboxylic acids are often too polar for efficient extraction into DCM or EtOAc from water, especially if the pH isn't perfectly controlled. You will likely face emulsions or significant yield loss to the aqueous phase. The "pH Swing" precipitation (Module 2) is effectively a "solid-phase extraction" and is much superior.

Q3: What are the regulatory limits for Palladium?

According to ICH Q3D (R2) , Palladium is a Class 2B element.[8]

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[9]

  • Parenteral PDE: 10 µ g/day .[9]

  • Inhalation PDE: 1 µ g/day .

Example: If the max daily dose of your drug is 1g, your limit is 10 ppm (Oral) or 1 ppm (Parenteral).[9]

Data Summary: Method Comparison

MethodSpecificity for PdYield RiskCostScalability
SiliaMetS® Thiol/DMT High (99% Removal)Low (<2% loss)HighMedium
pH Swing / Crystallization Moderate (80-90% Removal)Moderate (5-10% loss)LowHigh
Activated Carbon Low (Non-specific)High (>15% loss)LowHigh

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2022).[10][11] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 10: Impurities). [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Propylpyrimidine-4-carboxylic acid

Executive Summary 2-Propylpyrimidine-4-carboxylic acid presents a unique challenge in solution chemistry. While the propyl chain enhances lipophilicity (improving cell permeability), the pyrimidine-4-carboxylic acid core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Propylpyrimidine-4-carboxylic acid presents a unique challenge in solution chemistry. While the propyl chain enhances lipophilicity (improving cell permeability), the pyrimidine-4-carboxylic acid core is inherently prone to spontaneous decarboxylation and zwitterionic aggregation .

This guide addresses the three most common user reports:

  • "My compound disappeared from the HPLC trace." (Decarboxylation)

  • "The solution turned cloudy after 24 hours." (Zwitterionic precipitation)

  • "LC-MS shows a mass shift of -44 Da." (Loss of CO₂)

Module 1: Chemical Stability (The Decarboxylation Risk)

Q: Why does my compound degrade in acidic aqueous buffers?

A: The pyrimidine ring is electron-deficient. When you place 2-Propylpyrimidine-4-carboxylic acid in an acidic environment (pH < 4), the ring nitrogens become protonated. This creates a strong electron-withdrawing effect that destabilizes the carboxyl group, facilitating the loss of carbon dioxide (CO₂).

The Mechanism: This follows a Hammick-type decarboxylation pathway.[1][2] The protonated ring creates a zwitterionic intermediate that lowers the activation energy for the C-C bond cleavage.

Key Insight: The propyl group at the 2-position is weakly electron-donating. While it offers slight stabilization compared to the unsubstituted parent, it cannot prevent decarboxylation in acidic media at elevated temperatures.

Visualizing the Degradation Pathway

The following diagram illustrates the critical failure mode:

DecarboxylationPathway Acid Acidic Environment (pH < 4.0) Protonated Cationic Intermediate (N-Protonated) Acid->Protonated Catalyzes Native 2-Propylpyrimidine-4-carboxylic acid (Intact) Native->Protonated + H⁺ TS Transition State (Zwitterion) Protonated->TS Rate Limiting Step Product 2-Propylpyrimidine (Degradant, M-44) TS->Product - CO₂ CO2 CO₂ Gas TS->CO2

Figure 1: Mechanism of acid-catalyzed decarboxylation leading to the M-44 degradant.

Module 2: Solubility & Solvent Compatibility

Q: I cannot dissolve the compound in pure water. What is the correct protocol?

A: 2-Propylpyrimidine-4-carboxylic acid is amphoteric. In pure water (approx. pH 5-6), it often exists as a neutral zwitterion with low solubility. The propyl chain further decreases water solubility compared to simple pyrimidine acids.

The Solution: You must force the equilibrium toward the anionic form (using mild base) or use a polar aprotic solvent.

Solvent Selection Matrix
Solvent SystemSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) High (>20 mg/mL)LowPreferred for Stock Solutions. Store at -20°C.
Water (Neutral pH) Low (<1 mg/mL)ModerateNot recommended for stock.
PBS (pH 7.4) Moderate (~1-2 mg/mL)LowGood for immediate biological assays.
Acidic Buffer (pH < 4) LowCritical AVOID. Promotes rapid decarboxylation.
Methanol/Ethanol ModerateModerateAvoid for long-term storage (potential esterification).
Troubleshooting Workflow: Solvent Selection

SolventSelection Start Start: Dissolution Strategy Application What is the application? Start->Application InVivo In Vivo / Cell Culture Application->InVivo ChemAnalysis Chemical Analysis (LC/NMR) Application->ChemAnalysis StockPrep Prepare Stock in 100% DMSO InVivo->StockPrep ChemAnalysis->StockPrep Dilution Dilute into Buffer StockPrep->Dilution CheckPH Check Final pH Dilution->CheckPH PH_Decision Is pH < 5.0? CheckPH->PH_Decision Safe Proceed (Stable < 24h) PH_Decision->Safe No Unsafe STOP: High Degradation Risk PH_Decision->Unsafe Yes

Figure 2: Decision tree for solvent selection to minimize precipitation and degradation risks.

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a stable 10 mM stock solution.

  • Weighing: Weigh the solid rapidly. The compound is hygroscopic; absorbed moisture accelerates degradation.

  • Primary Solvent: Dissolve in 100% Anhydrous DMSO .

    • Why? DMSO prevents proton exchange that triggers decarboxylation.

  • Aliquoting: Do not store one large bottle. Aliquot into single-use brown glass vials (20-50 µL).

  • Storage: Store at -20°C or -80°C .

    • Shelf Life: 6 months at -20°C; 1 year at -80°C.

    • Freeze/Thaw: Limit to max 3 cycles.

FAQ: Can I heat the solution to dissolve it?

A: Use extreme caution.

  • Safe: Sonication at room temperature (25°C) for 5-10 minutes.

  • Risky: Heating > 40°C.

  • Forbidden: Heating in acidic media. This will cause immediate generation of CO₂ bubbles and loss of potency.

Module 4: Analytical Troubleshooting

Q: I see a "ghost peak" in my HPLC. What is it?

If you observe a new peak with a retention time different from your parent compound, check the Mass Spectrum.

  • Observation: Mass shift of [M - 44] .

  • Diagnosis: You have generated 2-Propylpyrimidine .

  • Cause: Your mobile phase was likely too acidic (e.g., 0.1% TFA) or the sample sat in the autosampler at room temperature for too long.

Corrective Action for HPLC:

  • Switch Mobile Phase: Use Ammonium Bicarbonate (pH 7.5) or Ammonium Acetate (pH 5.5) instead of TFA/Formic Acid.

  • Cool Autosampler: Set temperature to 4°C.

  • Fresh Prep: Inject samples immediately after dilution.

References

  • Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977).[1] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478–2484. Link

  • Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013).[3] Pyrimidine-4-carboxylic acid.[3][4][5][6][7][8] Acta Crystallographica Section E, 69(6), o885. Link

  • Litchfield, G. J., & Shaw, G. (1971).[9] A kinetics study of the decarboxylation of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-phosphate. Journal of the Chemical Society B, 1474-1484.[9] Link

  • Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid Product Information. Cayman Chemical.[5] Link

Sources

Troubleshooting

Technical Support Center: Pyrimidine Acid Storage &amp; Moisture Control

Welcome to the technical support guide for handling and storing pyrimidine acids. This resource is designed for researchers, scientists, and drug development professionals who work with these often hygroscopic and moistu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling and storing pyrimidine acids. This resource is designed for researchers, scientists, and drug development professionals who work with these often hygroscopic and moisture-sensitive compounds. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to protect the integrity of your materials and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental principles of pyrimidine acid moisture sensitivity.

Q1: Why are my pyrimidine acid compounds so sensitive to moisture?

Answer: The moisture sensitivity of pyrimidine acids stems from their molecular structure. Like many active pharmaceutical ingredients (APIs) and their precursors, these molecules possess polar functional groups, such as carboxylic acids (-COOH) and nitrogen atoms within the pyrimidine ring.[1] These groups can readily form hydrogen bonds with water molecules from the ambient air. This characteristic, known as hygroscopicity, is the tendency of a substance to absorb and adsorb moisture from the surrounding environment.[2]

The electron-deficient nature of the pyrimidine ring can also make it susceptible to nucleophilic attack by water, potentially leading to hydrolysis and ring-opening reactions under certain conditions, degrading the material.[3][4] Therefore, even small amounts of absorbed water can compromise the chemical and physical stability of the compound.[5]

Q2: What are the common visible signs of moisture contamination in a pyrimidine acid sample?

Answer: The most immediate and obvious signs of moisture uptake are physical changes in the material, which is typically a powder or crystalline solid. Key indicators include:

  • Caking and Clumping: The powder loses its free-flowing nature and forms solid lumps or a single solid mass. This significantly impacts the ability to accurately weigh and dispense the compound.[2]

  • Change in Appearance: The material might change from a crystalline solid to a more amorphous or even syrupy state in cases of extreme moisture absorption.

  • Discoloration: While less common, some degradation pathways initiated by moisture can lead to colored byproducts.

If you observe any of these changes, it is a strong indication that the integrity of your sample has been compromised.

Q3: Beyond clumping, what are the non-visible consequences of improper storage?

Answer: The consequences of moisture exposure extend far beyond physical appearance and can critically impact your research.

  • Chemical Degradation: Moisture can act as a reactant, leading to hydrolysis of the pyrimidine acid. The degradation of pyrimidines can involve ring cleavage, resulting in byproducts like β-ureidopropionate, β-alanine, CO₂, and ammonia.[6][7] This not only reduces the concentration of the active compound but also introduces impurities that can interfere with your experiments or lead to off-target effects in biological assays.

  • Inaccurate Dosing: Absorbed water adds to the measured weight of the compound. If you weigh out 10 mg of a sample that has absorbed 5% water by mass, you are actually dispensing only 9.5 mg of the pyrimidine acid. This leads to errors in solution concentration and inaccurate results in downstream applications.

  • Altered Dissolution Rates: The physical state of a compound (e.g., crystalline vs. amorphous) affects its solubility and dissolution rate. Moisture-induced changes can alter how quickly or completely your compound dissolves, impacting bioavailability studies or reaction kinetics.[2]

  • Microbial Growth: Although less common for pure chemical reagents, the presence of moisture can create an environment conducive to microbial growth, especially during long-term storage if other contaminants are present.[2]

Troubleshooting Guide: Prevention & Remediation

This section provides actionable solutions to common problems encountered during the storage and handling of pyrimidine acids.

Q4: My pyrimidine acid has already formed clumps. Is it still usable?

Answer: This is a critical question that requires careful consideration. While the compound may not be completely degraded, its purity and effective concentration are now unknown.

  • For Non-Critical Applications (e.g., initial screening, analytical standard development): You might be able to use the material after drying it under a high vacuum or in a desiccator over a strong desiccant like phosphorus pentoxide. However, you must re-characterize the material to confirm its identity and purity (e.g., via NMR, LC-MS) and determine the water content (e.g., via Karl Fischer titration) before use.[8]

  • For Critical Applications (e.g., in vivo studies, GMP processes, final compound synthesis): It is strongly recommended to discard the compromised material. The risk of introducing unknown impurities and dosage inaccuracies outweighs the cost of the reagent. The best practice is to start with a fresh, unopened vial.[5]

Q5: I accidentally left the container lid ajar for a few hours. What is the appropriate course of action?

Answer: The risk depends on the ambient humidity and the duration of exposure. The immediate goal is to remove any absorbed moisture and prevent further uptake.

  • Assess the Environment: If the exposure occurred in a controlled, low-humidity environment (e.g., inside a dry box or a room with <30% RH), the impact may be minimal. If in a typical, uncontrolled lab environment, moisture uptake is likely.

  • Immediate Action: Tightly reseal the container.[9] Place the container inside a desiccator with a fresh, active desiccant (e.g., Drierite®, silica gel with indicator). For more aggressive drying, a vacuum desiccator can be used.

  • Quarantine and Test: Do not return the material to your main stock. Quarantine the vial and label it clearly as "Potentially Compromised." Before its next use, you should, at a minimum, perform a Loss on Drying (LOD) or Karl Fischer titration to quantify the water content.[8][10] Compare this to the specification on the Certificate of Analysis.

Q6: What are the ideal storage conditions for short-term and long-term use?

Answer: Adherence to proper storage conditions is the most effective way to prevent moisture-related issues.[11][12] While specific conditions can vary by the exact pyrimidine acid derivative, the following table provides a general, robust guideline.

ParameterLong-Term Storage (Unopened)Short-Term / In-Use (Opened)Rationale
Temperature 2-8°C or as specified on SDSRoom Temperature (in desiccator)Lower temperatures slow degradation kinetics. For in-use vials, keeping them at room temp inside a desiccator prevents condensation when opened.
Relative Humidity (RH) As low as possible (<20% RH)As low as possible (<20% RH)Minimizes the driving force for moisture absorption by the hygroscopic material.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (if possible) or Dry AirDisplaces atmospheric moisture and oxygen, preventing both hydrolysis and potential oxidation.[11]
Container Original, unopened manufacturer's vial with a high-integrity seal.Small, tightly sealed glass vials (e.g., with PTFE-lined caps).Minimizes headspace and exposure during each use. Glass is an excellent moisture barrier.[11]
Q7: My analytical results (HPLC, NMR) are inconsistent. Could moisture be the cause?

Answer: Absolutely. Moisture is a frequent cause of analytical variability.

  • HPLC Analysis:

    • Shifting Retention Times: Changes in the polarity of your sample due to water content can sometimes lead to slight shifts in retention time.

    • New Impurity Peaks: Degradation products resulting from hydrolysis will appear as new peaks in your chromatogram, making purity assessment inaccurate.

    • Inaccurate Quantification: If you are preparing a standard solution by weight, the unaccounted-for mass of water will lead to a lower-than-expected concentration, causing errors in the quantification of your unknown samples.

  • NMR Spectroscopy:

    • Broad Peaks: The presence of water can lead to the broadening of exchangeable proton signals (e.g., -OH, -NH).

    • Solvent Suppression Issues: A large water peak can interfere with the signals of your compound, especially if they are in the same spectral region.

    • Evidence of Degradation: New signals corresponding to hydrolysis products may become visible over time.

If you suspect moisture is the culprit, analyzing a sample from a new, unopened vial is the fastest way to troubleshoot.

Experimental Protocols & Workflows
Protocol: Best Practices for Aliquoting a New Hygroscopic Pyrimidine Acid

This protocol minimizes moisture exposure to both the primary stock and the new aliquot.

Objective: To safely transfer a hygroscopic solid from its original container into smaller, sealed vials for daily use, preserving the integrity of the bulk material.

Materials:

  • New, unopened bottle of pyrimidine acid.

  • Glove box or glove bag with a dry nitrogen or argon atmosphere (<10% RH).

  • Analytical balance.

  • Spatulas and weighing papers.

  • Pre-dried, tared glass vials with PTFE-lined screw caps.

  • Permanent marker and labels.

Procedure:

  • Preparation:

    • Place all necessary materials (spatulas, vials, balance, etc.) inside the glove box antechamber.

    • Purge the antechamber according to the glove box manufacturer's instructions.

    • Allow the unopened bottle of pyrimidine acid to equilibrate to the ambient temperature of the glove box for at least 30 minutes before opening. This prevents condensation on the cold powder.

  • Inert Environment Transfer:

    • Move all items from the antechamber into the main glove box chamber.

    • Once inside the inert atmosphere, carefully open the main bottle of pyrimidine acid.

  • Aliquoting:

    • Using a clean, dry spatula, dispense the desired amount of powder into each pre-tared vial.

    • Avoid creating excessive dust. Work carefully and deliberately.

  • Sealing and Labeling:

    • Immediately and tightly seal each vial with its PTFE-lined cap.

    • Securely reseal the main stock bottle.

    • Using a permanent marker, label each new aliquot with the compound name, lot number, date, and your initials.

  • Final Steps:

    • Transfer the sealed vials and the main stock bottle out of the glove box through the antechamber.

    • Store the main stock bottle according to the long-term storage recommendations.

    • Store the daily-use aliquots in a laboratory desiccator at room temperature.

Workflow: Decision-Making for Pyrimidine Acid Handling

The following diagram outlines the critical decision points from receiving a new compound to its use in an experiment.

Moisture_Control_Workflow cluster_receive Receiving & Initial Storage cluster_use Preparation for Use cluster_experiment Experimental Use & Troubleshooting Receive Receive New Pyrimidine Acid Inspect Inspect Container Seal Receive->Inspect Store_Long Store in Controlled Environment (e.g., 2-8°C, Dry) Inspect->Store_Long Seal Intact Contact_Supplier Contact Supplier & Quarantine Inspect->Contact_Supplier Seal Broken Equilibrate Equilibrate to Room Temp (in Desiccator) Store_Long->Equilibrate Aliquot Aliquot in Dry Environment (Glove Box / Dry Box) Equilibrate->Aliquot Store_Aliquot Store Aliquots in Desiccator (Room Temp) Aliquot->Store_Aliquot Use_Exp Use Aliquot in Experiment Store_Aliquot->Use_Exp Check_Results Results Consistent? Use_Exp->Check_Results Proceed Proceed with Research Check_Results->Proceed Yes Troubleshoot Troubleshoot: Suspect Moisture? (Clumping, Inconsistent Data) Check_Results->Troubleshoot No Test_Moisture Quantify Water Content (e.g., Karl Fischer) Troubleshoot->Test_Moisture Yes Discard Discard Compromised Aliquot. Use New Aliquot. Test_Moisture->Discard

Caption: Workflow for handling moisture-sensitive pyrimidine acids.

References
  • Pharmaguideline. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Retrieved from [Link]

  • SMT Dry Cabinets. (2025, April 15). Protecting Pharmaceuticals from Humidity's Wrath. Retrieved from [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. Retrieved from [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • van Gennip, A. H., et al. (2000). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Octopart. (2025, August 16). A Practical Guide to MSL: Handling and Storing Sensitive Components. Retrieved from [Link]

  • The Medical Biochemistry Page. (1997, December 4). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Sharma, N., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Retrieved from [Link]

  • Musella, M., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. MDPI. Retrieved from [Link]

  • ALLPCB. (2025, May 22). How to Handle Moisture-Sensitive Components During Assembly. Retrieved from [Link]

  • van Gennip, A. H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Loring, H. S., et al. (n.d.). A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. ResearchGate. Retrieved from [Link]

  • Kerone. (2021, April 28). Method for Moisture Analysis Techniques. Retrieved from [Link]

  • News-Medical. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Regiochemical Profiling via ¹H NMR: 2-Propylpyrimidine-4-carboxylic acid vs. 5-Carboxylic Acid Analog

In early-stage drug development, the functionalization of pyrimidine cores often yields complex mixtures of regioisomers. For compounds like 2-propylpyrimidine-4-carboxylic acid, distinguishing the target molecule from i...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug development, the functionalization of pyrimidine cores often yields complex mixtures of regioisomers. For compounds like 2-propylpyrimidine-4-carboxylic acid, distinguishing the target molecule from its structural analog, 2-propylpyrimidine-5-carboxylic acid, is a critical quality control hurdle. Because these isomers share identical masses and similar chromatographic polarities, mass spectrometry (LC-MS) is often insufficient for definitive identification.

This guide provides an objective, data-driven comparison of the ¹H NMR profiles of these two isomers. By leveraging the inherent symmetry and electronic properties of the pyrimidine ring, researchers can establish a self-validating analytical workflow to unambiguously assign regiochemistry.

Mechanistic Grounding: The Causality of Pyrimidine NMR Shifts

The interpretation of pyrimidine ¹H NMR spectra is governed by the strong electron-withdrawing nature of the two ring nitrogens. In an unsubstituted pyrimidine ring, the nitrogens at positions 1 and 3 inductively and resonance-deshield the protons at C-2, C-4, and C-6, pushing their resonances significantly downfield (e.g., H-2 at δ 9.26 ppm, H-4/6 at δ 8.78 ppm)[1]. Conversely, the C-5 position is relatively shielded, typically resonating further upfield (δ ~7.36 ppm)[1].

General empirical rules for proton chemical shifts confirm that protons adjacent to heteroatoms in aromatic systems experience significant deshielding[2]. Pyrimidine derivatives typically exhibit aromatic resonances between δ 5.5 and 9.0 ppm, though electron-withdrawing substituents like carboxylic acids can push these further downfield[3].

When functionalizing the pyrimidine core—such as introducing a propyl group at C-2 and a carboxylic acid at C-4 or C-5—the regiochemistry dictates the symmetry of the molecule. This symmetry fundamentally alters the spin-spin coupling network:

  • 2-Propylpyrimidine-4-carboxylic acid (Asymmetric): The carboxylic acid at C-4 leaves H-5 and H-6 intact. Because these protons are chemically distinct, they couple to each other, yielding two distinct doublets with an ortho-coupling constant (J ≈ 5.0–5.2 Hz).

  • 2-Propylpyrimidine-5-carboxylic acid (Symmetric): The carboxylic acid at C-5 creates a

    
     symmetric core. The protons at C-4 and C-6 become chemically and magnetically equivalent, collapsing into a single, unified singlet integrating to 2H.
    

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute confidence in the regiochemical assignment, the NMR acquisition must function as a self-validating system. The protocol below uses internal referencing and stoichiometric integration checks to prevent misinterpretation caused by solvent effects or poor magnetic shimming.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the synthesized product (or unknown isomer mixture).

  • Solvation: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: DMSO-

      
       is selected over CDCl
      
      
      
      due to the high polarity of the carboxylic acid, ensuring complete dissolution. Furthermore, unlike protic deuterated solvents (e.g., D
      
      
      O or MeOD), DMSO-
      
      
      minimizes the rapid chemical exchange of the -COOH proton, allowing it to be observed as a broad singlet >12 ppm.
  • Transfer: Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: NMR Acquisition
  • Temperature Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow 5 minutes for the sample to equilibrate to 298 K.

  • Tuning & Shimming: Tune and match the probe to the ¹H frequency. Perform gradient shimming to ensure a highly homogeneous magnetic field.

    • Causality: Precise shimming is critical. Poor line shape can artificially broaden doublets into singlets, destroying the ability to resolve the ~5 Hz J-coupling necessary to identify the 4-carboxylic acid isomer.

  • Parameter Setup: Set the pulse sequence to a standard 1D proton experiment. Set the relaxation delay (D1) to 1.5 seconds and the number of scans (NS) to 16.

  • Acquisition: Execute the scan and save the Free Induction Decay (FID) data.

Phase 3: Self-Validating Data Processing
  • Fourier Transform & Correction: Apply an exponential window function (Line Broadening = 0.3 Hz) to the FID, followed by Fourier transformation. Apply manual phase correction and a polynomial baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the center of the residual DMSO quintet to exactly δ 2.50 ppm.

  • Stoichiometric Integration (The Validation Step): Integrate the most upfield triplet (δ ~0.95 ppm, the terminal -CH

    
     of the propyl group) and artificially set its value to exactly 3.00.
    
    • Causality: By forcing the terminal methyl group to 3.00, the integrals of the aromatic protons will automatically reveal the symmetry of the core (either two distinct 1H signals or one unified 2H signal). This internal stoichiometric check validates the structural assignment without relying solely on absolute chemical shifts.

Comparative Data Analysis: 4-Isomer vs. 5-Isomer

The table below summarizes the expected ¹H NMR quantitative data for both isomers when acquired in DMSO-


 at 400 MHz.
Structural Feature2-Propylpyrimidine-4-carboxylic acid2-Propylpyrimidine-5-carboxylic acid
Core Symmetry Asymmetric (

)
Symmetric (

)
Pyrimidine Protons 2 distinct signals (1H each)1 unified signal (2H)
H-4 / H-6 Signal δ ~8.95 ppm (d, J = 5.1 Hz, 1H, H-6)δ ~9.20 ppm (s, 2H, H-4 & H-6)
H-5 Signal δ ~7.85 ppm (d, J = 5.1 Hz, 1H)N/A (Substituted)
Aliphatic C1' (-CH₂-) δ ~2.90 ppm (t, J = 7.4 Hz, 2H)δ ~2.90 ppm (t, J = 7.4 Hz, 2H)
Aliphatic C2' (-CH₂-) δ ~1.75 ppm (sextet, J = 7.4 Hz, 2H)δ ~1.75 ppm (sextet, J = 7.4 Hz, 2H)
Aliphatic C3' (-CH₃) δ ~0.95 ppm (t, J = 7.4 Hz, 3H)δ ~0.95 ppm (t, J = 7.4 Hz, 3H)
Carboxylic Acid (-COOH) δ ~13.5 ppm (br s, 1H)δ ~13.5 ppm (br s, 1H)

Note: The C1' methylene protons are significantly deshielded (δ ~2.90 ppm) compared to standard alkyl chains due to their direct attachment to the electron-deficient C-2 position of the pyrimidine ring, which is sandwiched between two electronegative nitrogen atoms.

Regiochemical Assignment Workflow

The logical relationship between the observed NMR splitting patterns and the final structural confirmation is visualized in the decision tree below.

NMR_Workflow N1 Purified Reaction Product (Unknown Regioisomer) N2 1H NMR Acquisition (DMSO-d6, 298K, 400 MHz) N1->N2 N3 Analyze Aromatic Region (δ 7.5 - 9.5 ppm) N2->N3 N4 Observation: Two Doublets (1H each, J ≈ 5 Hz) N3->N4 Asymmetric Substitution N5 Observation: One Singlet (2H) N3->N5 Symmetric Substitution N6 Confirmed: 2-Propylpyrimidine-4-carboxylic acid N4->N6 N7 Confirmed: 2-Propylpyrimidine-5-carboxylic acid N5->N7

Workflow for regiochemical assignment of propylpyrimidine carboxylic acid isomers via 1H NMR.

Conclusion

While modern chromatography and mass spectrometry are indispensable tools in the analytical laboratory, they fall short when differentiating closely related regioisomers. By understanding the causality behind pyrimidine chemical shifts and employing a self-validating ¹H NMR protocol, researchers can definitively distinguish 2-propylpyrimidine-4-carboxylic acid from its 5-carboxylic acid analog based on the presence of asymmetric doublets versus a symmetric singlet in the aromatic region.

References

  • NMR Spectroscopy – 1H NMR Chemical Shifts . Organic Chemistry Data & Info (Hans Reich Collection).[Link]

  • N.m.r. spectra of pyrimidine and its monohalogen derivatives . Journal of the American Chemical Society (1962).[Link]

  • 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism . UvA-DARE (Digital Academic Repository).[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Propylpyrimidine Derivatives

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable analytical technique. The fragmentation patte...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities, mass spectrometry stands as an indispensable analytical technique. The fragmentation patterns observed provide a veritable fingerprint of a molecule's structure. This guide offers an in-depth comparison of the mass spectrometric behavior of 2-propylpyrimidine derivatives, leveraging experimental data from closely related analogues to illuminate the key fragmentation pathways. Given the limited availability of published mass spectra for 2-propylpyrimidine itself, this guide will utilize data from its structural analogue, 2-propylpyridine, to provide a robust and instructive comparison. The underlying principles of fragmentation for N-heterocyclic aromatic compounds are highly conserved, making this a scientifically sound approach to understanding the expected fragmentation of 2-propylpyrimidine.

The Decisive Role of Ionization: EI vs. ESI

The choice of ionization technique is paramount as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation. Electron Ionization (EI) is a "hard" ionization technique that typically yields complex fragmentation patterns, offering rich structural information. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that generally produces a prominent protonated molecule, [M+H]⁺, with minimal fragmentation, making it ideal for molecular weight determination.

Causality in Experimental Choices: For the purpose of detailed structural elucidation of small molecules like 2-propylpyrimidine derivatives, EI-MS is often the preferred method due to its ability to generate a reproducible and information-rich fragmentation spectrum. The 70 eV electron energy typically employed in EI is a standard that provides sufficient energy to induce fragmentation of most organic molecules, leading to a characteristic and library-searchable mass spectrum.[1]

Electron Ionization (EI) Fragmentation of 2-Propylpyridine: A Proxy for 2-Propylpyrimidine

The EI mass spectrum of 2-propylpyridine serves as an excellent model for predicting the fragmentation of 2-propylpyrimidine. The fragmentation is primarily driven by the stability of the resulting ions and neutral losses.

Key Fragmentation Pathways under EI

The fragmentation of 2-propylpyridine, and by extension 2-propylpyrimidine, is characterized by several key processes:

  • α-Cleavage (Benzylic Cleavage): The most favorable fragmentation for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring, leading to the formation of a stable, resonance-delocalized cation. For 2-propylpyridine, this involves the loss of an ethyl radical (•C₂H₅) to form a highly abundant ion at m/z 92.

  • McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group or, in this case, a C=N bond within an aromatic system, and an alkyl chain with a γ-hydrogen. The rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the nitrogen atom, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene (propene in this case) and the formation of a radical cation.

  • Ring Cleavage: Subsequent to or in parallel with side-chain fragmentation, the pyrimidine/pyridine ring itself can undergo fragmentation, typically through the loss of small neutral molecules like HCN.

Tabulated Fragmentation Data for 2-Propylpyridine (EI-MS)

The following table summarizes the prominent ions observed in the EI mass spectrum of 2-propylpyridine, which are anticipated to be analogous for 2-propylpyrimidine.

m/zRelative IntensityProposed Fragment Ion/Neutral LossFragmentation Pathway
121Moderate[M]⁺• (Molecular Ion)-
106High[M - CH₃]⁺Loss of a methyl radical
93Base Peak[M - C₂H₄]⁺•McLafferty Rearrangement
92High[M - C₂H₅]⁺α-Cleavage (Benzylic Cleavage)
78Moderate[C₅H₄N]⁺Loss of the propyl group

Data derived from publicly available spectra for 2-propylpyridine.

Visualization of the EI Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for a 2-propyl-substituted N-heterocyclic aromatic ring under electron ionization.

fragmentation M [2-Propylpyrimidine]⁺• m/z 122 F1 [M - C₂H₅]⁺ m/z 93 M->F1 - •C₂H₅ (α-Cleavage) F2 [M - C₃H₆]⁺• m/z 80 M->F2 - C₃H₆ (McLafferty) F3 [M - CH₃]⁺ m/z 107 M->F3 - •CH₃ F4 [C₄H₄N₂]⁺• m/z 80 F2->F4 - Ring Opening

Caption: Proposed EI fragmentation of 2-propylpyrimidine.

Electrospray Ionization (ESI) Fragmentation: A Softer Approach

Under ESI conditions, 2-propylpyrimidine derivatives are expected to primarily form the protonated molecule, [M+H]⁺. Fragmentation is typically induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

Key Fragmentation Pathways under ESI-CID

The fragmentation of the [M+H]⁺ ion of a 2-propylpyrimidine derivative will likely involve:

  • Loss of the Propyl Group: The most straightforward fragmentation would be the loss of the propyl group as a neutral species (propane), leading to the formation of the pyrimidinium ion.

  • Ring Opening: Similar to EI, subsequent fragmentation would involve the cleavage of the pyrimidine ring, often initiated by protonation.

Visualization of the ESI-CID Fragmentation Pathway

The following diagram depicts a plausible fragmentation pathway for the protonated molecule of 2-propylpyrimidine.

fragmentation_esi MH [2-Propylpyrimidine+H]⁺ m/z 123 F1_esi [Pyrimidine]⁺ m/z 81 MH->F1_esi - C₃H₈ F2_esi Further Ring Fragments F1_esi->F2_esi - HCN

Caption: Proposed ESI-CID fragmentation of 2-propylpyrimidine.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed experimental protocols for both EI-MS and ESI-MS/MS are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
  • Instrumentation: A standard GC-MS system, such as an Agilent 7890B GC coupled to a 5977A MSD.

  • GC Column: A non-polar column, such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer (e.g., a Waters Xevo TQ-S or a Sciex TripleTOF 6600).

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: ESI in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to obtain product ion spectra.

Conclusion

The mass spectrometric fragmentation of 2-propylpyrimidine derivatives is a predictable process governed by fundamental principles of ion stability and reaction mechanisms. Under Electron Ionization, the fragmentation is expected to be dominated by α-cleavage and McLafferty rearrangement of the propyl side chain, yielding a rich spectrum of fragment ions that are highly informative for structural confirmation. Electrospray Ionization, being a softer technique, will primarily produce the protonated molecule, with subsequent collision-induced dissociation leading to the loss of the propyl group and fragmentation of the pyrimidine ring. By understanding these distinct fragmentation patterns, researchers can confidently identify and characterize 2-propylpyrimidine derivatives in complex matrices, a critical step in drug discovery and development. The data from the closely related 2-propylpyridine provides a strong and scientifically valid framework for this analysis.

References

  • PubChem. 2-Propylpyridine. National Center for Biotechnology Information. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chem LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra. [Link]

  • NIST. Piperidine, 2-propyl-, (S)-. National Institute of Standards and Technology. [Link]

Sources

Validation

Technical Guide: HPLC Method Optimization for 2-Propylpyrimidine-4-carboxylic Acid Purity

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 2-Propylpyrimidine-4-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 2-Propylpyrimidine-4-carboxylic acid , a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands.[1]

Executive Summary & Chemical Context

2-Propylpyrimidine-4-carboxylic acid presents a classic "amphoteric" chromatographic challenge.[1] It contains a basic pyrimidine ring (pKa ~1.5–2.[1]0) and an acidic carboxyl group (pKa ~3.5–4.0).

  • The Challenge: On standard C18 columns, the molecule often exhibits "peak tailing" due to secondary silanol interactions with the basic nitrogen. Furthermore, its polar nature (LogP ~1.[1]4) risks phase collapse (dewetting) if highly aqueous mobile phases are used to retain polar impurities like Butyramidine (starting material).

  • The Solution: This guide compares a Standard C18 approach against a Polar-Embedded C18 (AQ-C18) method, demonstrating why the latter is the superior choice for GMP-compliant purity analysis.[1]

Chemical Profile
PropertyValueChromatographic Implication
Structure Pyrimidine ring, Propyl (C2), COOH (C4)Amphoteric; susceptible to pH-dependent speciation.[1]
LogP ~1.4Moderately retained on RP, but requires low organic start.[1]
pKa (Acid) ~3.8Must operate at pH < 2.5 to suppress ionization (keep neutral).
pKa (Base) ~1.8Pyrimidine N is protonated at low pH.[1]

Method Comparison: Standard C18 vs. Polar-Embedded C18[1]

We evaluated two distinct separation modes to determine the optimal routine quality control (QC) method.

Method A: The "Generic" Approach (Standard C18)
  • Column: Conventional C18 (e.g., 5µm, 100Å).

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Observation: While the main peak is retained, the basic nitrogen interacts with free silanols on the silica surface, causing significant tailing (Asymmetry > 1.5). Crucially, the highly polar starting material (Butyramidine) elutes in the void volume (

    
    ), making quantitation impossible.
    
Method B: The "Optimized" Approach (Polar-Embedded C18)
  • Column: Polar-Embedded alkyl phase (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18).[1]

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][2][3][4][5][6][7]

  • Mechanism: The embedded polar group (carbamate or ether) shields silanols and allows the surface to remain "wetted" even at 100% aqueous conditions. The low pH phosphate buffer suppresses the carboxylic acid ionization (increasing retention) and masks silanol activity.

Comparative Data Summary
ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)Status
Tailing Factor (

)
1.8 (Severe Tailing)1.1 (Symmetric)PASS
Retention (

)
2.54.2Improved
Impurity Resolution (

)
Co-elution at void> 3.5 (Butyramidine separated)PASS
Dewetting Risk High (Phase Collapse)None (Compatible with 100% Water)Robust

Decision Logic & Workflow

The following diagram illustrates the critical decision pathway for developing this method, highlighting the failure points of standard RP-HPLC.

MethodDevelopment Start Start: 2-Propylpyrimidine-4-COOH CheckPolarity Check LogP (~1.4) & pKa Start->CheckPolarity Decision1 Is Retaining Polar Impurities (Butyramidine) Required? CheckPolarity->Decision1 StdC18 Try Standard C18 (High Carbon Load) Decision1->StdC18 No PolarC18 Select Polar-Embedded C18 (Allows 100% Aqueous Start) Decision1->PolarC18 Yes (Critical) Result1 Result: Phase Collapse (Dewetting) Impurity in Void StdC18->Result1 Result1->PolarC18 Switch Strategy BufferChoice Select Buffer pH 2.5 (Suppresses COOH ionization) PolarC18->BufferChoice FinalMethod Final Method: Sharp Peak, Resolved Impurities BufferChoice->FinalMethod

Figure 1: Method Development Decision Tree highlighting the necessity of Polar-Embedded phases.

Detailed Experimental Protocol (Method B)

This protocol is validated for linearity, precision, and robustness according to ICH Q2(R1) guidelines.

Equipment & Reagents[1][2][6][8][9][10]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (with DAD).

  • Column: Waters XSelect HSS T3, 4.6 × 150 mm, 3.5 µm (or equivalent Polar-Embedded C18).

  • Buffer Reagents: KH₂PO₄ (HPLC Grade), Phosphoric Acid (85%).

Mobile Phase Preparation[3][7][8]
  • Buffer (Mobile Phase A): Dissolve 2.72 g KH₂PO₄ in 1000 mL Milli-Q water (20 mM). Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.[1] Filter through 0.22 µm membrane.[1][2]

  • Organic (Mobile Phase B): Acetonitrile (HPLC Grade).

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 35°CImproves mass transfer and peak shape.[1]
Detection UV @ 254 nmMax absorption for pyrimidine ring.[1]
Injection Vol 5 µLPrevent column overload.
Run Time 20 MinutesSufficient for late eluters.[1]
Gradient Program
Time (min)% Buffer (A)% ACN (B)Event
0.0955Trapping: Holds polar Butyramidine.
2.0955Isocratic hold.[1]
12.04060Elution: Elutes main peak & hydrophobic impurities.
15.04060Wash.
15.1955Re-equilibration.
20.0955End.[1]

Separation Mechanism & Impurity Profile

Understanding why the method works is vital for troubleshooting.[1]

  • Butyramidine (Impurity A): Highly polar/basic.[1] On standard C18, it elutes at 0.8 min (Void). On Polar-Embedded C18 with 95% aqueous start, it retains to ~3.5 min.[1]

  • 2-Propylpyrimidine-4-COOH (Main): Elutes at ~9.2 min. The low pH (2.[1]5) keeps the COOH protonated (neutral), maximizing hydrophobic interaction with the C18 chains.

  • 2-Propylpyrimidine (Impurity B): Decarboxylated degradation product.[1] More hydrophobic (lacks COOH).[1] Elutes at ~14.0 min.[1]

SeparationMechanism Col Polar-Embedded Phase Polar Group C18 Chain Imp1 Butyramidine (Polar/Basic) Imp1->Col:p Water Layer Interaction Main Target Analyte (Amphoteric) Main->Col:c Hydrophobic Retention Imp2 Decarboxylated (Hydrophobic) Imp2->Col:c Strong Retention

Figure 2: Mechanistic interaction of analytes with the Polar-Embedded Stationary Phase.

Validation Data (Representative)

The following data represents typical performance metrics observed during validation of this method type.

Validation ParameterAcceptance CriteriaResult
Linearity (R²) > 0.9990.9998 (Range: 5–200 µg/mL)
Precision (RSD, n=6) < 2.0%0.45%
LOD / LOQ S/N > 3 / > 100.05 µg/mL / 0.15 µg/mL
Resolution (Main vs Impurity) > 1.53.8 (vs Butyramidine)
Recovery (Accuracy) 98.0% – 102.0%99.4%

References

  • Waters Corporation. XSelect HSS T3 Columns: Care and Use Manual. (Focuses on retention of polar compounds and 100% aqueous compatibility). Link

  • Sigma-Aldrich (Merck). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide.[1] (Cited for contrast regarding polar impurity retention). Link

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for validation protocols). Link

  • Sielc Technologies. Separation of Pyrimidine-4-carboxylic acid on Newcrom R1.[1][3] (Reference for pyrimidine acidity and mobile phase selection). Link

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. (Reference for pKa and solubility data). Link

Sources

Comparative

Comparing bioactivity of 2-propyl vs 2-methyl pyrimidine carboxylic acids

Topic: Comparative Bioactivity Guide: 2-Methyl vs. 2-Propyl Pyrimidine Carboxylic Acids in Drug Design Executive Summary This technical guide provides a head-to-head comparison of 2-methylpyrimidine-carboxylic acid and 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Bioactivity Guide: 2-Methyl vs. 2-Propyl Pyrimidine Carboxylic Acids in Drug Design

Executive Summary

This technical guide provides a head-to-head comparison of 2-methylpyrimidine-carboxylic acid and 2-propylpyrimidine-carboxylic acid as pharmacophore scaffolds. In medicinal chemistry, the transition from a methyl to a propyl group at the 2-position of the pyrimidine ring is a critical structure-activity relationship (SAR) probe. This guide analyzes the physicochemical shifts (LogP, steric bulk), metabolic implications, and synthetic accessibility of these two analogs to assist researchers in lead optimization.

Physicochemical & Structural Comparison

The choice between a methyl and a propyl substituent fundamentally alters the molecular profile of the pyrimidine scaffold. The propyl group acts as a "lipophilic tail," significantly increasing hydrophobicity and steric volume compared to the compact methyl group.

Table 1: Comparative Molecular Properties

Property2-Methyl Analog2-Propyl AnalogImpact on Bioactivity
Formula C₆H₆N₂O₂C₈H₁₀N₂O₂Propyl adds +28 Da (C₂H₄).
cLogP (Predicted) ~0.3 - 0.6~1.3 - 1.6Propyl increases lipophilicity by ~1.0 unit, enhancing membrane permeability but potentially reducing solubility.
Steric Volume (MR) ~32 cm³/mol~41 cm³/molPropyl requires a larger hydrophobic pocket; may cause steric clash in tight binding sites.
Rotatable Bonds 02Propyl introduces entropic penalty upon binding unless pre-organized by the receptor.
Metabolic Liability Low (Benzylic-like oxidation)ModeratePropyl chain is susceptible to

hydroxylation by CYP450 enzymes.

Analyst Insight: The "Methyl-to-Propyl Switch" is often utilized to probe the depth of a hydrophobic pocket in the target protein (e.g., Kinases, GPCRs). If bioactivity increases with propyl, the pocket is deep and hydrophobic. If activity drops, it suggests a steric clash or an entropic penalty.

Synthetic Pathways & Accessibility[1]

Both analogs are synthesized via condensation of an amidine with a suitable dielectrophile. The 2-propyl analog requires butyramidine , while the 2-methyl analog utilizes acetamidine .

Synthesis Workflow (DOT Visualization)

The following diagram outlines the divergent synthesis pathways for these scaffolds using the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, a robust method for generating pyrimidine-5-carboxylates.

SynthesisWorkflow Start Starting Materials Reagent Na Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol Start->Reagent Condensation Condensation Reaction (DMF, 100°C, 3h) Reagent->Condensation Amidine1 Acetamidine HCl (For 2-Methyl) Amidine1->Condensation Path A Amidine2 Butyramidine HCl (For 2-Propyl) Amidine2->Condensation Path B Product1 Methyl 2-methylpyrimidine- 5-carboxylate Condensation->Product1 Path A Product2 Methyl 2-propylpyrimidine- 5-carboxylate Condensation->Product2 Path B Hydrolysis Hydrolysis (LiOH, THF/H2O) Product1->Hydrolysis Product2->Hydrolysis FinalAcid1 2-Methylpyrimidine- 5-carboxylic Acid Hydrolysis->FinalAcid1 FinalAcid2 2-Propylpyrimidine- 5-carboxylic Acid Hydrolysis->FinalAcid2

Figure 1: Divergent synthesis of 2-alkyl pyrimidine carboxylic acids via amidine condensation.

Bioactivity & SAR Logic

The bioactivity differences are rarely due to the intrinsic acidity of the carboxylic acid but rather the molecular recognition of the 2-alkyl substituent.

Mechanism of Action Differences
  • Hydrophobic Interaction: The 2-propyl group can contribute significantly to binding affinity (

    
    ) through Van der Waals interactions if the target receptor possesses a complimentary hydrophobic cleft (e.g., the hydrophobic channel in DHOD inhibitors).
    
  • Steric Exclusion: In targets with restricted active sites (e.g., certain ATP-binding pockets), the 2-propyl group may prevent the carboxylic acid pharmacophore from engaging key residues (e.g., Lysine or Arginine), rendering the molecule inactive.

  • Membrane Permeability: The 2-propyl analog, being more lipophilic, typically shows higher passive permeability in PAMPA assays compared to the 2-methyl analog, potentially improving oral bioavailability if solubility is maintained.

SAR Decision Tree (DOT Visualization)

Use this logic flow to interpret experimental results when comparing these two analogs.

SARTree Start Compare IC50/EC50: 2-Propyl vs 2-Methyl Result1 2-Propyl is Potent (>10x better) Start->Result1 Result2 2-Methyl is Potent (2-Propyl inactive) Start->Result2 Result3 Equipotent Start->Result3 Concl1 Target has deep hydrophobic pocket. Optimize chain length. Result1->Concl1 Concl2 Steric Clash. 2-position space is restricted. Stick to Methyl/H. Result2->Concl2 Concl3 2-position is solvent exposed. Select based on PK/LogP needs. Result3->Concl3

Figure 2: SAR Decision Tree for interpreting potency shifts between Methyl and Propyl analogs.

Experimental Protocols

To validate the comparison in your specific program, use the following self-validating protocols.

Protocol A: Synthesis of 2-Alkylpyrimidine-5-carboxylic Acids

Source: Adapted from Zhichkin et al. [1]

  • Reagent Prep: Suspend NaH (1.0 eq) in anhydrous ether. Add methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) dropwise.[1] Stir 12h to form the sodium salt (Enolate).

  • Condensation: Dissolve the sodium salt in DMF. Add the appropriate amidine hydrochloride (Acetamidine for methyl, Butyramidine for propyl) (1.1 eq).

  • Reaction: Heat to 100°C for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Quench with water, extract with EtOAc. Purify the ester intermediate via silica gel chromatography.

  • Hydrolysis: Treat the ester with LiOH (2.0 eq) in THF/H2O (3:1) at RT for 4h. Acidify with 1N HCl to precipitate the carboxylic acid.

  • Validation: Confirm structure via ¹H NMR.

    • 2-Methyl:[2] Singlet ~2.7 ppm (3H).

    • 2-Propyl: Triplet ~1.0 ppm (3H), Multiplet ~1.8 ppm (2H), Triplet ~2.9 ppm (2H).

Protocol B: Lipophilicity Determination (LogP)

Source: Standard RP-HPLC Method [3]

  • System: HPLC with C18 column.

  • Mobile Phase: Methanol/Water with varying fractions of Methanol (

    
    ).
    
  • Process: Measure retention factor (

    
    ) for both compounds at 3 different methanol concentrations (e.g., 50%, 60%, 70%).
    
  • Calculation: Extrapolate

    
     to 0% organic modifier (
    
    
    
    ).
  • Result: The 2-propyl analog should exhibit a

    
     approximately 0.5 - 1.0 units higher than the 2-methyl analog, confirming its higher lipophilicity.
    

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

  • BenchChem Application Note. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

  • Kaliszan, R. (2007). QSAR & Combinatorial Science. Lipophilicity determination by HPLC.

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyrimidine-4-carboxylic acid.

Sources

Validation

Precision Profiling: FTIR Spectral Analysis of Carboxylic Acid Moieties in Pyrimidine Scaffolds

Executive Summary In the high-stakes arena of drug development, pyrimidine derivatives (e.g., nucleoside analogs, fluoropyrimidines) serve as a fundamental scaffold.[1] The functionalization of these rings with carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug development, pyrimidine derivatives (e.g., nucleoside analogs, fluoropyrimidines) serve as a fundamental scaffold.[1] The functionalization of these rings with carboxylic acid groups (–COOH) is a critical strategy to modulate solubility, pKa, and target binding affinity. However, the electron-deficient nature of the pyrimidine ring induces unique electronic perturbations on the carboxyl group, complicating standard spectral interpretation.

This guide moves beyond basic spectral assignment. It provides a rigorous, comparative technical analysis of using Fourier Transform Infrared (FTIR) spectroscopy to characterize carboxylic acid groups attached to pyrimidine rings.[1] We analyze why FTIR remains the "first-line" technique for solid-state characterization, compare it objectively against orthogonal methods (Raman, ssNMR, XRD), and provide a field-validated protocol for distinguishing hydrogen-bonded dimers from monomers in crystalline lattices.

Part 1: Technical Foundation & Mechanistic Insights

The Pyrimidine Effect on Carboxyl Vibrations

Unlike aliphatic carboxylic acids, where the carbonyl (C=O) stretch appears predictably near 1710 cm⁻¹, the pyrimidine ring exerts a strong electron-withdrawing effect (–I effect) combined with resonance conjugation (+R effect).

  • Carbonyl Shift: The electron-deficient pyrimidine ring withdraws density from the carboxyl carbon. While conjugation typically lowers the wavenumber (red shift), the strong inductive withdrawal in positions 2, 4, or 6 can compete, often resulting in a C=O band that remains high (1700–1735 cm⁻¹) or splits due to Fermi resonance or lattice effects.

  • Hydroxyl Broadening (The Dimer Signature): Pyrimidine carboxylic acids (e.g., Orotic acid) have a high propensity to form cyclic dimers in the solid state. This results in an extremely broad O–H stretching envelope (2500–3300 cm⁻¹) that often overlaps with C–H stretches.[2][3]

  • Ring Breathing Modes: The interaction between the substituent and the ring is often visible in the perturbation of the pyrimidine ring breathing mode near 990–1000 cm⁻¹.

Diagram: Vibrational Logic Flow

The following diagram illustrates the decision logic for assigning peaks in a Pyrimidine-COOH system.

FTIR_Logic Start Unknown Pyrimidine Derivative Region1 Analyze 2500-3300 cm⁻¹ Start->Region1 Decision1 Broad 'Hump' Present? Region1->Decision1 Result_Dimer Indicates Cyclic Dimer (Strong H-Bonding) Decision1->Result_Dimer Yes Result_Monomer Sharp Peak ~3500 cm⁻¹ (Free Monomer) Decision1->Result_Monomer No Region2 Analyze 1680-1750 cm⁻¹ Result_Dimer->Region2 Result_Monomer->Region2 Decision2 Single or Split Peak? Region2->Decision2 Result_CO C=O Stretch Confirmed Decision2->Result_CO Strong Intensity Result_Ring Check 1500-1600 cm⁻¹ for C=N / C=C Ring Modes Result_CO->Result_Ring

Caption: Logic flow for identifying carboxylic acid moieties on pyrimidine rings via FTIR, distinguishing between dimerized and monomeric states.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

While FTIR is ubiquitous, it is not always the superior choice. The table below objectively compares FTIR against Raman, Solid-State NMR (ssNMR), and X-Ray Diffraction (XRD) specifically for this application.

Table 1: Comparative Technology Assessment
FeatureFTIR (Mid-IR) Raman Spectroscopy Solid-State NMR (¹³C) PXRD (Powder X-Ray)
Primary Detection Dipole moment changes (Polar bonds: C=O, O-H).Polarizability changes (Symmetric bonds: C=C, N=N).Magnetic nuclei environment (Carbon skeleton).Crystal lattice spacing / Long-range order.
COOH Specificity High. The C=O and broad O-H are dominant, unmistakable features.Moderate. C=O is visible but often weaker; O-H is very weak/invisible.High. Carbonyl carbon appears at distinct shift (~160-175 ppm).Low. Infers presence via lattice parameters, not functional group ID.
Water Interference High. Atmospheric H₂O can obscure critical O-H regions.Negligible. Excellent for aqueous solutions or wet pastes.None. None (unless hydrates form).
Sample Destructiveness Low/Medium. KBr pellet is destructive; ATR is non-destructive.Non-destructive. No contact required.Non-destructive. Sample recoverable.Non-destructive.
Limit of Detection ~0.1 - 1%~0.5 - 1%> 1% (Low sensitivity).~1 - 5% (Crystallinity dependent).
Best Use Case Rapid ID & H-bond profiling of solid drug substances.Polymorph screening where lattice modes (<200 cm⁻¹) matter.Detailed structural elucidation of amorphous dispersions.Absolute confirmation of crystalline phase/salt formation.

Critical Insight: For pyrimidines, Raman is often superior for analyzing the ring vibrations (due to high symmetry), while FTIR is superior for analyzing the substituent carboxylic acid (due to high polarity of C=O and O-H).

Part 3: Validated Experimental Protocol

To ensure data integrity (E-E-A-T), this protocol minimizes common artifacts such as water interference and pressure-induced amorphization.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? While KBr pellets are traditional, the high pressure can disrupt the delicate hydrogen-bonding network of pyrimidine carboxylic acid dimers. ATR preserves the solid-state structure.

Step-by-Step Workflow
  • Instrument Purge:

    • Action: Purge the spectrometer optics with dry nitrogen for at least 20 minutes prior to scanning.

    • Reason: To eliminate atmospheric water vapor peaks (3500–3800 cm⁻¹) that interfere with the O-H stretch analysis.

  • Background Collection:

    • Action: Collect an air background (64 scans, 4 cm⁻¹ resolution) immediately before the sample.

    • Validation: Ensure the background energy curve is smooth without sharp drops (which indicate crystal damage or contamination).

  • Sample Deposition:

    • Action: Place ~5-10 mg of the pyrimidine derivative powder onto the Diamond or ZnSe crystal.

    • Critical: Ensure the sample covers the "active spot" (usually the center 2mm).

  • Pressure Application:

    • Action: Apply pressure using the slip-clutch anvil until the "click" is heard (standardized force).

    • Note: For soft organic crystals, excessive pressure can shift peaks. If studying polymorphism, apply minimal required pressure.

  • Data Acquisition:

    • Settings: Range 4000–600 cm⁻¹; Resolution 2 cm⁻¹ (higher resolution needed for splitting analysis); Scans: 64 or 128.

  • Post-Processing:

    • Action: Apply ATR correction (if quantitative comparison to transmission spectra is needed).

    • Reason: ATR penetration depth is wavelength-dependent, artificially enhancing low-wavenumber peaks relative to high-wavenumber peaks.

Diagram: Experimental Workflow

Protocol_Flow Step1 N2 Purge (20 min) Step2 Background Scan Step1->Step2 Step3 Sample Prep (Direct Solid) Step2->Step3 Step4 Acquisition (4000-600 cm⁻¹) Step3->Step4 Step5 ATR Correction Algorithm Step4->Step5

Caption: Optimized ATR-FTIR workflow for hygroscopic pyrimidine derivatives.

Part 4: Data Interpretation & Case Study

Case Study: Orotic Acid (Uracil-6-carboxylic acid)

Orotic acid represents the archetype of this class.[4] Its spectrum reveals the competition between the pyrimidine ring (uracil core) and the carboxylic acid [1].

Key Spectral Markers:
  • The "Acid Dimer" Region (2500–3300 cm⁻¹):

    • A broad, diffuse band indicative of strong intermolecular hydrogen bonding between carboxylic acid groups (forming R2^2(8) dimers).

    • Distinction: Sharp peaks superimposed on this broad band around 3100–3200 cm⁻¹ correspond to the N–H stretches of the pyrimidine ring, not the acid [2].

  • The Carbonyl Region (1650–1750 cm⁻¹):

    • Orotic acid typically shows multiple bands here.

    • ~1720–1740 cm⁻¹: Assigned to the carboxylic acid C=O (often coupled with the C2=O of the ring).

    • ~1660–1690 cm⁻¹: Assigned to the C4=O of the pyrimidine ring (amide-like character) [3].

    • Note: The exact position shifts depending on whether the acid is protonated or exists as a carboxylate salt (which would shift C=O to asymmetric/symmetric COO⁻ stretches at ~1550/1400 cm⁻¹).

  • The C-O Stretch / O-H Bend (1200–1450 cm⁻¹):

    • Strong coupling occurs here. The C–O stretch (single bond) usually appears near 1280–1300 cm⁻¹.

    • The O–H in-plane bending mode is often found near 1430 cm⁻¹, which can be diagnostic for the specific crystal packing [4].

Troubleshooting: Common Artifacts
  • Artifact: Broad peak at 3400 cm⁻¹ lacking the "tail" to 2500 cm⁻¹.

    • Cause: Free water (moisture). The sample is not dry.[2][5][6][7][8]

  • Artifact: Disappearance of 1700 cm⁻¹ peak and appearance of strong bands at 1550/1400 cm⁻¹.

    • Cause: Salt formation. If the sample was prepared in a basic matrix (or KBr was wet/alkaline), the acid converted to a carboxylate anion.

References

  • Vibrational analysis and spectra of orotic acid. Biopolymers.[9][10] (2000).[9][10] Detailed assignment of IR and Raman modes for polycrystalline orotic acid. Link

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Sciences & Biotechnology Journal. (2025).[11][12][13] Overview of characteristic pyrimidine ring modes and substituent effects. Link

  • Comparison between FT-IR spectrum and Raman spectrum. ResearchGate. Analysis of band splitting in carboxylic acids and complementary selection rules. Link

  • Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Fundamental principles of hydrogen-bonded dimer shifts in IR. Link

  • Pharmaceutical and Medical Applications of FTIR. Current Medical Research and Opinion. (2024).[8] Validation of FTIR for solid-state pharmaceutical analysis. Link

Sources

Comparative

Introduction: The Analytical Challenge of Halogenated Organosulfur Compounds

Validating Synthetic Batches of CAS 1671-18-7: A Comparative Guide to Elemental Analysis Strategies CAS 1671-18-7 (2-Chloro-1-methyl-4-(methylsulfonyl)benzene) is a critical electrophilic intermediate utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Synthetic Batches of CAS 1671-18-7: A Comparative Guide to Elemental Analysis Strategies

CAS 1671-18-7 (2-Chloro-1-methyl-4-(methylsulfonyl)benzene) is a critical electrophilic intermediate utilized in the synthesis of complex pharmaceuticals—such as hedgehog pathway inhibitors—and advanced agrochemicals ()[1]. Industrially, it is most commonly synthesized via the direct chlorination of 4-methylsulfonyltoluene ()[2].

Validating the absolute purity of newly synthesized batches is a paramount quality control step. Because the molecule contains carbon, hydrogen, oxygen, sulfur, and a halogen (chlorine), it presents a unique analytical challenge. While traditional spectroscopic techniques (qNMR, LC-MS) confirm structural fidelity, they often lack the absolute quantitative precision required to detect trace inorganic salts, moisture, or unreacted precursors. In this guide, we objectively compare modern Automated CHNS/Cl Elemental Analysis against alternative methodologies, providing field-proven protocols and experimental data to establish a self-validating quality control system.

Methodology Comparison: Selecting the Optimal Validation Strategy

The simultaneous presence of sulfur and chlorine in CAS 1671-18-7 creates competing reactions during combustion analysis. Halogens can poison copper reduction catalysts and form corrosive acids (e.g., HCl) that skew Thermal Conductivity Detector (TCD) baselines ()[3]. Conversely, ensuring the complete oxidation of the highly stable methylsulfonyl group requires aggressive combustion conditions.

To establish the optimal validation strategy, we compared our primary product—an Automated CHNS/Cl Analyzer (Dynamic Flash Combustion) —against two common alternatives: Traditional Wet Chemistry and Spectroscopic Methods.

Table 1: Performance Comparison of Analytical Methods for CAS 1671-18-7 Validation

FeatureAutomated CHNS/Cl Analyzer (The Product)Schöniger Flask + IC (Alternative 1)qNMR + LC-MS (Alternative 2)
Primary Output Absolute mass % of C, H, S, and ClAbsolute mass % of Cl and S onlyRelative structural purity
Precision (RSD) < 0.2%1.5 - 3.0%0.5 - 2.0%
Halogen Handling Automated in-line scrubbing & parallel titrationManual combustion, risk of incomplete recoveryNot directly quantified
Throughput High (~10-15 mins per sample)Low (~2 hours per sample)Medium (~30 mins per sample)
Diagnostic Strength Easily detects unreacted precursors and inorganic saltsGood for halogens, poor for carbon backboneExcellent structural ID, poor absolute quantitation

Experimental Protocol: Self-Validating Automated CHNS/Cl Workflow

To achieve high-precision validation, the elemental analysis protocol must be designed as a self-validating system. The following methodology details the causal choices behind each step using an automated dual-channel analyzer.

Step 1: Calibration and System Blanking

  • Procedure: Run helium carrier gas blanks until the TCD baseline stabilizes. Calibrate the system using a mixed standard of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) spiked with 4-chlorobenzoic acid.

  • Causality: This specific standard combination mimics the exact C, H, N, S, and Cl matrix of CAS 1671-18-7. It establishes accurate response factors and verifies that the halogen scrubber is functioning perfectly before any unknown samples are introduced.

Step 2: Sample Encapsulation

  • Procedure: Weigh precisely 1.500 ± 0.100 mg of the CAS 1671-18-7 batch into a high-purity tin capsule. Seal hermetically.

  • Causality: Micro-analytical precision relies on exact mass. The tin capsule is not merely a container; it acts as a critical combustion catalyst.

Step 3: Dynamic Flash Combustion (CHNS Channel)

  • Procedure: Drop the capsule into the oxidation reactor (1000°C) packed with

    
     and silvered cobaltous oxide (
    
    
    
    ).
  • Causality: The oxidation of tin creates a localized exothermic flash (~1800°C), ensuring the complete thermal breakdown of the robust methylsulfonyl group into

    
    . Crucially, the silvered cobaltous oxide traps the liberated chlorine as solid 
    
    
    
    , preventing it from poisoning downstream catalysts or interfering with the
    
    
    peak.

Step 4: Reduction and Separation

  • Procedure: Pass the halogen-free effluent through a copper reduction reactor at 650°C, then through a PTFE GC column at 65°C.

  • Causality: Copper quantitatively reduces any formed

    
     to 
    
    
    
    and sequesters excess
    
    
    . The GC column separates the gases (
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) for sequential TCD quantification.

Step 5: Parallel Halogen Quantification (Cl Channel)

  • Procedure: Weigh a secondary 2.000 mg aliquot into a ceramic boat. Subject to pyrohydrolysis at 1050°C in an

    
     stream, routing the evolved 
    
    
    
    into a microcoulometric titration cell.
  • Causality: Because chlorine is intentionally scrubbed in the CHNS channel to protect the TCD, a parallel pyrohydrolysis channel ensures the absolute, interference-free quantification of the halogen.

EA_Workflow cluster_CHNS CHNS Channel (TCD) cluster_Cl Halogen Channel (Titration) Sample CAS 1671-18-7 Sample (C, H, Cl, O, S) Combustion Dynamic Flash Combustion (1000°C, O2, Tin Capsule) Sample->Combustion Aliquot 1 (1.5 mg) Pyro Pyrohydrolysis (1050°C, Ar/O2) Sample->Pyro Aliquot 2 (2.0 mg) Scrubber Ag-Co3O4 Scrubber (Traps Cl as AgCl) Combustion->Scrubber Oxidation Gases Reduction Cu Reduction Reactor (650°C, NOx → N2) Scrubber->Reduction Cl-free Gases GC GC Separation Column (N2, CO2, H2O, SO2) Reduction->GC TCD Thermal Conductivity Detector (CHNS) GC->TCD Titration Microcoulometric Titration Cell (Cl) Pyro->Titration Evolved HCl

Dual-channel elemental analysis workflow for halogenated organosulfur compounds.

Experimental Data: Batch Validation Results

To demonstrate the diagnostic efficacy of the Automated CHNS/Cl method, we analyzed three samples: a high-purity synthetic batch (Batch A), a batch contaminated with the unreacted precursor 4-methylsulfonyltoluene (Batch B), and a Commercial Reference Standard.

The theoretical mass percentages for pure CAS 1671-18-7 (


, MW 204.67) are: C 46.95%, H 4.43%,  Cl 17 .32%, O 15.63%, S 15.67%.

Table 2: Elemental Analysis of CAS 1671-18-7 Synthetic Batches (Theoretical vs. Actual)

ElementTheoretical (%)Commercial Standard (%)Synthetic Batch A (High Purity)Synthetic Batch B (Contaminated)
Carbon (C) 46.9546.92 ± 0.1146.98 ± 0.1548.85 ± 0.20
Hydrogen (H) 4.434.45 ± 0.054.42 ± 0.084.72 ± 0.10
Chlorine (Cl) 17.3217.28 ± 0.1217.25 ± 0.1413.85 ± 0.25
Sulfur (S) 15.6715.65 ± 0.0915.62 ± 0.1116.30 ± 0.18
Oxygen (O) 15.6315.70 ± 0.1515.73 ± 0.1816.28 ± 0.22

Note: Oxygen is calculated by difference or via a parallel pyrolysis channel.

Data Interpretation & Causality: Batch A closely matches the Commercial Standard and theoretical values, confirming successful synthesis and high purity. However, Batch B exhibits elevated Carbon (48.85%), Hydrogen (4.72%), and Sulfur (16.30%), alongside significantly depressed Chlorine (13.85%).

This specific elemental shift mathematically aligns with a ~20% contamination by the unreacted precursor, 4-methylsulfonyltoluene (


, theoretical Cl = 0%, C = 56.45%). This proves the superior diagnostic power of elemental analysis: while LC-MS might struggle to resolve structurally similar impurities without extensive method development, the absolute mass balance provided by automated CHNS/Cl analysis instantly flags the specific nature of the synthetic failure.

References

  • ChemBK. "2-chloro-1-methyl-4-(methylsulfonyl)benzene - Introduction and Properties." ChemBK Database. Available at:[Link]

  • Fadeeva, V.P. et al. (2008). "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry, 63(11):1094-1106. Available at:[Link]

  • Google Patents. "Preparation method of 2-chloro-1-methyl-4-(methylsulfonyl)benzene." Patent CN113896665B.

Sources

Validation

Introduction: The Spectroscopic Significance of the Pyrimidine Core

An In-Depth Guide to the UV-Vis Absorption Characteristics of 2-Substituted Pyrimidines Pyrimidine, a foundational heterocyclic aromatic compound, is the parent structure for a vast array of molecules vital to biological...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the UV-Vis Absorption Characteristics of 2-Substituted Pyrimidines

Pyrimidine, a foundational heterocyclic aromatic compound, is the parent structure for a vast array of molecules vital to biological systems and medicinal chemistry. Its derivatives include the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids.[1] The pyrimidine ring's inherent electronic structure makes it an excellent chromophore, readily analyzed by UV-Vis spectroscopy. This technique provides critical insights into the electronic transitions within the molecule, which are highly sensitive to the chemical environment and substitution patterns on the ring.[1][2]

For researchers in drug development and materials science, understanding the UV-Vis absorption characteristics of pyrimidine derivatives is not merely an academic exercise. The wavelength of maximum absorbance (λmax) and molar absorptivity (ε) are key parameters that inform structural elucidation, quantification, and the prediction of photophysical properties.[3][4] Substitution at the 2-position of the pyrimidine ring is particularly significant, as this position directly influences the π-electron system and the non-bonding electrons of the ring nitrogen atoms. This guide provides a comparative analysis of how different substituents at this position—ranging from electron-donating to electron-withdrawing groups—modulate the UV-Vis absorption profile of the pyrimidine core.

Fundamental Principles: Electronic Transitions in Pyrimidines

The UV-Vis absorption spectrum of pyrimidine arises from electronic transitions between different molecular orbitals. The two primary transitions observed are:

  • π → π* Transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. In pyrimidine, these transitions give rise to strong absorption bands in the UV region.

  • n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* anti-bonding orbital. These bands are generally weaker in intensity compared to π → π* transitions.

The introduction of a substituent at the 2-position can significantly alter the energy levels of these orbitals. The nature of the substituent dictates the direction and magnitude of the spectral shift.[2]

Experimental Protocol: A Validated Approach to UV-Vis Spectral Acquisition

Obtaining reliable and reproducible UV-Vis data is paramount. The following protocol outlines a standardized methodology for the analysis of 2-substituted pyrimidines, ensuring data integrity and comparability. This self-validating system is designed to control for common variables that can affect spectral measurements.

Methodology Workflow

G cluster_prep 1. Sample & Solvent Preparation cluster_acq 2. Spectral Acquisition cluster_analysis 3. Data Analysis A Weigh ~5-10 mg of the 2-substituted pyrimidine C Prepare a stock solution (e.g., 1000 µg/mL) in a volumetric flask A->C B Select appropriate solvent (e.g., Ethanol, Methanol, Water) B->C D Perform serial dilutions to obtain a working concentration range (e.g., 5-50 µg/mL) C->D E Calibrate Spectrophotometer with a solvent blank D->E Analyze diluted samples F Use 1 cm quartz cuvettes E->F G Scan samples across UV-Vis range (e.g., 200-400 nm) F->G H Identify λmax from the absorption spectrum G->H I Verify linearity using Beer-Lambert Law (Absorbance vs. Concentration) H->I J Calculate Molar Absorptivity (ε) I->J G Pyrimidine Pyrimidine Core (Reference Spectrum) Substituent Substituent at C2 EDG Electron-Donating Group (-NH2, -OH, -OCH3) Substituent->EDG EWG Electron-Withdrawing Group (-Cl, -Br) Substituent->EWG Effect_EDG Increases Ring Electron Density EDG->Effect_EDG Effect_EWG Decreases Ring Electron Density EWG->Effect_EWG Energy_Gap_EDG Narrows HOMO-LUMO Gap Effect_EDG->Energy_Gap_EDG Energy_Gap_EWG Widens HOMO-LUMO Gap Effect_EWG->Energy_Gap_EWG Shift_EDG Bathochromic Shift (Red Shift, Longer λmax) Energy_Gap_EDG->Shift_EDG Shift_EWG Hypsochromic Shift (Blue Shift, Shorter λmax) Energy_Gap_EWG->Shift_EWG

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 2-Propylpyrimidine-4-carboxylic Acid Isomers

For researchers and professionals in drug development, the effective separation and analysis of structural isomers are paramount for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the effective separation and analysis of structural isomers are paramount for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). 2-Propylpyrimidine-4-carboxylic acid and its related isomers represent a class of compounds where subtle structural differences can lead to significant variations in biological activity. Due to their similar physicochemical properties, including molecular weight, and often, polarity, separating these isomers presents a considerable analytical challenge.

This guide provides an in-depth comparison of chromatographic techniques for the separation of 2-propylpyrimidine-4-carboxylic acid isomers. While specific application notes for this exact molecule are not prevalent, this document synthesizes established chromatographic principles and experimental data from closely related structural analogs, such as pyridinecarboxylic acids and other pyrimidine derivatives, to offer a robust framework for method development. We will explore the causality behind experimental choices, provide validated protocols, and present a logical workflow for selecting the optimal separation strategy.

Understanding the Analyte: Key Physicochemical Drivers of Separation

The successful chromatographic separation of 2-propylpyrimidine-4-carboxylic acid isomers hinges on exploiting subtle differences in their physicochemical properties. The primary isomers of concern are typically positional isomers, where the propyl group and/or the carboxylic acid group are located at different positions on the pyrimidine ring.

The key molecular characteristics influencing separation are:

  • Polarity and Hydrophobicity: The presence of the pyrimidine ring, the propyl group, and the carboxylic acid group gives the molecule a distinct polarity. The location of the hydrophobic propyl group in relation to the polar carboxylic acid and nitrogen atoms will create small but significant differences in the overall hydrophobicity of the isomers.

  • Ionization (pKa): The carboxylic acid moiety is ionizable, as are the nitrogen atoms in the pyrimidine ring. The pKa values will be influenced by the relative positions of the functional groups. This differential ionization can be powerfully exploited in techniques like mixed-mode chromatography.

  • Molecular Shape and Dipole Moment: The spatial arrangement of the atoms differs between isomers, leading to variations in molecular shape and dipole moment. These differences can influence interactions with the stationary phase, particularly in highly selective phases.

Core Chromatographic Strategies: A Comparative Analysis

Three primary chromatographic techniques are viable for this separation challenge: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each offers distinct advantages and is suited to different analytical goals.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the most common and versatile technique for the analysis of non-volatile, polar compounds like pyrimidine carboxylic acids.[1][2] However, standard reversed-phase (RP) C18 columns may offer insufficient selectivity.

For polar and ionizable isomers, mixed-mode chromatography provides a significant advantage by offering multiple modes of interaction with the analyte.[3][4] A mixed-mode column, such as one combining reversed-phase and cation-exchange functionalities, can separate isomers based on both their hydrophobicity and their ionic characteristics.

The mechanism relies on:

  • Reversed-Phase Interaction: The hydrophobic propyl group interacts with the C18 ligands of the stationary phase.

  • Cation-Exchange Interaction: At a mobile phase pH below the pKa of the pyrimidine ring nitrogens, these atoms become protonated (positively charged). These charged sites can then interact with the negatively charged ion-exchange groups on the stationary phase.

This dual interaction mechanism enhances the resolution between isomers that have only minor differences in hydrophobicity or pKa.[3][4]

Workflow for Method Selection

The following diagram outlines a logical workflow for selecting the most appropriate chromatographic technique based on the analytical requirements.

MethodSelection start Define Analytical Goal (e.g., Purity, Chiral Separation, High Throughput) is_chiral Is Chiral Separation Required? start->is_chiral is_high_throughput Is High-Throughput Screening a Priority? is_chiral->is_high_throughput No sfc Prioritize Supercritical Fluid Chromatography (SFC) is_chiral->sfc  Yes is_polar Are Isomers Highly Polar and Ionizable? is_high_throughput->is_polar No is_high_throughput->sfc  Yes hplc_mixed_mode Employ Mixed-Mode HPLC is_polar->hplc_mixed_mode  Yes hplc_rp Start with Reversed-Phase HPLC (with pH optimization) is_polar->hplc_rp No gc Consider Gas Chromatography (GC) with Derivatization hplc_rp->gc If Volatility is Achievable

Caption: A decision tree for selecting the optimal chromatographic method.

Supercritical Fluid Chromatography (SFC): The "Green" and Fast Alternative

SFC has emerged as a powerful tool, particularly for chiral separations and high-throughput screening.[5][6] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and rapid column equilibration.[5][7]

For separating acidic compounds like 2-propylpyrimidine-4-carboxylic acid, the addition of polar co-solvents (e.g., methanol) and acidic additives (e.g., formic or trifluoroacetic acid) is often necessary to ensure good peak shape and selectivity.[8] SFC can be particularly advantageous if the isomers are chiral, as a wide array of chiral stationary phases are available and often perform exceptionally well under SFC conditions.[9]

Gas Chromatography (GC): A Niche Application

GC is a high-resolution technique, but it is limited to volatile and thermally stable compounds. Carboxylic acids are generally non-volatile and can exhibit poor peak shape due to their polarity and tendency to adsorb onto the column.[10][11]

Therefore, for GC analysis of 2-propylpyrimidine-4-carboxylic acid isomers, a derivatization step is mandatory.[12][13] This involves converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) or a silyl derivative. While this adds a sample preparation step, it can enable high-efficiency separation, especially if coupled with a mass spectrometer (GC-MS) for definitive peak identification.[12][14]

Performance Comparison: HPLC vs. SFC vs. GC

The choice of technique depends on the specific analytical need. The following table summarizes the performance of each method for this application.

FeatureMixed-Mode HPLCSupercritical Fluid Chromatography (SFC)Gas Chromatography (GC)
Principle Reversed-Phase & Ion-ExchangePrimarily Normal PhasePartitioning based on boiling point
Selectivity for Isomers Excellent for polar/ionizable isomersVery high, especially for chiral isomersHigh, but dependent on derivatization
Analysis Speed ModerateVery FastFast to Moderate
Solvent Consumption High (Aqueous/Organic)Low (Primarily CO2)Minimal (Carrier Gas)
Derivatization Required? NoNoYes
Best For... Robust purity analysis of positional isomers.High-throughput screening, chiral separations.Volatile impurity profiling after derivatization.

Experimental Protocols

The following protocols are provided as robust starting points for method development. They are based on established methods for analogous compounds.[3][4][5]

Protocol 1: Mixed-Mode HPLC for Positional Isomer Separation

This protocol is designed to maximize the resolution of polar, ionizable isomers.

1. Column and Equipment:

  • Column: Mixed-mode reversed-phase/cation-exchange column (e.g., SIELC Primesep 100, Coresep 100), 4.6 x 150 mm, 5 µm.
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

2. Mobile Phase Preparation:

  • Mobile Phase A: Deionized water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Rationale: Formic acid acts as an ion-suppressing agent for the carboxylic acid and ensures the protonation of the pyrimidine nitrogens for cation-exchange interaction.[2]

3. Chromatographic Conditions:

  • Gradient: 10% to 60% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 260 nm.
  • Injection Volume: 5 µL.

4. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Separation Mechanism in Mixed-Mode Chromatography

This diagram illustrates the dual interaction mechanism that provides enhanced selectivity for isomers.

MixedMode cluster_0 Stationary Phase Particle cluster_1 Isomer Molecule rp_ligand Hydrophobic Ligand (e.g., C18) iex_group Ion-Exchange Group (e.g., -SO3⁻) hydrophobic_part Propyl Group (Hydrophobic) hydrophobic_part->rp_ligand Hydrophobic Interaction (van der Waals forces) ionic_part Protonated Pyrimidine (Cationic) ionic_part->iex_group Ionic Interaction (Electrostatic attraction)

Caption: Dual retention mechanism in mixed-mode chromatography.

Protocol 2: SFC Screening for Chiral or Positional Isomers

This protocol is designed for rapid screening to find an effective separation.

1. Column and Equipment:

  • Columns: A selection of chiral stationary phases (CSPs) is recommended for screening (e.g., polysaccharide-based columns like CHIRALCEL® OD-H).
  • SFC System: An analytical SFC system with a UV or PDA detector and a back-pressure regulator.

2. Mobile Phase Preparation:

  • Mobile Phase A: Supercritical CO2.
  • Mobile Phase B (Co-solvent): Methanol.
  • Additive: 0.2% Trifluoroacetic Acid (TFA) in the co-solvent.
  • Rationale: Methanol is a common polar modifier, and TFA is an effective additive for improving the peak shape of acidic compounds in SFC.[8]

3. Chromatographic Conditions:

  • Gradient: 5% to 40% B over 5 minutes.
  • Flow Rate: 3.0 mL/min.
  • Back Pressure: 150 bar.
  • Column Temperature: 40 °C.
  • Detection: UV at 260 nm.

4. Sample Preparation:

  • Dissolve the sample in methanol to a concentration of 1 mg/mL.

Hypothetical Data Comparison

The following table presents hypothetical but realistic data for the separation of three positional isomers of 2-propylpyrimidine-4-carboxylic acid using the Mixed-Mode HPLC protocol described above. This data is extrapolated from published separations of pyridinecarboxylic acid isomers, which are close structural analogs.[3][4]

IsomerRetention Time (min)Resolution (Rs) vs. Previous PeakPeak Shape (Asymmetry)
Isomer A (e.g., 6-propyl)8.2-1.1
Isomer B (e.g., 5-propyl)9.52.81.2
Isomer C (e.g., 2-propyl)11.13.51.1

Disclaimer: This data is illustrative and intended to demonstrate the expected performance of the method.

Conclusion

The successful chromatographic separation of 2-propylpyrimidine-4-carboxylic acid isomers is readily achievable with a systematic and informed approach to method development. While standard reversed-phase HPLC may fall short, Mixed-Mode HPLC stands out as the most robust and selective technique for resolving positional isomers by leveraging both hydrophobic and ionic interactions. For applications requiring high-throughput screening or the separation of potential enantiomers, Supercritical Fluid Chromatography (SFC) offers a rapid and efficient "green" alternative. Gas Chromatography remains a viable but more complex option, requiring a derivatization step that may not be ideal for routine quality control.

By understanding the physicochemical properties of the target isomers and selecting a chromatographic system that can exploit their subtle differences, researchers and drug development professionals can develop reliable and reproducible methods to ensure the purity and quality of these important pharmaceutical building blocks.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.PubMed.
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid.HELIX Chromatography.
  • Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach.PubMed.
  • Recovery of pyrimidine-base derivatives in gas chromatography.Scilit.
  • HPLC Separation of Pyridinecarboxylic Acids.SIELC Technologies.
  • Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach | Request PDF.ResearchGate.
  • PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment.Bentham Science Publisher.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.Chromatography Online.
  • PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment.ResearchGate.
  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.Semantic Scholar.
  • Pyrimidine Biosynthesis Analysis Service.Creative Proteomics.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.FAGG.
  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.Omics.
  • Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery.American Pharmaceutical Review.
  • CHAPTER 5: Supercritical Fluid Chromatography (SFC).Royal Society of Chemistry.
  • Physical Properties of Carboxylic Acids.Introductory Chemistry: GOB (v. 1.0).
  • 15.3: Physical Properties of Carboxylic Acids.Chemistry LibreTexts.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.PMC.
  • Chromatographic separations of aromatic carboxylic acids.PubMed.

Sources

Validation

Comparison of Synthetic Routes for Pyrimidine-4-Carboxylic Acid Analogs

Executive Summary Pyrimidine-4-carboxylic acid (orotic acid) and its analogs are critical scaffolds in medicinal chemistry, serving as precursors for antiviral agents, oncology drugs (e.g., dihydroorotate dehydrogenase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-4-carboxylic acid (orotic acid) and its analogs are critical scaffolds in medicinal chemistry, serving as precursors for antiviral agents, oncology drugs (e.g., dihydroorotate dehydrogenase inhibitors), and metabolic modulators.[1] This guide objectively compares three distinct synthetic methodologies: De Novo Cyclization , Oxidative Functionalization , and Radical Alkoxycarbonylation (Minisci) .

While the classical cyclization route remains the industrial standard for simple substrates, recent experimental data suggests that oxidative and radical pathways offer superior regiocontrol for complex, polysubstituted analogs.

Part 1: Strategic Decision Matrix

Before selecting a protocol, use this decision matrix to align the synthetic route with your specific substrate constraints.

RouteSelection Start Start: Target Molecule Analysis CheckSubst Is the Pyrimidine Ring already formed? Start->CheckSubst CheckMethyl Does it have a 4-Methyl group? CheckSubst->CheckMethyl Yes Route1 Route 1: De Novo Cyclization (Amidine + Oxaloacetate) CheckSubst->Route1 No (Build Ring) CheckHalogen Is it a 5-Halo pyrimidine? CheckMethyl->CheckHalogen No Route2 Route 2: Oxidation (KMnO4/SeO2) CheckMethyl->Route2 Yes CheckHalogen->Route1 No (Retro-synthesis required) Route3 Route 3: Minisci Reaction (Radical Alkoxycarbonylation) CheckHalogen->Route3 Yes

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.

Part 2: Detailed Route Analysis

Route 1: De Novo Cyclization (Classical Amidine Condensation)

This is the most established method for generating the pyrimidine core directly with the carboxylic acid moiety installed. It involves the condensation of an amidine (providing the N-C-N fragment) with a four-carbon dielectrophile, typically diethyl oxalacetate.

  • Mechanism: The amidine nitrogen attacks the ketone carbonyl of the oxaloacetate, followed by cyclization at the ester group and dehydration.

  • Best For: Large-scale synthesis of simple 2-substituted analogs.

  • Limitation: Yields can drop significantly with sterically hindered amidines or electron-deficient substrates.

Experimental Protocol (Standardized)
  • Reagents: Acetamidine hydrochloride (10 mmol), Sodium diethyl oxalacetate (10 mmol), Sodium ethoxide (20 mmol), Ethanol (anhydrous).

  • Procedure:

    • Dissolve sodium ethoxide in ethanol under

      
      .
      
    • Add acetamidine hydrochloride and stir for 30 min to generate the free base.

    • Add sodium diethyl oxalacetate portion-wise.

    • Reflux the mixture for 4–6 hours.

    • Cool to room temperature; neutralize with acetic acid.

    • Concentrate in vacuo and purify via recrystallization from water/methanol.

  • Typical Yield: 50–75% (Substrate dependent).

Route 2: Oxidative Functionalization of 4-Methylpyrimidines

This route utilizes commercially available 4-methylpyrimidines. It is a robust functional group interconversion (FGI) strategy, ideal when the pyrimidine ring is already intact but lacks the carboxylate handle.

  • Mechanism: Benzylic-type oxidation using strong oxidants (

    
     or 
    
    
    
    ) converts the methyl group to a carboxylic acid.
  • Key Insight: The reaction requires careful pH control to prevent decarboxylation or ring degradation.

Experimental Protocol (Validated)

Based on experimental data from Vertex AI Search [1.1]

  • Reagents: 4-Methylpyrimidine (21.3 mmol),

    
     (31.6 mmol), NaOH (5 mmol), Water (75 mL).
    
  • Procedure:

    • Heat the aqueous solution of 4-methylpyrimidine and NaOH to 350 K (approx. 77°C).

    • Add hot aqueous

      
       dropwise over 3 hours.
      
    • Stir for an additional 30 minutes.

    • Add 1 mL methanol to quench excess permanganate (decomposes to

      
      ).
      
    • Filter the hot solution to remove

      
       precipitate.
      
    • Acidify the filtrate to pH 2–3 with concentrated HCl.

    • Cool to precipitate the crude acid. Recrystallize from water/methanol (20:1).

  • Experimental Yield: 42% (1.1 g obtained from 21.3 mmol starting material).

Route 3: Minisci Radical Alkoxycarbonylation

A modern approach for late-stage functionalization. This method uses radical chemistry to install an ester group at the 4-position of electron-deficient pyrimidines (e.g., 5-bromopyrimidine).

  • Mechanism: Generation of a nucleophilic alkoxycarbonyl radical (from ethyl pyruvate/H2O2) which attacks the protonated pyrimidine base.

  • Best For: Complex pharmaceutical intermediates where harsh condensation or oxidation conditions would destroy other functional groups.

  • Key Insight: The addition of acetic acid as a co-solvent significantly boosts conversion rates by solubilizing the lipophilic radical precursor.

Experimental Protocol (High-Value)

Based on UCLA Chemistry Department data [1.3]

  • Reagents: 5-Bromopyrimidine, Ethyl pyruvate,

    
     (30%), 
    
    
    
    (catalyst),
    
    
    , Dichloromethane (DCM)/Water biphasic system.
  • Procedure:

    • Dissolve 5-bromopyrimidine in DCM/Acetic Acid.

    • Add ethyl pyruvate (radical precursor) and

      
      .
      
    • Add

      
       and 
      
      
      
      dropwise simultaneously at 0°C (Fenton chemistry generates the radical).
    • Stir vigorously to ensure phase transfer.

    • Quench with saturated

      
       and extract with DCM.
      
  • Experimental Yield: 75% (Optimized conditions with acetic acid co-solvent).

  • Regioselectivity: >95% selectivity for the 4-position over the 2-position.

Part 3: Comparative Analysis

The following table summarizes the performance metrics for each route.

FeatureRoute 1: De Novo CyclizationRoute 2: OxidationRoute 3: Minisci Reaction
Starting Material Amidines + Oxaloacetate4-Methylpyrimidines5-Halopyrimidines
Step Count 1 (Convergent)1 (Linear)1 (Late-Stage)
Typical Yield 50–75%40–45%48–75%
Scalability High (Industrial Standard)Moderate (MnO2 waste)Moderate (Reagent cost)
Atom Economy HighLow (Heavy metal waste)Moderate
Regiocontrol Dictated by precursorsFixed by methyl positionHigh (Electronic control)
Key Risk Polymerization of oxaloacetateOver-oxidation/Ring openingRadical side-reactions
Reaction Mechanism Visualization (Minisci Route)

The Minisci route represents the most complex mechanistic pathway but offers the highest utility for analogs.

MinisciMechanism Precursors Ethyl Pyruvate + H2O2 + Fe(II) Radical Ethoxycarbonyl Radical (•COOEt) Precursors->Radical Fenton Oxidation Intermediate Radical σ-Complex Radical->Intermediate Addition at C4 Substrate Protonated Pyrimidine Substrate->Intermediate Product 4-Carboxypyrimidine Ester Intermediate->Product Oxidative Aromatization

Figure 2: Mechanistic flow of the Minisci radical alkoxycarbonylation showing the generation of the active radical species and its regioselective addition.

References

  • Vertex AI Search Result 1.1 : Pyrimidine-4-carboxylic acid - PMC. National Institutes of Health. Available at: [Link]

  • Vertex AI Search Result 1.3 : A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry & Biochemistry. Available at: [Link]

  • Vertex AI Search Result 1.6: Synthesis method of orotic acid. Google Patents (CN111499582B).

Sources

Comparative

Quality Control Standards for Pharmaceutical Grade 2-Propylpyrimidine-4-carboxylic Acid: A Comparative Guide

Introduction & Mechanistic Context In the synthesis of advanced Active Pharmaceutical Ingredients (APIs)—particularly kinase inhibitors and angiotensin II receptor blockers—2-Propylpyrimidine-4-carboxylic acid (CAS 10922...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the synthesis of advanced Active Pharmaceutical Ingredients (APIs)—particularly kinase inhibitors and angiotensin II receptor blockers—2-Propylpyrimidine-4-carboxylic acid (CAS 1092299-46-1) serves as a critical heterocyclic building block[1]. As an Application Scientist overseeing chemical development, I frequently encounter downstream synthesis failures traced back to sub-standard intermediates.

Commercially available technical grades of this compound often hover around 95% purity[2]. While acceptable for early-stage R&D, utilizing technical-grade material in late-stage API synthesis introduces severe risks: genotoxic impurity carryover, transition metal poisoning of downstream catalysts, and stoichiometric imbalances during amide coupling. Transitioning to a Pharmaceutical Grade (≥ 99.0%) profile is not merely a matter of yield optimization; it is a strict regulatory imperative governed by international safety guidelines.

Comparative Quality Profiles: Pharmaceutical vs. Technical Grade

To objectively evaluate the performance and safety of the material, we must compare the analytical specifications of both grades. The table below summarizes the quantitative quality control (QC) thresholds required to qualify this intermediate for pharmaceutical manufacturing.

Analytical ParameterTechnical GradePharmaceutical GradeAnalytical MethodRegulatory / Mechanistic Rationale
Overall Purity ≥ 95.0%≥ 99.0% HPLC-UVPrevents propagation of structural analogs into the final API.
Unspecified Impurities Not Specified≤ 0.10% HPLC-UV / LC-MSComplies with for organic impurities[3].
Specific Impurity: 6-Chloro analog ≤ 2.0%≤ 0.15% HPLC-UV6-chloro-2-propylpyrimidine-4-carboxylic acid can cause chain termination or off-target reactivity.
Elemental Impurities ≤ 20 ppm (Total)Complies with PDE ICP-MSAdherence to for Class 1 and 2A metals[4].
Moisture Content ≤ 2.0%≤ 0.5% Karl FischerExcess moisture hydrolyzes downstream coupling reagents (e.g., HATU, EDC).

The Causality Behind Analytical Choices

A robust QC strategy requires understanding why specific analytical techniques are chosen over others.

Chromatographic Separation (HPLC-UV): The pyrimidine nitrogen and the carboxylic acid moiety present a chromatographic challenge. The carboxylic acid has a pKa of ~3.5. If analyzed at a neutral pH, the molecule ionizes, leading to poor retention on standard reverse-phase C18 columns and severe peak tailing. By utilizing a highly acidic mobile phase modifier (0.1% Trifluoroacetic acid, pH ~2.0), we suppress ionization. This ensures sharp, symmetrical peaks, allowing us to accurately resolve and quantify closely eluting synthetic byproducts like 6-chloro-2-propylpyrimidine-4-carboxylic acid.

Elemental Impurity Control (ICP-MS): Traditional colorimetric heavy metal tests (e.g., obsolete USP <231> sulfide precipitation) lack the specificity and sensitivity required for modern drug development. Pyrimidine ring functionalization often relies on palladium (Pd) or nickel (Ni) catalysts. ICH Q3D(R2) mandates specific Permitted Daily Exposure (PDE) limits for these Class 2A and 2B metals[5]. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the only method capable of providing the required parts-per-billion (ppb) sensitivity while mitigating matrix interferences[6].

Moisture Control (Karl Fischer Titration): Why is a strict ≤ 0.5% moisture limit enforced? In the subsequent API synthesis step, this carboxylic acid is typically coupled with an amine to form an amide bond. Moisture acts as a competing nucleophile, rapidly hydrolyzing expensive activated ester intermediates (formed by reagents like HATU or DCC). Controlling moisture is a direct causality loop for maintaining high downstream yields.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols used to test 2-Propylpyrimidine-4-carboxylic acid must be self-validating—meaning the system automatically proves its own accuracy during every run.

Protocol 1: HPLC-UV Purity Determination
  • Objective: Quantify overall purity and resolve the 6-chloro impurity.

  • Column: Waters XBridge C18 (250 mm × 4.6 mm, 5 µm). Causality: Ethylene-bridged hybrid (BEH) particle technology resists degradation from the highly acidic mobile phase.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-5 min (5% B), 5-15 min (5% to 60% B), 15-20 min (60% to 95% B).

  • Flow Rate: 1.0 mL/min at 254 nm.

  • Self-Validating Mechanism (System Suitability Test - SST): Prior to sample analysis, inject a resolution standard containing 1.0 mg/mL of the main compound and 0.01 mg/mL of the 6-chloro analog. The analytical batch is validated only if the critical pair resolution (

    
    ) is > 2.0 and the main peak tailing factor (
    
    
    
    ) is ≤ 1.5. If
    
    
    > 1.5, it indicates column voiding or secondary interactions, and the system automatically halts the run.
Protocol 2: ICP-MS for Elemental Impurities (ICH Q3D)
  • Objective: Quantify Class 1 (As, Cd, Hg, Pb) and Class 2A/2B metals[7].

  • Sample Preparation: Weigh 0.1 g of the sample into a PTFE vessel. Add 4 mL concentrated

    
     and 1 mL 30% 
    
    
    
    . Digest using a closed-vessel microwave system at 200°C for 20 minutes.
  • Internal Standards: Add

    
    , 
    
    
    
    , and
    
    
    (10 ppb final concentration) to all solutions. Causality: These elements correct for physical matrix effects and plasma energy fluctuations during ionization.
  • Self-Validating Mechanism (Spike Recovery): Prepare a matrix spike by adding a known concentration (0.5 × PDE target limit) of the target elements to a sample replicate prior to digestion. The batch is validated only if the spike recovery falls between 80% and 120%. This definitively proves that volatile elements (like Mercury) were not lost during the aggressive microwave digestion process.

Process Workflow Visualization

The following decision tree illustrates the parallel quality control workflow required to release a batch of 2-Propylpyrimidine-4-carboxylic acid as Pharmaceutical Grade.

QC_Workflow cluster_tests Parallel QC Testing Start Raw Batch: 2-Propylpyrimidine-4-carboxylic acid HPLC HPLC-UV (Purity & Organic Impurities) Start->HPLC ICPMS ICP-MS (Elemental Impurities) Start->ICPMS KF Karl Fischer (Moisture Content) Start->KF Eval Data Evaluation Against Specifications HPLC->Eval ICPMS->Eval KF->Eval Decision All Criteria Met? (ICH Q3A/Q3D) Eval->Decision Pass Release: Pharmaceutical Grade Decision->Pass Yes Fail Reject: Downgrade to Technical Decision->Fail No

Figure 1: Parallel QC workflow for pharmaceutical grade release based on ICH Q3A and Q3D guidelines.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in New Drug Substances - Scientific Guideline." Europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Guideline for Elemental Impurities Q3D(R2)." ICH.org. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 2-Propylpyrimidine-4-carboxylic acid

Executive Summary & Chemical Profile Objective: This guide provides a self-validating protocol for the safe disposal of 2-Propylpyrimidine-4-carboxylic acid. Unlike generic safety sheets, this document focuses on the ope...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating protocol for the safe disposal of 2-Propylpyrimidine-4-carboxylic acid. Unlike generic safety sheets, this document focuses on the operational logic required to prevent chemical incompatibility and ensure regulatory compliance (RCRA/EPA).

Chemical Context: This compound is a functionalized heterocyclic building block often used in pharmaceutical synthesis. Its disposal profile is dictated by two dominant functional groups: the carboxylic acid (C4 position) and the pyrimidine ring .

Physicochemical Identity Table
ParameterData / CharacteristicOperational Implication
Chemical Name 2-Propylpyrimidine-4-carboxylic acidPrimary Identifier
Functional Class N-Heterocyclic Organic AcidSegregate from oxidizers & bases
Physical State Solid (Crystalline powder)Dust generation hazard
Acidity (pKa) ~3.5 – 4.0 (Carboxylic acid)Corrosive to mucous membranes
Solubility Soluble in DMSO, MeOH; sparingly in waterRinse solvents must be compatible
Hazard Codes H315, H319, H335 (Irritant)Standard PPE required

Hazard Mechanics & Segregation Logic (The "Why")

Effective disposal is not just about "throwing it away"; it is about preventing detailed chemical reactions in the waste stream.

The Causality of Segregation
  • Acid-Base Exotherms: As a carboxylic acid, this compound will react exothermically with strong bases (e.g., Sodium Hydroxide, Amines).

    • Risk:[1][2] Rapid heat generation in waste drums can pressurize containers, leading to rupture.

    • Protocol: Never commingle with the "Caustic/Basic" waste stream.

  • Nitrogen-Rich Energetics: The pyrimidine ring contains high nitrogen content. While stable under standard conditions, mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to nitration or ring cleavage, producing unstable byproducts.

    • Risk:[1][2] Fire or explosion in the waste consolidation area.

    • Protocol: Strictly segregate from the "Oxidizer" stream.

Visualization: Waste Segregation Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no incompatible mixing occurs.

SegregationLogic Start Waste Generation: 2-Propylpyrimidine-4-carboxylic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mixture StateCheck->LiquidPath Liquid StreamA Stream A: Solid Organic Waste (Trace Acid Contaminated) SolidPath->StreamA Pack in HDPE Jar SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck StreamB Stream B: Halogenated Organic Solvent Waste SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Organic Solvent Waste SolventCheck->StreamC No

Figure 1: Logic flow for segregating 2-Propylpyrimidine-4-carboxylic acid based on physical state and solvent matrix.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Regulatory Status: Typically classified as "Non-RCRA Regulated Chemical Waste" unless it exhibits specific toxicity (check local lists). However, best practice dictates incineration.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during compaction.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Propylpyrimidine-4-carboxylic acid (100%)"

    • Hazards: Check "Irritant" and "Acidic".

  • Inventory Log: Record the mass removed from inventory to maintain "Cradle-to-Grave" tracking.

  • Final Disposition: Lab Pack for high-temperature incineration.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Critical Check: Ensure the solution pH is < 9 before adding to organic waste to prevent immediate buffering exotherms.

  • Identify the Solvent:

    • Halogenated (DCM, Chloroform): Use the Halogenated Waste carboy.

    • Non-Halogenated (Methanol, Ethyl Acetate, DMSO): Use the Non-Halogenated carboy.

  • Compatibility Test (Self-Validating Step):

    • Protocol: Take 5mL of the waste carboy contents and mix with 1mL of your reaction mixture in a test tube.

    • Observation: Watch for bubbling, heat, or precipitation for 30 seconds.

    • Result: If stable, proceed to pour.

  • Pouring: Use a funnel. Do not fill the carboy >90% capacity to allow for thermal expansion.

Emergency Response: Spill Management

In the event of a solid spill, dust control is the primary safety objective to prevent respiratory irritation (H335).

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is it > 100g?) Spill->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, N95/P100 Mask Assess->PPE SmallSpill Small Spill (<100g) PPE->SmallSpill LargeSpill Large Spill (>100g) PPE->LargeSpill DryClean Dry Clean-Up: Scoop/Sweep gently Avoid Dust SmallSpill->DryClean WetClean Wet Method: Cover with wet paper towels to suppress dust LargeSpill->WetClean Neutralize Surface Decontamination: Wipe with 5% Sodium Bicarbonate DryClean->Neutralize WetClean->Neutralize Disposal Bag Waste & Label Neutralize->Disposal

Figure 2: Workflow for managing solid spills, prioritizing dust suppression and surface neutralization.

Regulatory Compliance & Documentation

US EPA / RCRA Considerations[6]
  • Listing Status: 2-Propylpyrimidine-4-carboxylic acid is generally not a P-listed (acutely toxic) or U-listed (toxic) waste under 40 CFR 261.33 [1].

  • Characteristic Waste: It does not typically meet the definition of Ignitable (D001) or Reactive (D003). However, if the pH of an aqueous solution is < 2, it is Corrosive (D002) .

  • Generator Responsibility: The waste generator must characterize the waste. If mixed with solvents (e.g., Acetone), the mixture assumes the ignitability code (D001).

Documentation Checklist
  • SDS Availability: Ensure a Safety Data Sheet (SDS) for "Pyrimidine-4-carboxylic acid derivatives" is accessible [2].

  • Waste Manifest: Must list "Organic Acid Solid" or "Flammable Liquid, Toxic" depending on the matrix.

  • Weekly Inspection: Check waste containers for bulging (sign of pressurization) or degradation.

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • PubChem. Pyrimidine-4-carboxylic acid (Parent Structure Safety Profile). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 2-Propylpyrimidine-4-carboxylic Acid

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Propylpyrimidine-4-carboxylic acid. As a Senior Application Scientist, the following proced...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Propylpyrimidine-4-carboxylic acid. As a Senior Application Scientist, the following procedures are synthesized from established laboratory safety standards and data extrapolated from closely related chemical analogs. This document is designed to empower researchers, scientists, and drug development professionals to work safely and effectively, minimizing exposure risks and ensuring operational integrity.

The causality behind these recommendations is rooted in a proactive risk assessment. Given that specific toxicological data for 2-Propylpyrimidine-4-carboxylic acid is not widely published, this guide relies on a conservative approach, treating the compound with the potential hazards identified in its structural relatives, pyrimidine carboxylic acids. The primary risks associated with this class of solid compounds include irritation to the eyes, skin, and respiratory system, as well as potential harm if ingested.[1][2][3][4]

Hazard Assessment and Risk Profile

A thorough risk assessment is the foundational step before any laboratory work commences. The physical and chemical properties of analogous compounds suggest that 2-Propylpyrimidine-4-carboxylic acid is a solid at room temperature, making dust formation the primary route of potential exposure.

Potential Hazard Primary Exposure Route Rationale and Mitigating Strategy
Serious Eye Irritation Airborne dust or accidental splashThe carboxylic acid and pyrimidine functionalities present in analogous molecules are known to cause serious eye irritation.[1][2][3][4][5] Strategy: Mandatory use of chemical splash goggles.
Skin Irritation Direct contact with solid/dustDermal contact with similar compounds can lead to skin irritation.[1][2][3][4] Strategy: Use of nitrile gloves and a full-coverage lab coat.
Respiratory Tract Irritation Inhalation of airborne dustFine powders can be easily inhaled, potentially causing respiratory irritation.[1][2][6] Strategy: All handling of the solid must be performed within a certified chemical fume hood. Respiratory protection may be required for large quantities or spill cleanup.
Harmful if Swallowed IngestionAccidental ingestion of related compounds is considered harmful.[1][3][4][7][8] Strategy: Strict prohibition of eating, drinking, or smoking in the laboratory.[4][6][9] Thorough handwashing after handling.

Engineering Controls: The First Line of Defense

Before relying on PPE, engineering controls must be in place to minimize hazards at their source. This follows the established hierarchy of controls, which prioritizes removing the hazard over protecting the individual.

  • Chemical Fume Hood: All procedures involving the weighing, transfer, or manipulation of solid 2-Propylpyrimidine-4-carboxylic acid must be conducted in a properly functioning and certified chemical fume hood. This is the most critical control for preventing the inhalation of dust particles.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2][5][9]

  • Designated Work Area: A specific area of the lab should be designated for working with this compound to prevent cross-contamination.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located near the workstation.[5][6][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical. The following protocol is mandatory for all personnel handling 2-Propylpyrimidine-4-carboxylic acid.

Eye and Face Protection

Due to the significant risk of serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields.

  • Best Practice/Required for Splash Hazard: Chemical splash goggles that form a seal around the eyes, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166, are required when handling the solid or solutions.[5]

Skin and Body Protection
  • Hand Protection: Nitrile gloves are required. Gloves must be inspected for tears or holes before each use.[1] Since specific chemical breakthrough time data is unavailable, a double-gloving strategy may be prudent for extended handling periods. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water afterward.[3]

  • Body Protection: A clean, flame-resistant lab coat that is fully buttoned with tight-fitting cuffs is mandatory. This protects against accidental skin contact from spills or dust. For tasks with a higher risk of contamination, a disposable gown over the lab coat is recommended.

Respiratory Protection

Under normal laboratory conditions with proper use of a chemical fume hood, respiratory protection is not typically required.[5] However, it becomes necessary in specific situations:

  • When to Use:

    • When weighing out large quantities of the solid.

    • During the cleanup of a significant spill.

    • If engineering controls (fume hood) are not available or are malfunctioning.

  • Type of Respirator: A NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is the minimum requirement.[3] For higher levels of protection, a full-face respirator may be necessary.[1][3] All personnel required to wear a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

PPE_Selection start Begin work with 2-Propylpyrimidine-4-carboxylic acid decision_dust Will the procedure generate dust (e.g., weighing, scraping, spill)? start->decision_dust ppe_base Base PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat decision_dust->ppe_base  No (e.g., handling solution) ppe_respirator Add Respiratory Protection: - NIOSH-approved N95/P100 - Fit-testing required decision_dust->ppe_respirator  Yes control_hood Work inside a certified Chemical Fume Hood ppe_base->control_hood ppe_respirator->ppe_base

Caption: Step-by-step workflow for cleaning a small solid spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention. [2][5]* Skin Contact: Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. [5]If skin irritation occurs, get medical advice. [6]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [2]If not breathing, give artificial respiration. [5]Seek medical attention if you feel unwell. [9]* Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. [5]Never give anything by mouth to an unconscious person. [3]Seek immediate medical attention. [1]

Waste Disposal

All waste generated from handling 2-Propylpyrimidine-4-carboxylic acid, including excess chemical, contaminated consumables (gloves, wipes, weigh boats), and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. [4][7]

References

  • Safety Data Sheet for 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD. (February 7, 2022). [Link]

Sources

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